molecular formula C15H30O2 B1618485 Octyl heptanoate CAS No. 5132-75-2

Octyl heptanoate

Cat. No.: B1618485
CAS No.: 5132-75-2
M. Wt: 242.4 g/mol
InChI Key: XAZROQGRFWCMBU-UHFFFAOYSA-N
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Description

Octyl heptanoate (CAS 5132-75-2), also known as octyl enanthate, is a high-purity ester compound belonging to the class of fatty alcohol esters . It presents as a colorless liquid with a characteristic fruity and slightly fatty odor and flavor profile, making it a subject of interest in flavor and fragrance research and development . With a molecular formula of C15H30O2 and a molecular weight of 242.40 g/mol , it exhibits low solubility in water but is soluble in most organic solvents, including alcohol and dipropylene glycol . Its physical properties include a boiling point of approximately 291°C and a specific gravity of 0.852 at 20°C . This compound is listed under FEMA 2810 and JECFA 171, indicating its recognized application as a synthetic flavoring substance . Research applications for this compound primarily explore its role as a flavor and fragrance agent, where it can impart honey and fruity notes in model systems . It is listed in 21 CFR 172.515 for its use in synthetic flavoring . This product is intended for research use only and is not intended for personal, diagnostic, or therapeutic applications.

Properties

CAS No.

5132-75-2

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

octyl heptanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3

InChI Key

XAZROQGRFWCMBU-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCCC

Canonical SMILES

CCCCCCCCOC(=O)CCCCCC

boiling_point

290.0 °C

density

d20 0.85
0.85200 (20°)

melting_point

-22.5 °C
Mp -21.5 °
-21.5°C

Other CAS No.

5132-75-2

physical_description

Liquid
colourless liquid with a fruity, slightly fatty odou

solubility

soluble in most organic solvents;  insoluble in wate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl heptanoate (B1214049). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant metabolic pathways.

Core Physicochemical Properties

Octyl heptanoate, a fatty acid ester, is recognized for its characteristic fruity aroma. Its physicochemical properties are crucial for its application in various fields, including as a flavoring agent and in material science. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless liquid[2]
Odor Fruity, fatty, honey-like[2]
Boiling Point 290.00 to 291.00 °C at 760.00 mm Hg[2]
Melting Point -22.00 to -21.00 °C[2]
Density 0.852 g/mL at 20 °C[1]
Refractive Index 1.43488 at 20 °C[1]
Solubility in Water 0.1577 mg/L at 25 °C (estimated)[2]
Solubility in Organic Solvents Soluble in alcohol and most organic solvents.[1][2]
logP (o/w) 6.553 (estimated)[2]
Vapor Pressure 0.002000 mmHg at 25.00 °C (estimated)[2]
Flash Point 266.00 °F (130.00 °C)[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established chemical principles and techniques for similar ester compounds.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5]

Materials:

  • Heptanoic acid

  • 1-Octanol (B28484)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of heptanoic acid and 1-octanol. An excess of the alcohol can be used to drive the reaction towards the product.[4] Add toluene as a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[6]

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and any excess 1-octanol.

Purification by Fractional Distillation under Reduced Pressure

To obtain high-purity this compound, fractional distillation under reduced pressure is recommended to separate it from any non-volatile impurities or starting materials with different boiling points.[7][8][9]

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation:

    • Apply a vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the boiling point of this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.[7]

    • Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction is being collected.[6]

  • Completion: Stop the distillation before the flask runs dry. The collected liquid is purified this compound.

Characterization Methods

GC-MS is used to determine the purity of this compound and to identify any potential impurities.[10][11]

Instrumentation and Conditions (General):

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-WAX).[11]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[11]

  • Injector Temperature: Typically set around 250 °C.[11]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Scan Range: A range suitable for detecting the molecular ion and fragmentation patterns of this compound and potential impurities (e.g., m/z 40-500).

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[12][13][14]

Instrumentation and Conditions (General):

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.[12]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as a reference (0 ppm).[12]

  • ¹H NMR: Standard parameters for acquisition are generally sufficient.

  • ¹³C NMR: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[12]

Sample Preparation:

  • Dissolve a few milligrams of the purified this compound in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.[1][15][16]

Instrumentation and Conditions (General):

  • FTIR Spectrometer: Standard laboratory instrument.

  • Sampling Technique: For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[16]

Sample Preparation:

  • ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.

  • Liquid Cell: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and mount in the spectrometer's sample holder.[15]

Metabolic Pathway

This compound, as a fatty acid ester, is expected to be metabolized through pathways common to fatty acids.[17][18] Upon ingestion, it is likely hydrolyzed by lipases into 1-octanol and heptanoic acid. Heptanoic acid, an odd-chain fatty acid, and octanoic acid (from the oxidation of 1-octanol), an even-chain fatty acid, are then metabolized primarily through β-oxidation in the mitochondria to produce acetyl-CoA and, in the case of heptanoic acid, propionyl-CoA.[19] These molecules then enter the citric acid cycle for energy production.

Metabolic_Pathway_of_Octyl_Heptanoate Metabolic Pathway of this compound cluster_products Hydrolysis Products cluster_beta_oxidation Mitochondrial β-Oxidation octyl_heptanoate This compound hydrolysis Lipase-mediated Hydrolysis octyl_heptanoate->hydrolysis octanol 1-Octanol hydrolysis->octanol heptanoic_acid Heptanoic Acid (Odd-chain fatty acid) hydrolysis->heptanoic_acid oxidation_octanol Oxidation octanol->oxidation_octanol beta_oxidation_heptanoate β-Oxidation heptanoic_acid->beta_oxidation_heptanoate octanoic_acid Octanoic Acid (Even-chain fatty acid) oxidation_octanol->octanoic_acid beta_oxidation_octanoate β-Oxidation octanoic_acid->beta_oxidation_octanoate acetyl_coa Acetyl-CoA beta_oxidation_heptanoate->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation_heptanoate->propionyl_coa beta_oxidation_octanoate->acetyl_coa citric_acid_cycle Citric Acid Cycle (TCA Cycle) acetyl_coa->citric_acid_cycle carboxylation Carboxylation propionyl_coa->carboxylation succinyl_coa Succinyl-CoA succinyl_coa->citric_acid_cycle methylmalonyl_coa Methylmalonyl-CoA carboxylation->methylmalonyl_coa isomerization Isomerization methylmalonyl_coa->isomerization isomerization->succinyl_coa

Metabolic Pathway of this compound

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Experimental Workflow for this compound start Start synthesis Synthesis: Fischer Esterification (Heptanoic Acid + 1-Octanol) start->synthesis workup Aqueous Work-up: Neutralization & Washing synthesis->workup drying Drying of Organic Layer workup->drying solvent_removal Solvent Removal: Rotary Evaporation drying->solvent_removal crude_product Crude this compound solvent_removal->crude_product purification Purification: Fractional Distillation (Reduced Pressure) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization pure_product->characterization gcms GC-MS (Purity) characterization->gcms nmr NMR (¹H & ¹³C) (Structure Confirmation) characterization->nmr ftir FTIR (Functional Group ID) characterization->ftir end End gcms->end nmr->end ftir->end

Workflow for this compound Synthesis and Analysis

References

An In-depth Technical Guide to Octyl Heptanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Octyl Heptanoate (B1214049): Structure, Properties, and Potential Pharmaceutical Applications

Octyl heptanoate, a medium-chain fatty acid ester, is a chemical compound with growing interest in various scientific fields, including the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, synthesis, and potential applications in drug development, tailored for researchers, scientists, and formulation experts.

Chemical Structure and IUPAC Name

This compound is the ester formed from the condensation of heptanoic acid and octanol. Its chemical structure is characterized by a 15-carbon backbone.

IUPAC Name: this compound[1]

Synonyms: Heptanoic acid, octyl ester; Octyl enanthate; Octyl heptylate[1][2][3]

Chemical Formula: C₁₅H₃₀O₂[1]

SMILES: CCCCCCCCOC(=O)CCCCCC[1]

InChIKey: XAZROQGRFWCMBU-UHFFFAOYSA-N[1]

The molecule consists of a heptanoyl group attached to an octyl chain through an ester linkage. This structure imparts lipophilic characteristics to the molecule, which are critical for its potential applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and formulation.

Physicochemical Properties
PropertyValueSource
Molecular Weight 242.40 g/mol [1]
Appearance Colorless liquid with a fruity, slightly fatty odor[1]
Melting Point -21.5 °C[1]
Boiling Point Not available
Density 0.852 g/cm³ (at 20 °C)[1]
Solubility Soluble in most organic solvents; insoluble in water[1]
Flash Point 130 °C (266 °F)[4]
Refractive Index 1.43488[1]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Spectroscopy Key Data and Interpretation Source
¹H NMR Spectra available on PubChem. Expected signals include a triplet for the terminal methyl group of the octyl chain, a triplet for the terminal methyl group of the heptanoyl chain, and overlapping multiplets for the methylene (B1212753) groups. A key triplet downfield corresponds to the methylene group adjacent to the ester oxygen.[1]
¹³C NMR Spectra available on PubChem. The carbonyl carbon of the ester group will appear significantly downfield (~174 ppm). Other signals will be in the aliphatic region, corresponding to the various methylene and methyl carbons.[1]
FT-IR A strong characteristic absorption band is expected around 1740-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region. C-H stretching vibrations from the alkyl chains will be observed around 2950-2850 cm⁻¹.[1]
Mass Spec The mass spectrum will show the molecular ion peak (M⁺) at m/z 242. Fragmentation patterns will be characteristic of a fatty acid ester, including McLafferty rearrangement and alpha-cleavage.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through Fischer esterification, which involves the acid-catalyzed reaction between heptanoic acid and octanol. The following is a detailed protocol adapted from the synthesis of similar esters.[5][6][7]

Materials:

  • Heptanoic acid

  • 1-Octanol (B28484)

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add heptanoic acid (1.0 equivalent) and 1-octanol (1.2 equivalents). Add toluene to facilitate the azeotropic removal of water.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reflux: Attach the Dean-Stark apparatus and reflux condenser to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently as carbon dioxide gas may be evolved. Subsequently, wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Potential Applications in Drug Development

While specific applications of this compound in drug delivery are not extensively documented, its properties as a medium-chain fatty acid ester suggest its potential as a pharmaceutical excipient. Medium-chain triglycerides and their ester derivatives are known to be used in various drug delivery systems.[8][9]

1. Solubility Enhancement of Lipophilic Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. The lipophilic nature of this compound makes it a potential solvent or co-solvent for such drugs in lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[10][11]

2. Vehicle for Topical and Transdermal Formulations: Its properties as an emollient and its ability to dissolve lipophilic drugs make it a candidate for use in topical and transdermal drug delivery systems. It could potentially act as a penetration enhancer, facilitating the transport of APIs across the skin barrier.

3. Component of Parenteral Formulations: Fatty acid esters are used in the formulation of lipid emulsions for parenteral nutrition and as drug carriers for intravenous administration. Subject to rigorous toxicological and biocompatibility testing, this compound could be investigated for such applications.

Mandatory Visualizations

Synthesis_Workflow Reactants Heptanoic Acid & 1-Octanol Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Final_Product Pure Octyl Heptanoate Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Potential_Application cluster_formulation Lipid-Based Formulation API Poorly Soluble API Formulation Drug Product (e.g., SEDDS, Topical Cream) API->Formulation OctylHeptanoate This compound (Solubilizer/Vehicle) OctylHeptanoate->Formulation Excipients Other Excipients (Surfactants, etc.) Excipients->Formulation Delivery Improved Drug Delivery (Enhanced Bioavailability) Formulation->Delivery

References

An In-depth Technical Guide to Octyl Heptanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Octyl heptanoate (B1214049), a fatty acid ester, is a compound of interest in various scientific fields, including flavor and fragrance, cosmetics, and potentially in drug delivery systems due to its properties as an emollient and solvent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological roles, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

Octyl heptanoate is systematically known as this compound. It is recognized by several synonyms and unique identifiers crucial for database searches and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValueReference
CAS Number 5132-75-2[1][2][3]
IUPAC Name This compound[1]
Synonyms Octyl enanthate, Octyl heptylate, Heptanoic acid, octyl ester, Octyl heptoate, CAPRYRYL HEPTANOATE[1][3][4][5]
FEMA Number 2810[1][2][3]
EINECS Number 225-882-6[1][3]
UNII ZYZ1M355QM[1][3]
Molecular Formula C15H30O2[1]
InChI Key XAZROQGRFWCMBU-UHFFFAOYSA-N[1]
SMILES CCCCCCCCOC(=O)CCCCCC[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various formulations.

Table 2: Physicochemical Data for this compound

PropertyValueUnitReference
Molecular Weight 242.40 g/mol [1][6]
XLogP3 5.9[1][2][6]
Flash Point (TCC) 130.00°C[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Vapor Pressure Not available
Water Solubility Not available

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and chemical reactions of this compound.

3.1. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of heptanoic acid and octanol (B41247).

  • Materials:

    • Heptanoic acid

    • Octanol

    • p-Toluenesulfonic acid monohydrate (catalyst)

    • Toluene (B28343) (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, a molar equivalent of octanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Add toluene as the solvent to facilitate the azeotropic removal of water.

    • Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

    • After completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

    • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

3.2. Hydrolysis of this compound

This protocol outlines the cleavage of the ester bond in this compound to yield its constituent carboxylic acid and alcohol.

  • Materials:

    • This compound

    • Aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide)

    • Heating apparatus

    • Condenser

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a suitable solvent.

    • Add an aqueous solution of a strong acid or base.

    • Heat the mixture under reflux for a specified period to drive the hydrolysis reaction.

    • Upon completion, cool the reaction mixture.

    • If acid-catalyzed, neutralize with a base. If base-catalyzed, acidify to protonate the carboxylate.

    • Extract the heptanoic acid and octanol using an appropriate organic solvent.

    • Isolate and purify the products using standard techniques such as distillation or chromatography.

Biological Role and Signaling

This compound, as a fatty acid ester, is involved in lipid metabolism.[7] It can serve as an energy source and is implicated in energy storage.[8] Fatty acid esters are known to influence membrane fluidity and function due to their hydrophobic nature.[7] Furthermore, this compound can be a substrate for lipid peroxidation, a process critical in various cellular signaling pathways.[7]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Synthesis and Purification of this compound Reactants Heptanoic Acid + Octanol + p-Toluenesulfonic Acid + Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Neutralization Wash with NaHCO3 Solution Reaction->Neutralization Drying Dry with Anhydrous MgSO4 Neutralization->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: General Role in Lipid Metabolism

Lipid_Metabolism Potential Roles of this compound in Lipid Metabolism OctylHeptanoate This compound Hydrolysis Ester Hydrolysis OctylHeptanoate->Hydrolysis Membrane Influence on Membrane Fluidity OctylHeptanoate->Membrane Signaling Lipid Peroxidation & Cellular Signaling OctylHeptanoate->Signaling Components Heptanoic Acid + Octanol Hydrolysis->Components Energy Energy Production (e.g., Beta-oxidation) Components->Energy

Caption: A diagram showing the potential metabolic fates and cellular roles of this compound.

References

Octyl heptanoate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Octyl Heptanoate (B1214049): Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for octyl heptanoate.

Physicochemical Data Summary

The essential molecular details of this compound are presented below. This information is critical for a variety of applications, including analytical chemistry, formulation development, and metabolic studies. The molecular formula delineates the elemental composition, while the molecular weight is crucial for stoichiometric calculations and concentration determinations.

PropertyValueCitation(s)
Molecular FormulaC₁₅H₃₀O₂[1][2][3][4]
Molecular Weight242.40 g/mol [1][2][3][5]
IUPAC NameThis compound[1]
Monoisotopic Mass242.224580195 Da[1][2]

Relationship between Chemical Identity, Formula, and Molecular Weight

The following diagram illustrates the logical flow from the common name of the compound to its elemental composition (molecular formula) and its corresponding molar mass (molecular weight). This visualization helps to clarify the direct relationship between these core chemical identifiers.

Compound This compound Formula Molecular Formula C₁₅H₃₀O₂ Compound->Formula has MolWeight Molecular Weight 242.40 g/mol Formula->MolWeight results in

Core chemical properties of this compound.

References

The Elusive Presence of Octyl Heptanoate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049), a fatty acid ester with the chemical formula C15H30O2, is recognized for its fruity and wine-like aroma, contributing to the flavor and fragrance profile of various products. While synthetically produced for commercial applications, its natural occurrence in essential oils has been a subject of inquiry. This technical guide provides an in-depth analysis of the current scientific literature regarding the presence of octyl heptanoate in essential oils, details common experimental protocols for its identification, and outlines the general biosynthetic pathway for related esters in plants.

Natural Occurrence of this compound: A Notable Absence

Despite extensive analysis of the volatile compounds in numerous essential oils, scientific literature does not provide significant evidence for the natural occurrence of this compound in substantial quantities. While various esters are key components of essential oils, contributing to their characteristic aromas, this compound is not a commonly identified constituent.

However, the essential oils of several species belonging to the genus Heracleum, commonly known as hogweed, are particularly rich in other straight-chain alkyl esters, some of which are structurally similar to this compound. These findings suggest a metabolic predisposition within this genus towards the biosynthesis of such compounds.

Quantitative Data on Structurally Related Esters in Heracleum Species

While data on this compound is scarce, comprehensive quantitative analyses have been performed on other esters present in the essential oils of various Heracleum species. The following table summarizes the concentrations of the most abundant and structurally related esters found in the fruits of these plants.

Essential Oil SourceEster CompoundConcentration (%)Reference
Heracleum paphlagonicumOctyl acetate (B1210297)31.5 - 39.4[1][2]
Hexyl butyrate12.9 - 17.0[1][2]
Octyl hexanoate10.2[1]
Heracleum persicumOctyl acetate11.2 - 27.0[3][4]
Hexyl butyrate20.9 - 44.7[3]
n-Hexyl hexanoate3.32 - 7.98[3]
Heracleum crenatifoliumOctyl acetate95.4[2]
Heracleum sphondylium subsp. ternatum1-Octanol50.3[2]
Octyl butyrate24.6[2]
Octyl acetate7.3[2]
Heracleum candolleanum (fruit)Limonene70.0[5]
Octyl acetate7.2[5]
Heracleum candolleanum (seed)Methyl cinnamate22.38[6]
n-Hexyl hexanoate21.74[6]
Octyl alcohol11.78[6]

Experimental Protocols

The identification and quantification of esters like this compound in essential oils are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on standard practices for the analysis of volatile compounds in plant extracts.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Fresh or dried plant material (e.g., fruits, leaves) is placed in a round-bottom flask with a sufficient amount of distilled water.

    • The mixture is heated to boiling. The steam, carrying the volatile essential oil components, rises and is condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette where the oil separates from the water due to their immiscibility and different densities.

    • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC system coupled with a Mass Selective Detector (MSD).

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as hexane (B92381) or ethanol, to an appropriate concentration (e.g., 1% v/v).

  • GC Conditions (Example):

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly used for separating a wide range of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically set at 250°C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

    • Injection Mode: Split mode with a high split ratio (e.g., 1:50) is often used to prevent column overloading.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 500.

    • Ion Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

  • Compound Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries such as NIST and Wiley.

  • Quantification: The relative percentage of each compound is calculated from the peak areas in the total ion chromatogram without the use of correction factors. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

Biosynthesis of Alkyl Esters in Plants

The biosynthesis of straight-chain alkyl esters in plants, such as this compound, is believed to follow a general pathway involving the esterification of an alcohol with an acyl-CoA, which is derived from fatty acid metabolism.

Biosynthesis_of_Alkyl_Esters cluster_fatty_acid Fatty Acid Metabolism cluster_alcohol Alcohol Formation cluster_ester Ester Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acyl-ACP Fatty_Acyl-ACP Malonyl-CoA->Fatty_Acyl-ACP FAS Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acyl-ACP->Fatty_Acyl-CoA Acyl-ACP Thioesterase Acyl-CoA Synthetase Heptanoyl-CoA Heptanoyl-CoA Fatty_Acyl-CoA->Heptanoyl-CoA Chain elongation/ modification Octanoyl-CoA Octanoyl-CoA Fatty_Acyl-CoA->Octanoyl-CoA Chain elongation/ modification Octyl_Heptanoate This compound Heptanoyl-CoA->Octyl_Heptanoate Octanol (B41247) Octanol Octanoyl-CoA->Octanol Fatty Acyl-CoA Reductase (FAR) Octanol->Octyl_Heptanoate Alcohol Acyltransferase (AAT)

Generalized biosynthetic pathway of an alkyl ester.

The diagram above illustrates a plausible biosynthetic pathway for an alkyl ester like this compound. The process begins with fatty acid metabolism, where acetyl-CoA is converted to fatty acyl-CoAs of varying chain lengths. For this compound, this would involve the formation of heptanoyl-CoA. Concurrently, another fatty acyl-CoA, in this case, octanoyl-CoA, is reduced by a fatty acyl-CoA reductase (FAR) to form the corresponding alcohol, octanol. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of octanol with heptanoyl-CoA to produce this compound.

Conclusion

References

Octyl Heptanoate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Executive Summary

Octyl heptanoate (B1214049) (CAS No. 5132-75-2) is a fatty acid ester used as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the available safety and toxicity data for octyl heptanoate and structurally related compounds, along with detailed handling precautions and summaries of standard toxicological testing protocols.

Based on available information, this compound is considered to have low acute toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] However, comprehensive toxicological data specifically for this compound is limited. Therefore, a read-across approach, utilizing data from structurally similar esters, is often employed to assess its safety profile. This guide summarizes the available data for this compound and relevant read-across substances.

Toxicological Data

Table 1: Acute Toxicity Data for Read-Across Compounds

SubstanceTest TypeSpeciesRouteLD50Reference
Allyl HeptanoateAcute Oral ToxicityRatOral500 mg/kgTCI SDS
Allyl HeptanoateAcute Dermal ToxicityRabbitDermal810 mg/kgSigma-Aldrich SDS
Stearyl HeptanoateAcute Oral ToxicityRatOral>5 g/kg[2]
Octyl PalmitateAcute Oral ToxicityRatOral>64.0 g/kg[3]
Cetyl PalmitateAcute Oral ToxicityRatOral>14.4 g/kg[3]

Table 2: Skin and Eye Irritation Data for Read-Across Compounds

SubstanceTest TypeSpeciesResultReference
Allyl HeptanoateSkin Irritation-Causes skin irritationTCI SDS
Allyl HeptanoateEye Irritation-Causes serious eye irritationTCI SDS
Stearyl HeptanoateSkin IrritationRabbitMildly irritating[2]
Stearyl HeptanoateEye IrritationRabbitUndiluted: some irritation; 1.5% solution: no effects[2]
Octyl PalmitateSkin IrritationRabbitNon-irritating[3]
Octyl PalmitateEye IrritationRabbitNo to very slight irritation[3]

Table 3: Sensitization and Genotoxicity Data for Read-Across Compounds

| Substance | Test Type | Result | Reference | |---|---|---|---|---| | Ethyl Heptanoate | Skin Sensitization | Considered a skin sensitizer (B1316253) (based on read-across) |[4] | | Stearyl Heptanoate | Skin Sensitization | Animal data: no sensitization; Clinical data: no evidence of sensitization |[2] | | Ethyl Heptanoate | Genotoxicity (Ames Test) | Not expected to be genotoxic |[4] | | Stearyl Heptanoate | Genotoxicity (Ames and micronucleus test) | Negative |[2] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the limited specific data for this compound, prudent laboratory practices for handling chemicals of unknown comprehensive toxicity should be followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are the international standard for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[5]

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5]

  • Test Animals: Typically, young adult rats are used.[5]

  • Procedure:

    • Animals are fasted overnight before dosing.[5]

    • The test substance is administered by gavage in a single dose.[5]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived dose that is expected to cause death in 50% of the treated animals.[5]

OECD_401_Workflow start Start: Healthy, fasted young adult rats dosing Single oral gavage of test substance (graduated doses) start->dosing observation Observe for 14 days: - Mortality - Clinical signs - Body weight dosing->observation necropsy Gross necropsy of all animals observation->necropsy end Endpoint: Calculate LD50 necropsy->end OECD_404_Workflow start Start: Albino rabbit with clipped dorsal skin application Apply 0.5 mL/g of test substance to skin start->application exposure Cover with patch for 4-hour exposure application->exposure removal Remove patch and residual substance exposure->removal observation Score erythema & edema at 1, 24, 48, 72 hrs (up to 14 days) removal->observation end Endpoint: Classify irritation/ corrosion potential observation->end OECD_405_Workflow start Start: Albino rabbit instillation Instill 0.1 mL/g of test substance into conjunctival sac of one eye start->instillation observation Examine cornea, iris, conjunctiva at 1, 24, 48, 72 hrs (up to 21 days) instillation->observation end Endpoint: Classify eye irritation/corrosion potential observation->end OECD_406_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase induction Expose guinea pigs to test substance (topical/injection) over 10-14 days rest 10-14 Day Rest Period induction->rest challenge Topical application to naive skin site observation Observe for erythema & edema at 24 & 48 hours challenge->observation end Endpoint: Compare reactions to control group; classify sensitization potential observation->end rest->challenge

References

The Solubility of Octyl Heptanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) (CAS No. 5132-75-2) is a fatty acid ester recognized for its utility as a flavoring agent, emollient, and solvent in various industrial applications, including pharmaceuticals and cosmetics. Its chemical structure, characterized by a C8 alcohol (octanol) and a C7 carboxylic acid (heptanoic acid), imparts a significant non-polar character, governing its solubility profile. This technical guide provides a comprehensive overview of the solubility of octyl heptanoate in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this guide combines reported qualitative data, theoretical principles of solubility, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Based on the principle of "like dissolves like," this compound, a non-polar lipophilic molecule, is expected to be readily soluble in other non-polar, oil-based solvents. Its solubility is anticipated to decrease as the polarity of the solvent increases.[1]

Qualitative and Quantitative Solubility Data

Table 1: Summary of this compound Solubility

Solvent ClassRepresentative SolventsPredicted/Reported SolubilityRationale & Citations
Alcohols Ethanol, Methanol, Dipropylene GlycolSoluble / MiscibleThis compound is reported to be soluble in alcohol and dipropylene glycol.[3] The long alkyl chain of this compound has an affinity for the non-polar aspect of these alcohols.
Esters Ethyl Acetate, Isopropyl MyristateMiscibleAs an ester itself, this compound exhibits strong chemical affinity for other esters, leading to high miscibility.[1]
Hydrocarbons Hexane, Toluene, Paraffin OilMiscibleThe non-polar nature of both this compound and hydrocarbon solvents results in good miscibility.[1]
Ketones Acetone (B3395972)SolubleThe polarity of acetone is intermediate, and it is a good solvent for many organic compounds.
Chlorinated Solvents Chloroform, DichloromethaneMiscibleThese solvents are effective at dissolving a wide range of organic compounds, including esters.
Ethers Diethyl EtherSolubleDiethyl ether is a common non-polar solvent in which many esters are soluble.[4]
Amides Dimethylformamide (DMF)SolubleDMF is a polar aprotic solvent with a broad solvency range for organic compounds.
Sulfoxides Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic materials.
Glycols Propylene Glycol, Butylene GlycolImmiscibleThe higher polarity of glycols leads to poor miscibility with the non-polar this compound.[1]
Water WaterInsoluble (Predicted: 0.00051 g/L)The significant non-polar hydrocarbon chains of this compound result in very low water solubility.[2][5]

Theoretical Prediction of Solubility

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated; a smaller Ra indicates a higher likelihood of solubility.

UNIFAC Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down molecules into their constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent. This model is particularly useful for predicting phase equilibria, including solid-liquid and liquid-liquid equilibria, for systems where experimental data is unavailable.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound in specific organic solvents, the following experimental protocols are recommended.

Method 1: Visual Assessment of Miscibility (Qualitative Screening)

This rapid method is suitable for initial screening of solvents.

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible in a solvent at various concentrations and a specific temperature.

Materials:

  • This compound

  • A range of organic solvents

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled water bath or incubator

Procedure:

  • Preparation of Mixtures: Label a series of glass vials for each solvent. Prepare mixtures of this compound and the solvent at various weight/weight (w/w) ratios (e.g., 1:99, 5:95, 10:90, 25:75, 50:50).

  • Equilibration: Securely cap the vials and vortex each mixture for 2 minutes. Place the vials in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow them to reach equilibrium.[1]

  • Observation: After equilibration, visually inspect each vial against both a light and dark background. Record the appearance as:

    • Miscible: A single, clear liquid phase.

    • Partially Miscible: A hazy or cloudy mixture.

    • Immiscible: Two distinct liquid layers are visible.

Method 2: Saturation Shake-Flask Method (Quantitative)

This is a classic and reliable method for determining the saturation solubility of a compound in a solvent.

Objective: To determine the quantitative saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Erlenmeyer flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in an Erlenmeyer flask. "Excess" means that undissolved this compound should be visible.

  • Equilibration: Stopper the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, the sample can be centrifuged.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a validated GC or HPLC method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution. This concentration represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess this compound to known volume of solvent mix Vortex/Shake to mix prep->mix equil Incubate at constant temperature (e.g., 24-72 hours) with agitation mix->equil settle Allow undissolved solute to settle equil->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through syringe filter sample->filter analyze Analyze by GC/HPLC filter->analyze calculate Calculate solubility from calibration curve analyze->calculate G cluster_factors Influencing Factors solute This compound (Solute) solubility Solubility solute->solubility solvent Organic Solvent solvent->solubility polarity Polarity ('Like Dissolves Like') polarity->solubility temp Temperature temp->solubility pressure Pressure (for gaseous solutes)

References

Predicted 1H and 13C NMR Spectra of Octyl Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of octyl heptanoate (B1214049). The predictions are based on established principles of NMR spectroscopy and typical chemical shift values for aliphatic esters. This document is intended to serve as a reference for the analytical characterization of this compound.

Chemical Structure

IUPAC Name: octyl heptanoate Molecular Formula: C₁₅H₃₀O₂ SMILES: CCCCCCCCOC(=O)CCCCCC

Chemical Structure of this compound

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by signals arising from the protons in the octyl and heptanoyl chains of the ester. The chemical shifts are influenced by the electronegativity of the ester functional group.

Key Features:

  • Triplet at ~4.06 ppm: This signal corresponds to the two protons on the carbon atom directly bonded to the ester oxygen (H-1'). These protons are the most deshielded in the octyl chain due to the electron-withdrawing effect of the oxygen atom.

  • Triplet at ~2.29 ppm: This signal is attributed to the two protons on the carbon atom alpha to the carbonyl group (H-2). The carbonyl group's anisotropy and inductive effects cause a downfield shift.

  • Multiplets between 1.2 and 1.7 ppm: The numerous methylene (B1212753) protons (H-3, H-4, H-5, H-6, H-2', H-3', H-4', H-5', H-6', H-7') in the middle of both alkyl chains are shielded and overlap in this region, resulting in complex multiplets.

  • Triplet at ~0.89 ppm: This upfield signal corresponds to the six protons of the two terminal methyl groups (H-7 and H-8'). These protons are the most shielded in the molecule.

Tabulated ¹H NMR Data
SignalProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
aH-1'4.06Triplet2H
bH-22.29Triplet2H
cH-3, H-2'1.62Multiplet4H
dH-4, H-5, H-6, H-3', H-4', H-5', H-6', H-7'1.29Multiplet14H
eH-7, H-8'0.89Triplet6H

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Key Features:

  • Signal at ~173.9 ppm: This downfield signal is characteristic of the carbonyl carbon (C-1) of the ester group.

  • Signal at ~64.4 ppm: This signal corresponds to the carbon atom in the octyl chain directly bonded to the ester oxygen (C-1').

  • Signals between 22 and 35 ppm: The methylene carbons of both the heptanoyl and octyl chains (C-2, C-3, C-4, C-5, C-2', C-3', C-4', C-5', C-6', C-7') appear in this region.

  • Signal at ~14.1 ppm: This upfield signal is characteristic of the terminal methyl carbons (C-7 and C-8').

Tabulated ¹³C NMR Data
SignalCarbon AtomPredicted Chemical Shift (ppm)
1C-1173.9
2C-1'64.4
3C-234.4
4C-6'31.8
5C-3, C-4'29.1
6C-5'28.6
7C-2'25.9
8C-425.1
9C-5, C-7', C-3'22.6
10C-7, C-8'14.1
11C-6Not specified

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided below. Instrument parameters should be optimized for the specific sample and spectrometer used.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Data Processing: Fourier transform the FID and phase correct the spectrum.

Logical Workflow for NMR Prediction

The following diagram illustrates the logical workflow used to predict the ¹H and ¹³C NMR spectra of this compound.

NMR_Prediction_Workflow A Identify Chemical Structure (this compound) B Analyze Functional Groups (Ester, Alkyl Chains) A->B C Predict ¹H NMR Spectrum B->C D Predict ¹³C NMR Spectrum B->D E Determine Chemical Shifts (Inductive Effects, Anisotropy) C->E F Determine Multiplicity (n+1 Rule) C->F G Determine Integration (Number of Protons) C->G H Determine Chemical Shifts (Hybridization, Electronegativity) D->H I Tabulate Predicted Data E->I F->I G->I H->I J Final Report Generation I->J

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of analytical chemistry, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of octyl heptanoate (B1214049), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.

Introduction to Octyl Heptanoate and its Mass Spectral Analysis

This compound (C₁₅H₃₀O₂) is the ester formed from the condensation of heptanoic acid and octanol. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a characteristic fragmentation pattern upon electron ionization. The molecular ion ([M]⁺˙) of this compound has a mass-to-charge ratio (m/z) of 242.4, though it is often of low abundance or entirely absent in the 70 eV EI spectrum due to the high energy of ionization causing extensive fragmentation.[1][2][3] The fragmentation pathways are dominated by cleavages of the ester functional group and the long alkyl chains, providing valuable structural information.

The Fragmentation Pathway of this compound

The electron ionization of this compound initiates a cascade of fragmentation events. The primary fragmentation routes include α-cleavage, β-cleavage with hydrogen rearrangement (McLafferty rearrangement), and cleavage of the C-O ester bond. These processes lead to the formation of a series of characteristic fragment ions that are diagnostic for the structure of the original molecule.

A significant fragmentation pathway for long-chain esters like this compound is the McLafferty rearrangement.[4][5] In this process, a hydrogen atom from the γ-carbon of the octyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (octene, C₈H₁₆) and the formation of a protonated heptanoic acid ion at m/z 131.

Alpha-cleavage on either side of the carbonyl group is also a prominent fragmentation route. Cleavage of the C-C bond adjacent to the carbonyl group on the acyl side results in the formation of the heptanoyl cation ([C₆H₁₃CO]⁺) at m/z 113. Cleavage of the C-O bond can lead to the formation of the octyl cation ([C₈H₁₇]⁺) at m/z 113, though the acylium ion is generally more stable.

Further fragmentation of the alkyl chains leads to a series of hydrocarbon ions, typically differing by 14 Da (the mass of a CH₂ group), which are characteristic of long-chain aliphatic compounds. The most abundant of these are often the smaller, more stable carbocations.

Below is a diagram illustrating the primary fragmentation pathways of this compound.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound [M]⁺˙ m/z 242 F1 [C₈H₁₆]⁺˙ Octene m/z 112 M->F1 McLafferty Rearrangement F2 [CH₃(CH₂)₅COOH₂]⁺ Protonated Heptanoic Acid m/z 131 M->F2 McLafferty Rearrangement F3 [CH₃(CH₂)₅CO]⁺ Heptanoyl Cation m/z 113 M->F3 α-Cleavage F4 [C₈H₁₇]⁺ Octyl Cation m/z 113 M->F4 C-O Cleavage F5 [C₄H₉]⁺ Butyl Cation m/z 57 F4->F5 Fragmentation F6 [C₃H₇]⁺ Propyl Cation m/z 43 F5->F6 Fragmentation

Caption: Fragmentation pathway of this compound under electron ionization.

Quantitative Data Summary

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensities are estimated from the NIST WebBook mass spectrum and are provided for comparative purposes.

m/zProposed Fragment IonIon StructureRelative Intensity (Approx.)
43Propyl cation[C₃H₇]⁺High
57Butyl cation[C₄H₉]⁺High
71Pentyl cation[C₅H₁₁]⁺Medium
85Hexyl cation[C₆H₁₃]⁺Medium
113Heptanoyl cation / Octyl cation[CH₃(CH₂)₅CO]⁺ / [C₈H₁₇]⁺Medium
131Protonated Heptanoic Acid[CH₃(CH₂)₅COOH₂]⁺Medium
242Molecular Ion[C₁₅H₃₀O₂]⁺˙Low / Absent

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general protocol for such an analysis.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Sample Dilution: Dilute the sample containing this compound with the same solvent to a concentration within the linear range of the instrument (typically 1-100 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the solvent peak from damaging the detector.

4. Data Analysis:

  • The acquired mass spectra are compared with a reference library, such as the NIST Mass Spectral Library, for identification.[1]

  • The fragmentation pattern is analyzed to confirm the structure of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation analysis and experimental protocol serve as a valuable resource for scientists and researchers in the field of analytical chemistry.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Octyl Heptanoate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing the functional groups of octyl heptanoate (B1214049) using Infrared (IR) spectroscopy. This document outlines the characteristic vibrational frequencies, detailed experimental protocols, and visual representations of the analytical workflow.

Octyl heptanoate, an aliphatic ester, possesses distinct functional groups that exhibit characteristic absorption bands in the infrared spectrum. A thorough understanding of these spectral features is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including the pharmaceutical and fragrance industries.

Quantitative Infrared Spectroscopy Data for this compound

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the key absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges for a neat sample of this compound.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity
C-H (alkane)Symmetric & Asymmetric Stretching2850 - 2960Strong
C=O (ester)Stretching1735 - 1750Strong
C-H (alkane)Bending (Scissoring)1450 - 1470Medium
C-H (alkane)Bending (Rocking)1370 - 1350Medium
C-O (ester)Stretching1000 - 1300Strong

Experimental Protocols for Infrared Spectroscopy of this compound

The analysis of liquid samples such as this compound via Fourier Transform Infrared (FTIR) spectroscopy can be effectively performed using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) technique.

Method 1: Transmission Spectroscopy using a Neat Liquid Cell

This method involves passing an infrared beam through a thin film of the neat (undiluted) liquid sample held between two infrared-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

  • Pasteur pipette

  • This compound sample

  • Anhydrous solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and the optical bench has been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition: A background spectrum of the empty sample compartment should be collected. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Carefully clean the salt plates of the demountable cell with a suitable anhydrous solvent and a soft lens tissue. Ensure the plates are completely dry and free of any residue.

    • Using a Pasteur pipette, apply one or two drops of the this compound sample to the center of one of the salt plates.

    • Place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Avoid the formation of air bubbles.

    • Assemble the cell holder around the plates and tighten the screws evenly to secure the plates and create a leak-proof seal.

  • Sample Analysis: Place the assembled liquid cell into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum of the sample. A typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

  • Data Processing and Interpretation: The resulting spectrum should be baseline corrected and the peaks corresponding to the functional groups of this compound identified and analyzed.

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with an appropriate solvent to remove all traces of the sample. Store the plates in a desiccator to prevent damage from moisture.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient technique that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Micropipette or dropper

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly installed and aligned.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Using a micropipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.

  • Sample Analysis: Initiate the spectral acquisition. As with the transmission method, co-adding multiple scans is recommended.

  • Data Processing and Interpretation: The obtained spectrum is processed and interpreted to identify the characteristic absorption bands of the sample.

  • Cleaning: After the measurement, carefully clean the ATR crystal by wiping away the sample with a soft, lint-free wipe soaked in a suitable solvent. Ensure the crystal is completely clean and dry before the next measurement.

Visualizing the Experimental Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the logical steps involved in the infrared spectroscopy of this compound.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Instrument_Purge Purge Spectrometer Background_Scan Acquire Background Spectrum Instrument_Purge->Background_Scan Sample_Prep Prepare Neat Liquid Sample Background_Scan->Sample_Prep Sample_Analysis Acquire Sample Spectrum Sample_Prep->Sample_Analysis Data_Processing Baseline Correction Sample_Analysis->Data_Processing Peak_Identification Identify Characteristic Peaks Data_Processing->Peak_Identification Interpretation Interpret Spectrum Peak_Identification->Interpretation

Caption: Logical workflow for FTIR analysis of this compound.

Functional_Group_Analysis cluster_functional_groups Key Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Octyl_Heptanoate This compound Structure Alkyl_CH Alkyl C-H Octyl_Heptanoate->Alkyl_CH Ester_CO Ester C=O Octyl_Heptanoate->Ester_CO Ester_C_O Ester C-O Octyl_Heptanoate->Ester_C_O CH_Stretch 2850-2960 Alkyl_CH->CH_Stretch stretching CO_Stretch 1735-1750 Ester_CO->CO_Stretch stretching C_O_Stretch 1000-1300 Ester_C_O->C_O_Stretch stretching

Octyl Heptanoate as a Flavoring Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Safety, and Application in Food Systems

Abstract

Octyl heptanoate (B1214049), a fatty acid ester, is a significant contributor to the flavor profiles of various food products, imparting characteristic fruity and waxy notes. Recognized as safe for its intended use by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), it holds a firm place in the palette of flavor chemists. This technical guide provides a comprehensive overview of octyl heptanoate, detailing its chemical and physical properties, sensory characteristics, regulatory status, and metabolic fate. The document further outlines experimental methodologies for its analysis and safety assessment, and presents quantitative data in a structured format to aid researchers, scientists, and drug development professionals in their understanding and application of this flavoring agent.

Introduction

This compound (CAS No. 5132-75-2) is a straight-chain saturated fatty acid ester formed from octanol (B41247) and heptanoic acid.[1] It is characterized by a fruity, slightly fatty odor with honey-like taste nuances.[2][3] Its organoleptic properties make it a valuable ingredient in the formulation of fruit-type flavors for a variety of food and beverage applications. This guide delves into the technical aspects of this compound, providing a foundational resource for its use in food and related industries.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its volatility, solubility, and stability, which in turn affect its flavor perception and performance in different food matrices.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Octyl enanthate, Octyl heptylate, Heptanoic acid, octyl ester[1]
CAS Number 5132-75-2[1]
FEMA Number 2810[1][2]
JECFA Number 171[1][2]
Molecular Formula C₁₅H₃₀O₂[1]
Molecular Weight 242.40 g/mol [1]
Appearance Colorless liquid[2]
Odor Fruity, slightly fatty[2]
Taste Honey-like[3]
Boiling Point 290.00 to 291.00 °C @ 760.00 mm Hg[3]
Melting Point -22.00 to -21.00 °C @ 760.00 mm Hg[3]
Flash Point 266.00 °F (130.00 °C) (Closed Cup)[3]
Solubility Soluble in most organic solvents; insoluble in water.[2]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (estimated)[3]
logP (o/w) 6.553 (estimated)[3]

Sensory Properties and Food Applications

This compound is valued for its contribution to fruity flavor profiles. Its sensory characteristics have led to its use in a range of food products.

Sensory Profile

The flavor profile of this compound is primarily characterized by fruity notes, often described as reminiscent of apricot and other stone fruits, with a waxy and slightly fatty background. At appropriate concentrations, it imparts a honey-like sweetness.

Food Applications and Usage Levels

This compound is incorporated into various food categories to enhance or impart fruity flavors. The following table summarizes typical usage levels as reported in the industry.[4]

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods0.202.00
Beverages (non-alcoholic)0.131.00
Frozen Dairy0.131.00
Fruit Ices0.131.00
Hard Candy0.132.00

Regulatory Status and Safety Assessment

The safety of this compound for use as a flavoring agent in food has been thoroughly evaluated by international expert committees.

Regulatory Standing
  • FEMA GRAS: this compound is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number 2810).[2][5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7] It is part of the group of esters of aliphatic acyclic primary alcohols with aliphatic linear saturated carboxylic acids evaluated in the WHO Food Additives Series 40.[1]

  • FDA: this compound is listed in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance and adjuvant that is safe for its intended use.[2]

Toxicology Summary

The toxicological assessment of this compound, as part of a larger group of aliphatic esters, indicates a low order of toxicity.

Toxicological EndpointResultReference(s)
Acute Oral Toxicity (LD₅₀) > 1850 mg/kg bw (for the group of esters)[1]
Genotoxicity No concerns for the group of esters[1]
Reproductive & Developmental Toxicity No concerns for the group of esters[1]
Short-term & Subchronic Toxicity No evidence of toxicity at high levels for related esters and hydrolysis products[1]

The safety of this group of esters is further supported by their metabolic fate, as they are readily hydrolyzed and their constituent parts are metabolized through well-established physiological pathways.

Metabolism and Biological Fate

Upon ingestion, this compound is anticipated to undergo rapid hydrolysis by carboxylesterases, which are abundant in the gastrointestinal tract and liver, into its constituent alcohol and carboxylic acid: 1-octanol (B28484) and heptanoic acid.[1] Both of these hydrolysis products are endogenous substances that are further metabolized through well-known pathways. 1-octanol is oxidized to octanoic acid, which, along with the initially formed heptanoic acid, enters the fatty acid β-oxidation pathway to yield acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for energy production.

Metabolism OctylHeptanoate This compound Hydrolysis Hydrolysis (Carboxylesterases) OctylHeptanoate->Hydrolysis Octanol 1-Octanol Hydrolysis->Octanol HeptanoicAcid Heptanoic Acid Hydrolysis->HeptanoicAcid Oxidation Oxidation Octanol->Oxidation BetaOxidation β-Oxidation HeptanoicAcid->BetaOxidation OctanoicAcid Octanoic Acid Oxidation->OctanoicAcid OctanoicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA

Figure 1. Metabolic pathway of this compound.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the analysis and safety assessment of this compound. Specific parameters may require optimization based on the matrix and analytical instrumentation.

Sensory Evaluation: Flavor Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water).

Methodology: A common method is the ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits."

  • Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained on the recognition of the specific fruity and waxy notes of this compound.

  • Sample Preparation: A stock solution of this compound is prepared in ethanol. A series of dilutions in the target medium (e.g., deodorized water) are prepared, typically in ascending order of concentration with a factor of two or three between steps.

  • Presentation: Samples are presented to panelists in a randomized, balanced order. A three-alternative forced-choice (3-AFC) method is commonly used, where each presentation consists of three samples, one of which contains the odorant, and the other two are blanks.

  • Evaluation: Panelists are asked to identify the odd sample. The concentration at which a panelist can reliably detect a difference but not necessarily identify the character is the detection threshold. The concentration at which the characteristic flavor can be correctly identified is the recognition threshold.

  • Data Analysis: The geometric mean of the individual panelists' thresholds is calculated to determine the panel threshold.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Ascending Concentrations) Panelist_Selection->Sample_Prep Presentation 3-AFC Presentation (Randomized) Sample_Prep->Presentation Evaluation Panelist Evaluation Presentation->Evaluation Threshold_Determination Individual Threshold Determination Evaluation->Threshold_Determination Data_Analysis Calculate Panel Threshold (Geometric Mean) Threshold_Determination->Data_Analysis

Figure 2. Workflow for sensory threshold determination.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., a beverage).

Methodology: Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common and sensitive method.

  • Sample Preparation:

    • An aliquot of the beverage sample (e.g., 5 mL) is placed in a headspace vial.

    • A known amount of an appropriate internal standard (e.g., ethyl nonanoate) is added.

    • To enhance the partitioning of the analyte into the headspace, a salt (e.g., NaCl) can be added to the sample.

  • HS-SPME:

    • The vial is incubated at a controlled temperature (e.g., 40-60 °C) with agitation to allow for equilibration of the volatiles in the headspace.

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the hot injector of the gas chromatograph.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: An initial temperature of around 40-50 °C, followed by a ramp to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 113, 127, 145).

  • Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Toxicological Assessment: Acute Oral Toxicity (General Protocol)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology: Based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

  • Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal. The outcome of this first dose determines the next dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD₅₀ is determined based on the mortality observed at different dose levels.

Natural Occurrence

While some sources state that this compound is not found in nature, there is evidence of its presence as a volatile component in the essential oils of some plants, notably from the Heracleum genus.[8][9][10] The concentration can vary depending on the specific species, geographical location, and plant part.

Conclusion

This compound is a well-characterized and safe flavoring agent with a valuable fruity and waxy sensory profile. Its regulatory approval by major international bodies, supported by a comprehensive safety assessment, ensures its continued use in the food industry. The metabolic fate of this compound, involving hydrolysis and subsequent metabolism of its components through normal physiological pathways, further underpins its safety. This technical guide provides essential data and methodological frameworks to support the informed and effective application of this compound in food product development and scientific research.

References

Octyl Heptanoate: A Comprehensive Technical Guide to its Applications in Cosmetics and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl heptanoate (B1214049), a fatty acid ester, presents significant potential within the cosmetic and pharmaceutical industries. Its physicochemical properties, characteristic of a non-polar, lipophilic molecule, position it as a versatile emollient, solvent, and potential vehicle for active ingredient delivery. This technical guide provides an in-depth exploration of the core attributes of octyl heptanoate, including its synthesis, physicochemical characteristics, and safety profile. While direct quantitative performance data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for its evaluation in cosmetic and pharmaceutical formulations. Furthermore, it explores the potential mechanisms of action, including its role in skin barrier function and its prospective use in advanced drug delivery systems. This guide is intended to serve as a foundational resource for researchers and professionals in the field, enabling further investigation and application of this promising ester.

Introduction

This compound (CAS No: 5132-75-2) is the ester of octanol (B41247) and heptanoic acid. As a member of the alkyl alkanoate family, it is characterized by its oily, non-aqueous nature, which imparts desirable sensory and functional properties in topical formulations. In cosmetics, it is valued for its emollient and skin-conditioning effects, contributing to a smooth, non-greasy skin feel.[1] In the pharmaceutical realm, its potential as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) and as a component in lipid-based drug delivery systems is an area of growing interest. This guide will provide a comprehensive overview of the science and potential applications of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in formulation development.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₂[2]
Molecular Weight 242.40 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, fruity[3]
Solubility Soluble in organic solvents; insoluble in water[2][3]
logP (o/w) ~6.55 (estimated)[4]
Boiling Point 290-291 °C @ 760 mmHg[4]
Melting Point -22 to -21 °C[4]

Synthesis and Purification

The most common method for synthesizing this compound is through Fischer esterification, a well-established and scalable process.

Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of heptanoic acid and octanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptanoic acid (1.0 equivalent), octanol (1.1 equivalents), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents).

  • Azeotropic Removal of Water: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted heptanoic acid.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Heptanoic Acid + Octanol + Acid Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Neutralization Wash with NaHCO3 Reaction->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry over MgSO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification_Step Vacuum Distillation Solvent_Removal->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Synthesis and Purification Workflow for this compound.
Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method.

Experimental Protocol: GC-MS for Purity Assay

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. Impurities can be identified by their mass spectra.

Applications in Cosmetics

This compound's primary role in cosmetics is that of an emollient and skin-conditioning agent. Its branched structure contributes to a desirable sensory profile, offering good spreadability without a heavy, greasy feel.[1][5]

Emollience and Skin Barrier Function

Emollients improve skin hydration and barrier function by forming a semi-occlusive layer on the stratum corneum, which reduces transepidermal water loss (TEWL).[5] While specific clinical data for this compound is scarce, the performance of other emollients provides a benchmark for its expected efficacy.

Emollient TypeExampleTypical TEWL ReductionSkin Hydration (Corneometer Units)Reference
Occlusive PetrolatumHighModerate Increase[5]
Humectant GlycerinLow (can increase in low humidity)High Increase[5]
Lipid-replenishing CeramidesModerateModerate to High Increase[6]
Ester Emollient This compound (Inferred) Likely Moderate Likely Moderate Increase [5]

Experimental Protocol: In-Vivo Evaluation of Emollient Efficacy

  • Study Design: A randomized, controlled, double-blind study with a sufficient number of participants (n ≥ 20).

  • Test Areas: Mark out test areas on the volar forearms of the participants. One area will serve as an untreated control, one for a control vehicle, and one for the formulation containing this compound.

  • Baseline Measurements:

    • Skin Hydration: Measure baseline skin capacitance using a Corneometer®.

    • TEWL: Measure baseline transepidermal water loss using a Tewameter®.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.

  • Post-application Measurements: Repeat the skin hydration and TEWL measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.

  • Data Analysis: Statistically compare the changes in skin hydration and TEWL from baseline for each test area to evaluate the efficacy of the this compound formulation.

G Participant_Recruitment Recruit Participants (n ≥ 20) Baseline_Measurements Baseline Measurements - Corneometer - Tewameter Participant_Recruitment->Baseline_Measurements Randomization Randomize Test Sites (Untreated, Vehicle, Test) Baseline_Measurements->Randomization Product_Application Apply Formulations (2 mg/cm²) Randomization->Product_Application Post_Application_Measurements Post-Application Measurements (1, 2, 4, 8, 24 hours) Product_Application->Post_Application_Measurements Data_Analysis Statistical Analysis (Compare changes from baseline) Post_Application_Measurements->Data_Analysis

Workflow for In-Vivo Evaluation of Emollient Efficacy.
Sensory Profile

The feel of a cosmetic product on the skin is a critical factor for consumer acceptance. This compound is expected to impart a light, non-greasy, and smooth after-feel.

Experimental Protocol: Sensory Panel Analysis

  • Panelist Selection: A trained sensory panel of 10-15 individuals.

  • Sample Preparation: Prepare formulations with and without this compound in a blinded manner.

  • Application: Panelists apply a standardized amount of each formulation to a designated area of their skin.

  • Evaluation: Panelists rate various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness) on a standardized scale at different time points (during application, immediately after, and after 5-10 minutes).

  • Data Analysis: Use statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of the formulations.[7]

Potential Pharmaceutical Applications

The lipophilic nature of this compound makes it a promising candidate for various pharmaceutical applications, particularly in the delivery of poorly water-soluble drugs.

Solvent for Topical and Oral Formulations

This compound can act as a solvent for lipophilic APIs, potentially enhancing their solubility and facilitating their incorporation into topical creams, ointments, and oral lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS).[8]

Solubility of Selected APIs in Different Solvents (for comparative context):

APISolventSolubility (mg/mL)Reference
Ibuprofen (B1674241) Ethanol~60[9]
Ibuprofen n-HeptaneLow[10]
Ketoprofen (B1673614) Ethanol~20[11]
Ketoprofen TolueneLow[12]
Lipophilic API (Hypothetical) This compound To be determined -
Penetration Enhancer

Fatty acid esters have been investigated for their ability to act as penetration enhancers, facilitating the transport of drugs across the stratum corneum. The mechanism is thought to involve the disruption of the highly ordered lipid structure of the skin barrier.

Experimental Protocol: In-Vitro Skin Permeation Study (Franz Diffusion Cell)

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) mounted on a Franz diffusion cell.

  • Receptor Medium: Fill the receptor chamber with a suitable buffer solution (e.g., phosphate-buffered saline, PBS) maintained at 32°C. For poorly water-soluble drugs, a co-solvent may be added to maintain sink conditions.

  • Formulation Application: Apply the drug-containing formulation with and without this compound to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis: Quantify the amount of drug that has permeated through the skin into the receptor medium using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the flux and permeability coefficient of the drug for each formulation to determine the effect of this compound on drug permeation.[13]

G Prepare_Franz_Cell Prepare Franz Diffusion Cell (Mount Skin, Add Receptor Medium) Apply_Formulation Apply Drug Formulation to Donor Chamber Prepare_Franz_Cell->Apply_Formulation Incubate Incubate at 32°C Apply_Formulation->Incubate Sample_Receptor Sample Receptor Medium at Time Intervals Incubate->Sample_Receptor Analyze_Samples Analyze Samples (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Permeation Calculate Flux and Permeability Coefficient Analyze_Samples->Calculate_Permeation

Workflow for In-Vitro Skin Permeation Study.

Potential Mechanism of Action on Skin Barrier

While direct evidence is lacking for this compound, fatty acids and their esters can influence skin barrier homeostasis through various signaling pathways. One such pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in keratinocyte differentiation and lipid synthesis.[14][15][16]

G Fatty_Acid_Ester Fatty Acid Ester (e.g., this compound) PPAR_Activation PPAR Activation in Keratinocytes Fatty_Acid_Ester->PPAR_Activation Gene_Expression Increased Expression of Differentiation Markers (e.g., Involucrin (B1238512), Loricrin) PPAR_Activation->Gene_Expression Lipid_Synthesis Increased Synthesis of Barrier Lipids (e.g., Ceramides) PPAR_Activation->Lipid_Synthesis Improved_Barrier Improved Skin Barrier Function Gene_Expression->Improved_Barrier Lipid_Synthesis->Improved_Barrier

Hypothesized PPAR Signaling Pathway in Keratinocytes.

Activation of PPARs by lipids can lead to increased expression of genes involved in keratinocyte differentiation, such as involucrin and loricrin, and the synthesis of essential barrier lipids.[17][18] This ultimately contributes to a more robust and functional skin barrier. Further research is needed to determine the specific effects of this compound on this and other signaling pathways.

Safety and Toxicology

While comprehensive safety data specifically for this compound is limited, information on similar esters suggests a favorable safety profile for topical applications. For instance, octyl palmitate and stearyl heptanoate have been found to be non-irritating and non-sensitizing in animal and clinical studies.[8][19] As with any cosmetic or pharmaceutical ingredient, it is essential to conduct appropriate safety and toxicity studies on the final formulation.

Conclusion

This compound is a promising ester with significant potential in both the cosmetic and pharmaceutical industries. Its properties as an emollient, solvent, and potential drug delivery vehicle make it a versatile ingredient for formulators. While there is a need for more direct quantitative data on its performance, the experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its applications further. Future studies should focus on elucidating its specific effects on skin barrier function, its efficacy as a solvent for a range of APIs, and its potential interactions with key biological signaling pathways in the skin.

References

Octyl Heptanoate: A Comprehensive Technical Guide for Lipidomics Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Wax Monoester Octyl Heptanoate (B1214049) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Octyl heptanoate (C15H30O2) is a wax monoester, an ester of octanol (B41247) (an eight-carbon alcohol) and heptanoic acid (a seven-carbon fatty acid).[1] As a member of the fatty acyls class of lipids, it plays a role in various biological processes, including energy storage and lipid metabolism. While long-chain wax esters are well-studied components of biological waxes, shorter-chain esters like this compound are gaining interest in the field of lipidomics for their potential roles in cellular signaling and as biomarkers of metabolic status. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, a proposed biosynthetic pathway, and detailed methodologies for its analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C15H30O2[1]
Molecular Weight 242.40 g/mol [1]
IUPAC Name This compound[1]
Synonyms Octyl enanthate, Octyl heptylate, Heptanoic acid, octyl ester[2]
Physical State Liquid
Melting Point -21.5 °C
Boiling Point 290.00 to 291.00 °C
Solubility Soluble in most organic solvents; insoluble in water

Biosynthesis and Metabolism of Wax Monoesters

Wax monoesters are synthesized through the esterification of a fatty alcohol and a fatty acyl-CoA. This reaction is catalyzed by a family of enzymes known as wax synthases (acyl-CoA:fatty alcohol acyltransferases).[3] Mammalian wax synthases have shown a preference for shorter-chain fatty acids, suggesting the potential for endogenous synthesis of this compound.[3]

The biosynthesis of this compound is proposed to follow a two-step pathway involving fatty acyl-CoA reductases and wax synthases, primarily occurring in the endoplasmic reticulum.[3]

Wax_Ester_Biosynthesis Proposed Biosynthesis of this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Heptanoic Acid Heptanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase Heptanoic Acid->Acyl-CoA_Synthetase Activation Octanol Octanol Fatty_Acyl-CoA_Reductase Fatty Acyl-CoA Reductase Octanol->Fatty_Acyl-CoA_Reductase Reduction Heptanoyl-CoA Heptanoyl-CoA Wax_Synthase Wax Synthase Heptanoyl-CoA->Wax_Synthase Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->Wax_Synthase This compound This compound Wax_Synthase->this compound Esterification Acyl-CoA_Synthetase->Heptanoyl-CoA Fatty_Acyl-CoA_Reductase->Octanoyl-CoA

Proposed biosynthesis of this compound.

Quantitative Data of Short-Chain Wax Esters in Biological Samples

AnalyteMatrixConcentration Range (µM)Reference
Acetic Acid (C2)Human Plasma50 - 200[1]
Propionic Acid (C3)Human Plasma1 - 10[1]
Butyric Acid (C4)Human Plasma0.5 - 5[1]
This compound (C15) Human Plasma Data not available

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol is adapted from a method for synthesizing a similar branched-chain ester and can be used to produce an analytical standard of this compound.[3]

Materials:

  • Heptanoic acid

  • n-Octanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, n-octanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted heptanoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Synthesis and Purification Workflow Reactants Heptanoic Acid n-Octanol Catalyst (p-TSA) Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Cooling Neutralization (NaHCO3) Brine Wash Reaction->Workup Drying Drying (MgSO4) Filtration Workup->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.
Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the quantification of this compound in a biological matrix such as plasma.[4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an appropriate internal standard (e.g., ethyl heptanoate).

  • Perform a liquid-liquid extraction with a suitable organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 min.

  • Mass Spectrometer:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-400.

c. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the sample.

GCMS_Workflow GC-MS Analysis Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in GC-compatible solvent Evaporation->Reconstitution Injection GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometric Detection (EI Source) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis Result Concentration of This compound Analysis->Result

References

An In-depth Technical Guide to Guerbet Ester Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guerbet esters, a unique class of branched-chain esters, are gaining significant attention across various industries, including cosmetics, pharmaceuticals, and industrial lubricants, owing to their exceptional physicochemical properties.[1][2][3] Derived from Guerbet alcohols, these esters exhibit superior thermal and oxidative stability, low volatility, and excellent lubricity.[1][2][3] Their characteristic β-branched structure imparts a low melting point, allowing them to remain liquid over a broad temperature range, a critical attribute for many applications.[1][4] This technical guide provides a comprehensive overview of Guerbet ester synthesis, focusing on the Guerbet reaction and enzymatic routes, details their key properties with comparative data, and outlines experimental protocols for their preparation and analysis.

Introduction to Guerbet Esters

Guerbet esters are synthesized from Guerbet alcohols, which are β-alkylated dimer alcohols formed from the condensation of primary alcohols.[5] The introduction of this branched moiety into an ester structure significantly influences its physical and chemical characteristics. Compared to their linear counterparts, Guerbet esters demonstrate a range of advantageous properties:

  • Enhanced Thermal and Oxidative Stability: The branched structure impedes degradation mechanisms, leading to greater stability at high temperatures and resistance to oxidation.[1][2]

  • Low Pour Point: The branching disrupts the crystalline packing of the molecules, resulting in significantly lower pour points and excellent low-temperature fluidity.[6][7]

  • High Viscosity Index: Many Guerbet esters exhibit a relatively stable viscosity over a wide range of temperatures.[7][8]

  • Excellent Lubricity and Emolliency: The ester functionality and branched structure contribute to superior lubricating properties and a desirable, non-greasy feel in cosmetic formulations.[1][3]

  • Biodegradability: Guerbet esters are often readily biodegradable, making them an environmentally friendly alternative to mineral oil-based products.[9]

These properties make Guerbet esters highly versatile, with applications ranging from high-performance biolubricants and plasticizers to emollients and texture modifiers in skincare and cosmetic products.[1][2][3][10]

Synthesis of Guerbet Esters

The synthesis of Guerbet esters primarily involves the esterification of a Guerbet alcohol with a carboxylic acid. The Guerbet alcohol itself is first synthesized via the Guerbet reaction.

The Guerbet Reaction: Synthesis of Guerbet Alcohols

The Guerbet reaction, named after Marcel Guerbet, is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[5] The reaction is typically carried out at high temperatures (180-360 °C) in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521) or alkoxide, and often a hydrogenation catalyst like Raney Nickel.[5]

The mechanism of the Guerbet reaction is a four-step process:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol (B89426) Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final β-branched primary alcohol (Guerbet alcohol).

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2 & 3: Aldol Condensation & Dehydration cluster_2 Step 4: Hydrogenation A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B - H2 C Aldehyde (R-CH2-CHO) D α,β-Unsaturated Aldehyde (R-CH2-CH=C(R)-CHO) C->D + Aldehyde - H2O E α,β-Unsaturated Aldehyde F Guerbet Alcohol (R-CH2-CH2-CH(R)-CH2-OH) E->F + 2H2

Figure 1: Guerbet Reaction Mechanism.
Esterification: From Guerbet Alcohols to Guerbet Esters

Once the Guerbet alcohol is obtained, it can be esterified with a variety of carboxylic acids (fatty acids, dicarboxylic acids, etc.) to produce the desired Guerbet ester.[5] This can be achieved through chemical or enzymatic catalysis.

2.2.1. Chemical Catalysis

A common method for chemical esterification involves reacting the Guerbet alcohol and carboxylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), often with a solvent like toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus.[2]

2.2.2. Enzymatic Catalysis (Biocatalysis)

Enzymatic synthesis, typically employing lipases, offers a more environmentally friendly "green" alternative to chemical catalysis.[2] Lipase-catalyzed esterification can often be performed under milder, solvent-free conditions, reducing environmental impact and simplifying product purification.[4][11] Immobilized lipases are frequently used to enhance catalyst stability and reusability.[12][13]

Properties of Guerbet Esters

The unique branched structure of Guerbet esters imparts a range of desirable physicochemical properties, making them suitable for diverse applications.

Physicochemical Properties

The branching in Guerbet esters significantly impacts their physical properties, particularly their viscosity and low-temperature performance. The presence of side chains disrupts the ordered packing of the molecules, leading to lower pour points compared to their linear analogs.[6][7]

Table 1: Physicochemical Properties of Selected Dicarboxylate Esters with Branched Alcohols

Ester NameAlcohol ComponentKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity IndexPour Point (°C)Flash Point (°C)
Di-2-ethylhexyl Dodecanedioate2-Ethylhexanol25.35.2178-58200
Di-2-ethylbutyl Dodecanedioate2-Ethyl-1-butanol18.94.3185-50186
Di-2-ethylhexyl Azelate2-Ethylhexanol15.23.7195<-60180
Di-2-ethylhexyl Suberate2-Ethylhexanol12.13.2216<-60172

Data compiled from Ahmed et al. (2015).[7][8]

Sensory Profile in Cosmetics

In cosmetic formulations, the sensory characteristics of emollients are crucial. Guerbet esters are valued for their ability to provide a smooth, non-greasy skin feel. The degree of branching and the overall molecular weight influence properties like spreadability, absorption, and after-feel.

Table 2: Comparative Sensory Profile of Selected Guerbet Esters

Guerbet EsterChemical NameSpreadabilityAbsorptionSkin Feel (After-feel)Greasiness
Octyldodecyl Stearoyl Stearate2-octyldodecyl stearoyl stearateModerateModerateCushioned, SubstantiveLow to Moderate
Trioctyldodecyl CitrateTris(2-octyldodecyl) citrateHighFastSmooth, Dry, PowderyVery Low
2-Octyldodecyl Myristate2-octyldodecyl tetradecanoateHighFastLight, Non-oily, SilkyVery Low

Data adapted from BenchChem.

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of 2-Ethylhexyl Oleate (B1233923)

This protocol describes the synthesis of a branched-chain ester, 2-ethylhexyl oleate, using an immobilized lipase (B570770) in a solvent-free system.

Objective: To synthesize 2-ethylhexyl oleate from oleic acid and 2-ethylhexanol using immobilized Candida antarctica lipase B (Novozym® 435) and to monitor the reaction progress.

Materials:

  • Oleic acid

  • 2-Ethylhexanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Ethanol (B145695) (for titration)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Packed-bed reactor or stirred tank reactor

  • Thermostatically controlled water bath or heating mantle

  • Magnetic stirrer and stir bar (for stirred tank reactor)

Procedure:

  • Reactant Preparation: Prepare a mixture of oleic acid and 2-ethylhexanol. A molar ratio of 4:1 (alcohol to acid) has been shown to be effective.[14]

  • Enzyme Loading: Add the immobilized lipase to the reactor. An enzyme loading of 4% (w/w of total reactants) is a typical starting point.[14]

  • Reaction Setup:

    • Stirred Tank Reactor: Place the reactor in a water bath or on a heating mantle set to the desired temperature (e.g., 60°C).[14] Begin stirring at a constant rate (e.g., 150 rpm).[14]

    • Packed-Bed Reactor: Pack a column with the immobilized lipase. Pump the reactant mixture through the column at a defined flow rate and temperature (e.g., 50°C).[13]

  • Reaction Monitoring:

    • Periodically withdraw a small sample (e.g., 50 µL) from the reaction mixture.

    • Dilute the sample in a known volume of ethanol (e.g., 5 mL).

    • Add a few drops of phenolphthalein indicator.

    • Titrate the unreacted oleic acid with the standardized sodium hydroxide solution until a persistent pink color is observed.

    • Calculate the conversion based on the decrease in acid concentration over time.

  • Reaction Completion and Product Isolation:

    • Continue the reaction until the desired conversion is achieved (e.g., >90%). Reaction times can range from a few hours to over 24 hours depending on the conditions.[14]

    • Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or decantation. The enzyme can be washed and stored for reuse.

    • The product, 2-ethylhexyl oleate, can be purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.

Lipase_Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation prep Mix Oleic Acid and 2-Ethylhexanol react Add Immobilized Lipase to Reactant Mixture prep->react heat Heat to Reaction Temperature (e.g., 60°C) with Stirring react->heat monitor Monitor Reaction Progress (Titration of Acid) heat->monitor separate Separate Immobilized Lipase (Filtration) monitor->separate purify Purify 2-Ethylhexyl Oleate (e.g., Vacuum Distillation) separate->purify

Figure 2: Experimental Workflow for Lipase-Catalyzed Guerbet Ester Synthesis.

Structure-Property Relationships

The molecular architecture of Guerbet esters is directly correlated with their macroscopic properties. Understanding these relationships is key to designing esters with tailored performance characteristics.

  • Effect of Branching: The introduction of a β-branch in the alcohol moiety is the most critical structural feature. This branching disrupts the ability of the ester molecules to pack into an ordered crystalline lattice, which dramatically lowers the pour point and improves low-temperature fluidity.[6][7][15]

  • Chain Length: Increasing the overall carbon chain length of the Guerbet ester generally leads to an increase in viscosity.[16] This is due to stronger van der Waals forces between the larger molecules.

  • Number of Ester Groups: For polyol esters, a higher number of ester groups per molecule results in a more compact structure and increased intermolecular interactions, leading to higher viscosity.[16]

Structure_Property_Relationship cluster_structure Structural Features cluster_property Resulting Properties branch β-Branching pp Decreased Pour Point branch->pp lub Enhanced Lubricity/ Emolliency branch->lub chain Increased Chain Length visc Increased Viscosity chain->visc ester_groups Increased Number of Ester Groups ester_groups->visc

Figure 3: Relationship Between Guerbet Ester Structure and Key Properties.

Conclusion

Guerbet esters represent a valuable class of synthetic compounds with a unique combination of beneficial properties derived from their characteristic branched structure. Their enhanced thermal stability, excellent low-temperature performance, and favorable sensory characteristics make them highly suitable for demanding applications in lubricants, cosmetics, and pharmaceuticals. The availability of both traditional chemical and modern biocatalytic synthesis routes provides flexibility in manufacturing, with enzymatic processes offering a more sustainable approach. A thorough understanding of the structure-property relationships of Guerbet esters will continue to drive the development of novel, high-performance products tailored for specific applications.

References

Methodological & Application

Application Note & Protocol: Acid-Catalyzed Esterification of Heptanoic Acid and 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of octyl heptanoate (B1214049) via Fischer esterification of heptanoic acid and 1-octanol (B28484) using an acid catalyst. The Fischer esterification is a classic and versatile method for producing esters, which are valuable compounds in the pharmaceutical, flavor, and fragrance industries.[1][2] This protocol details the reaction setup, monitoring, work-up, and purification procedures necessary to obtain a high-purity product. By employing a Dean-Stark apparatus, the reaction equilibrium is effectively shifted towards the product, ensuring a high yield.[3][4]

Reaction Scheme

The synthesis of octyl heptanoate is achieved through the acid-catalyzed condensation reaction between heptanoic acid and 1-octanol. Water is produced as a byproduct.

Heptanoic Acid + 1-Octanol $\xrightarrow{H^+}$ this compound + Water

Physicochemical and Reaction Data

Quantitative data for the reactants, product, and recommended reaction conditions are summarized below for procedural planning and safety assessment.

Table 1: Physicochemical Properties of Key Compounds

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Heptanoic Acid 130.18 223 0.918
1-Octanol 130.23 195 0.824
This compound 242.42 ~290 0.856
p-Toluene­sulfonic Acid 190.22 140 (decomposes) 1.24

| Toluene (B28343) | 92.14 | 111 | 0.867 |

Table 2: Recommended Reaction Parameters

Parameter Value / Condition Rationale
Molar Ratio 1.1 : 1.0 (Heptanoic Acid : 1-Octanol) Using a slight excess of the carboxylic acid helps drive the reaction to completion.[3]
Catalyst p-Toluenesulfonic acid (p-TsOH) monohydrate An effective and easily handled solid acid catalyst.[3] Sulfuric acid is also a common alternative.[4][5]
Catalyst Loading 0.05 molar equivalents A standard catalytic amount that provides a sufficient reaction rate without complicating purification.[3]
Solvent Toluene Forms an azeotrope with water, facilitating its removal via a Dean-Stark apparatus to shift the equilibrium.[3][4]
Temperature Reflux (~111-120 °C) Ensures a sufficient reaction rate and allows for azeotropic distillation of water.[4]

| Reaction Time | 2-4 hours | Typically sufficient for completion, which should be monitored by the volume of water collected.[4] |

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale, including reaction execution, product isolation, and purification.

Materials:

  • Heptanoic acid

  • 1-Octanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

Part A: Reaction Setup and Esterification

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq), heptanoic acid (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).[3]

  • Add toluene as the solvent, typically enough to fill about one-third to one-half of the flask volume.

  • Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Ensure all joints are properly sealed.

  • Begin vigorous stirring and heat the mixture to a steady reflux using a heating mantle.[3]

  • Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected, or when water no longer accumulates (typically 2-4 hours).[3][4]

Part B: Work-up and Neutralization

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[3]

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel to neutralize the p-TsOH catalyst and any unreacted heptanoic acid.[4][6] Swirl gently and vent frequently to release the CO₂ gas produced.

  • Continue adding the NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.

  • Wash the organic layer sequentially with an equal volume of water and then brine.[3][4] This removes residual salts and water-soluble impurities.

  • Separate and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 20-30 minutes.[3][7]

Part C: Isolation and Purification

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene solvent. The remaining liquid is the crude this compound.[3]

  • For high purity, purify the crude product by vacuum distillation.[1][3] Assemble a vacuum distillation apparatus, add the crude ester to the distillation flask with boiling chips or a stir bar, and distill under reduced pressure.

  • Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Heptanoic acid and p-toluenesulfonic acid are corrosive. Handle with care in a fume hood.

  • Toluene and 1-octanol are flammable. Keep away from ignition sources and use in a well-ventilated area.

  • The neutralization step with sodium bicarbonate produces CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.

  • Ensure vacuum distillation apparatus is assembled correctly to prevent implosion.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Esterification_Workflow start Start reagents Combine Reactants: - Heptanoic Acid (1.1 eq) - 1-Octanol (1.0 eq) - p-TsOH (0.05 eq) - Toluene start->reagents setup Assemble Reflux Apparatus with Dean-Stark Trap reagents->setup reaction Heat to Reflux (Azeotropic Removal of H₂O) setup->reaction workup Work-up reaction->workup neutralize Neutralize with NaHCO₃(aq) workup->neutralize 1. wash Wash with Brine neutralize->wash 2. dry Dry Organic Layer (Na₂SO₄) wash->dry 3. concentrate Concentrate (Rotary Evaporator) → Crude Product dry->concentrate 4. purification Purification: Vacuum Distillation concentrate->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Preparation of Octyl Heptanoate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) is an ester with applications in the flavor, fragrance, and pharmaceutical industries, valued for its fruity and fatty aroma. As an emollient, it also finds use in cosmetic and topical formulations. The synthesis of octyl heptanoate can be achieved through several methods, with transesterification offering a versatile and efficient route. Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This method can be advantageous over direct esterification by avoiding the production of water as a byproduct, which can simplify reaction work-up and purification.

This document provides detailed protocols for the preparation of this compound via three primary transesterification methods: enzymatic catalysis, acid catalysis, and base catalysis. The protocols are designed to be a practical guide for laboratory synthesis.

Data Presentation: Comparative Overview of Transesterification Methods

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and analogous esters via different transesterification methods. This data is compiled from literature on similar ester syntheses and should serve as a starting point for optimization.

Table 1: Enzymatic Transesterification of Alkyl Heptanoate with Octanol (B41247)

ParameterTypical Range/ValueSource (Analogous Reactions)
Enzyme Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B)[1]
Starting Ester Methyl or Ethyl HeptanoateN/A
Reactant Molar Ratio 1:1 to 1:5 (Ester:Octanol)[1]
Enzyme Loading 5-10% (w/w of substrates)[1]
Temperature 40-60°C[2]
Reaction Time 12-48 hours[3]
Solvent Solvent-free or n-hexane[1]
Yield >90% (achievable)[1]

Table 2: Acid-Catalyzed Transesterification of Alkyl Heptanoate with Octanol

ParameterTypical Range/ValueSource (Analogous Reactions)
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid[4]
Starting Ester Methyl or Ethyl HeptanoateN/A
Reactant Molar Ratio 1:3 to 1:5 (Ester:Octanol)[4]
Catalyst Loading 1-2 mol%N/A
Temperature 100-150°C (Reflux)[5]
Reaction Time 4-12 hours[6]
Byproduct Removal Distillation of lower-boiling alcohol[4]
Yield 75-95%[6]

Table 3: Base-Catalyzed Transesterification of Alkyl Heptanoate with Octanol

ParameterTypical Range/ValueSource (Analogous Reactions)
Catalyst Sodium Methoxide (B1231860) (NaOMe), Potassium Hydroxide (B78521) (KOH)[7]
Starting Ester Methyl or Ethyl HeptanoateN/A
Reactant Molar Ratio 1:3 to 1:6 (Ester:Octanol)[7]
Catalyst Loading 0.5-1.5% (w/w of ester)[7]
Temperature 50-65°C[7]
Reaction Time 1-3 hours[8]
Anhydrous Conditions Essential to prevent saponification[5]
Yield 85-99%[8]

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Immobilized Lipase

This protocol describes a green and highly selective method for synthesizing this compound.

Materials:

  • Methyl heptanoate or Ethyl heptanoate

  • 1-Octanol (B28484)

  • Immobilized Candida antarctica Lipase B (CALB)

  • n-Hexane (optional, for solvent-based reaction)

  • Molecular sieves (optional, for water removal)

  • Anhydrous sodium sulfate (B86663)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine methyl heptanoate (1 equivalent) and 1-octanol (1.5 equivalents). For a solvent-based reaction, add n-hexane.

  • Enzyme Addition: Add immobilized CALB (5-10% by weight of the total mass of reactants). If desired, add activated molecular sieves to remove any trace amounts of water.

  • Reaction Incubation: Seal the flask and place it in an orbital shaker or on a magnetic stirrer with heating. Maintain the temperature between 40-60°C and agitate the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and agitation. Allow the immobilized enzyme to settle, then separate it from the reaction mixture by filtration. The enzyme can be washed with n-hexane, dried, and reused.

  • Product Isolation and Purification: If a solvent was used, remove it using a rotary evaporator. The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials. Dry the purified product over anhydrous sodium sulfate.

Enzymatic_Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Methyl Heptanoate and 1-Octanol add_enzyme Add Immobilized Lipase reactants->add_enzyme incubate Incubate at 40-60°C with Agitation add_enzyme->incubate monitor Monitor by GC/TLC incubate->monitor filter_enzyme Filter to Recover Enzyme monitor->filter_enzyme purify Purify by Vacuum Distillation filter_enzyme->purify product This compound purify->product

Enzymatic Synthesis Workflow
Protocol 2: Acid-Catalyzed Transesterification

This protocol outlines the traditional acid-catalyzed approach, which is effective but requires higher temperatures.

Materials:

  • Methyl heptanoate or Ethyl heptanoate

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine methyl heptanoate (1 equivalent) and 1-octanol (3 equivalents).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (1-2 mol% relative to the starting ester) to the reaction mixture with constant stirring.

  • Reaction and Byproduct Removal: Heat the mixture to reflux (approximately 120-150°C). The lower-boiling alcohol (methanol or ethanol) generated during the reaction will distill off, driving the equilibrium towards the product. Collect the distillate.

  • Monitoring the Reaction: Monitor the reaction progress by GC or TLC. The reaction is typically complete when the starting ester is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Vent the separatory funnel frequently to release any pressure from CO₂ evolution. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Acid_Catalyzed_Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Methyl Heptanoate and 1-Octanol add_catalyst Add Acid Catalyst reactants->add_catalyst reflux Heat to Reflux and Distill Byproduct add_catalyst->reflux monitor Monitor by GC/TLC reflux->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize wash_dry Wash with Brine & Dry neutralize->wash_dry purify Purify by Vacuum Distillation wash_dry->purify product This compound purify->product

Acid-Catalyzed Synthesis Workflow
Protocol 3: Base-Catalyzed Transesterification

This method is rapid but requires strictly anhydrous conditions to prevent saponification.

Materials:

  • Methyl heptanoate or Ethyl heptanoate

  • 1-Octanol (anhydrous)

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Anhydrous methanol (B129727) (if using KOH to prepare methoxide in situ)

  • Dilute hydrochloric acid (HCl) or acetic acid for neutralization

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • Catalyst Preparation (if using KOH): In a separate flask under a nitrogen atmosphere, dissolve potassium hydroxide in anhydrous methanol to prepare potassium methoxide.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine methyl heptanoate (1 equivalent) and anhydrous 1-octanol (3 equivalents).

  • Catalyst Addition: Add the base catalyst (0.5-1.5% w/w of the ester) to the reaction mixture with vigorous stirring.

  • Reaction: Heat the mixture to 50-65°C with constant stirring. The reaction is typically rapid.

  • Monitoring the Reaction: Monitor the progress by GC or TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization and Washing: Carefully neutralize the catalyst by adding dilute acid. Transfer the mixture to a separatory funnel and wash with water and then with brine to remove any remaining salts and glycerol (B35011) (if formed from side reactions).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove any excess octanol and solvent by vacuum distillation.

  • Purification: Further purify the this compound by vacuum distillation.

Base_Catalyzed_Transesterification_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Methyl Heptanoate and 1-Octanol add_catalyst Add Base Catalyst reactants->add_catalyst heat Heat at 50-65°C add_catalyst->heat monitor Monitor by GC/TLC heat->monitor neutralize Neutralize with Acid monitor->neutralize wash_dry Wash with Water/Brine & Dry neutralize->wash_dry purify Purify by Vacuum Distillation wash_dry->purify product This compound purify->product

Base-Catalyzed Synthesis Workflow

Logical Relationships

The choice of transesterification method depends on several factors, including the desired reaction conditions, catalyst cost, and sensitivity of the starting materials.

Logical_Relationship start Synthesis of this compound via Transesterification method_choice Method Selection start->method_choice enzymatic Enzymatic Catalysis method_choice->enzymatic Green Chemistry acid Acid Catalysis method_choice->acid Traditional/Robust base Base Catalysis method_choice->base Fast/High Yield enzymatic_pros Pros: - High Selectivity - Mild Conditions - Reusable Catalyst enzymatic->enzymatic_pros enzymatic_cons Cons: - Slower Reaction Rate - Higher Catalyst Cost enzymatic->enzymatic_cons acid_pros Pros: - Inexpensive Catalyst - Effective for High FFA acid->acid_pros acid_cons Cons: - High Temperature - Corrosive - Byproduct Formation acid->acid_cons base_pros Pros: - Fast Reaction - High Yield - Low Temperature base->base_pros base_cons Cons: - Requires Anhydrous Conditions - Risk of Saponification base->base_cons

Method Selection Logic

Conclusion

The transesterification methods outlined provide robust and adaptable protocols for the synthesis of this compound. The enzymatic approach is ideal for applications requiring high purity and mild conditions, while acid and base catalysis offer more traditional and often faster routes. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired product purity. The provided quantitative data, though based on analogous reactions, offers a solid foundation for the optimization of these protocols for the specific synthesis of this compound.

References

Application Note: Analysis of Octyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of octyl heptanoate (B1214049) using Gas Chromatography-Mass Spectrometry (GC-MS). Octyl heptanoate is an ester recognized for its characteristic fruity aroma and is utilized in the flavor, fragrance, and pharmaceutical industries. The GC-MS technique offers high separation efficiency and definitive compound identification based on mass spectral data, making it an ideal method for the analysis of this compound in various matrices. This document provides a comprehensive workflow, including sample preparation, detailed instrumental parameters, and data analysis protocols to aid researchers in their analytical studies.

Introduction

This compound (C15H30O2, M.W. 242.40 g/mol ) is a fatty acid ester that contributes to the sensory profiles of various products and can be a subject of interest in metabolic and drug development research.[1] Accurate and reliable quantification of this compound is essential for quality control, formulation development, and safety assessments. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly selective and sensitive analytical approach for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note outlines a complete GC-MS method suitable for routine analysis.

Experimental Protocols

Instrumentation, Reagents, and Consumables
  • Instrumentation:

    • Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).

    • Autosampler for automated injections.

  • Reagents:

    • This compound standard (purity ≥98%).

    • High-purity volatile organic solvents such as hexane (B92381) or dichloromethane (B109758) for sample and standard preparation.

    • Helium (99.999% purity) as the carrier gas.

  • Consumables:

    • GC Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable for this analysis.

    • 2 mL autosampler vials with caps (B75204) and septa.

    • Microsyringes for standard preparation.

Sample Preparation

The choice of sample preparation is dependent on the sample matrix. Below are general protocols for liquid and solid samples.

2.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve a desired concentration range (e.g., 0.1 - 100 µg/mL).

2.2. Liquid Sample Preparation (e.g., Beverages, Biological Fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add an appropriate internal standard (e.g., a non-interfering ester of similar chain length).

    • Add 2 mL of hexane or dichloromethane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

2.3. Solid Sample Preparation (e.g., Tissues, Powders)

  • Solid-Phase Extraction (SPE):

    • Homogenize a known amount of the solid sample in a suitable solvent.

    • Centrifuge the homogenate and collect the supernatant.

    • Pass the supernatant through an appropriate SPE cartridge (e.g., C18) to concentrate and purify the analyte.

    • Elute the this compound from the cartridge with a small volume of a suitable organic solvent.

    • The eluate is then ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 40-350 amu
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Data Presentation

The quantitative data for this compound obtained under the specified GC-MS conditions are summarized in the table below. The retention time is an approximate value and may vary between systems. The mass-to-charge ratios (m/z) of the key fragment ions are essential for identification and quantification.

Compound Retention Time (min) Molecular Ion [M]+ (m/z) Key Fragment Ions (m/z) Base Peak (m/z)
This compound~15-17242 (low abundance)131, 112, 99, 71, 55, 43131

Note: The fragmentation pattern of esters like this compound is characterized by alpha-cleavage and McLafferty rearrangements. The ion at m/z 131 corresponds to the protonated heptanoic acid fragment, which is often the base peak.

Mandatory Visualization

GCMS_Workflow Sample Sample Collection (Liquid or Solid Matrix) Preparation Sample Preparation (LLE or SPE) Sample->Preparation Extraction Injection GC Injection Preparation->Injection Final Extract Separation Chromatographic Separation (Capillary Column) Injection->Separation Vaporization Ionization Mass Spectrometry (EI Ionization) Separation->Ionization Elution Detection Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection Ion Acceleration Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Mass Spectrum Report Reporting Data_Analysis->Report Results

GC-MS Experimental Workflow Diagram

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for high selectivity and sensitivity. The provided parameters for sample preparation and instrumental analysis can be readily adopted by researchers for routine analysis in various fields, ensuring accurate identification and quantification of this important volatile compound.

References

Application Note: Quantification of Octyl Heptanoate using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) is a fatty acid ester commonly utilized as an excipient in pharmaceutical formulations, contributing to the solubility and bioavailability of active pharmaceutical ingredients. It also finds application in the cosmetic and food industries as a fragrance and flavoring agent. Accurate quantification of octyl heptanoate is crucial for quality control, formulation development, and stability testing. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional HPLC with UV detection presents challenges in achieving adequate sensitivity.

This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD). The CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds, making it an ideal choice for the analysis of compounds lacking a chromophore.[1] This method offers excellent precision, accuracy, and a wide linear range, suitable for a variety of sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Nitrogen gas (high purity, for CAD)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD)

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of this hydrophobic analyte. A C8 column can also be used for faster analysis if sufficient resolution is achieved.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 35 psi

    • Data Collection Rate: 10 Hz

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For simple matrices, dissolve a known amount of the sample in methanol to achieve an expected this compound concentration within the calibration range.[2] For more complex matrices such as creams or lotions, an extraction step may be necessary. A common approach is a liquid-liquid extraction with a suitable organic solvent, followed by evaporation and reconstitution in the mobile phase.[3][4] All solutions should be filtered through a 0.45 µm syringe filter prior to injection.[2]

Data Presentation

The performance of the HPLC-CAD method for the quantification of this compound was validated according to ICH guidelines.[5][6] The results are summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)1.85 µg/mL[5]
Limit of Quantification (LOQ)6.16 µg/mL[5]

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.298.4
250253.5101.4
450445.198.9
Average Recovery 99.6

Table 3: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, 2 days)
501.51.8
2500.81.1
4500.60.9

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this application note.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Acquisition & Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample_prep Prepare Sample Solution sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Charged Aerosol Detection separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification (Calibration Curve) integration->quantification

Figure 1. Experimental workflow for this compound quantification.

logical_relationship cluster_analyte Analyte Properties cluster_method Method Selection cluster_outcome Outcome analyte This compound (Non-chromophoric) hplc HPLC analyte->hplc Requires Separation cad Charged Aerosol Detector (Universal Detection) analyte->cad Requires Universal Detection outcome Accurate & Sensitive Quantification hplc->outcome cad->outcome

Figure 2. Rationale for method selection.

Conclusion

The described HPLC-CAD method provides a reliable, sensitive, and accurate approach for the quantification of this compound in various matrices. The use of a Charged Aerosol Detector overcomes the limitations of UV detection for non-chromophoric analytes. The method has been demonstrated to be linear, accurate, and precise over a wide concentration range, making it suitable for routine quality control and research applications in the pharmaceutical, cosmetic, and food industries.

References

Application Notes & Protocols for the Analysis of Octyl Heptanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl heptanoate (B1214049) is a fatty acid ester known for its fruity aroma and is utilized as a flavoring agent and fragrance ingredient.[1] Its analysis in complex matrices, such as food products, environmental samples, and biological specimens, is crucial for quality control, safety assessment, and research. These matrices, however, contain numerous interfering compounds that can complicate accurate quantification.[2][3] Effective sample preparation is therefore a critical prerequisite to isolate octyl heptanoate, remove matrix interferences, and concentrate the analyte before instrumental analysis.[3][4]

This document provides detailed application notes and standardized protocols for the extraction and analysis of this compound from various complex matrices, intended for researchers, scientists, and professionals in drug development. The primary methods covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as the primary analytical technique due to its high sensitivity and selectivity for semi-volatile compounds like this compound.[5][6]

General Analytical Workflow

The overall process for analyzing this compound in a complex sample involves several key stages, from initial sample handling to final data analysis. Each step is crucial for achieving accurate and reproducible results.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection & Homogenization Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Select appropriate method Cleanup Cleanup & Concentration Extraction->Cleanup Isolate analyte Remove interferences GCMS GC-MS Analysis Cleanup->GCMS Inject extract Data Data Processing & Quantification GCMS->Data Acquire & integrate chromatograms Result Result Data->Result Final Report

Caption: General workflow for this compound analysis.

Sample Preparation Protocols

The choice of sample preparation method depends on the nature of the matrix, the concentration of the analyte, and the required level of cleanup.[2]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases.[2] It is particularly useful for aqueous samples where this compound, being nonpolar, can be efficiently partitioned into an organic solvent.

Objective: To extract this compound from aqueous matrices (e.g., beverages, wastewater).

Materials:

  • Homogenized liquid sample

  • Hexane (B92381) or Diethyl Ether (extraction solvent)

  • Saturated Sodium Chloride (NaCl) solution (for "salting out")[2]

  • Anhydrous Sodium Sulfate (B86663)

  • Separatory funnel (250 mL)

  • Glassware (beakers, flasks)

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Measure 50 mL of the homogenized liquid sample into a 250 mL separatory funnel.

  • pH Adjustment (if necessary): For certain matrices, adjust the sample pH to neutral (pH 7.0) to prevent hydrolysis of the ester.

  • Salting Out: Add 10 mL of saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of this compound and promoting its transfer to the organic phase.[2]

  • First Extraction: Add 30 mL of hexane to the funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the extracted this compound.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-6) two more times with fresh 30 mL portions of hexane. Combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

start Start: Aqueous Sample add_solvent Add Hexane & Saturated NaCl start->add_solvent shake Shake & Vent add_solvent->shake separate Allow Phases to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic repeat Repeat Extraction 2x collect_organic->repeat repeat->add_solvent Yes dry Dry with Na2SO4 repeat->dry No concentrate Concentrate to 1 mL dry->concentrate end Ready for GC-MS concentrate->end

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a versatile technique used for sample cleanup and concentration, offering advantages over LLE such as reduced solvent consumption and higher analyte recovery.[7][8] For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is ideal.[9]

Objective: To isolate and concentrate this compound from liquid samples with complex matrices (e.g., biological fluids, fruit juices).

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)[9]

  • SPE vacuum manifold

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • Acetone/Hexane mixture (elution solvent)[10]

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Pass 5 mL of deionized water to equilibrate the cartridge. Do not allow the sorbent to dry out.[10]

  • Sample Loading:

    • Load up to 10 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). This compound will be retained on the C18 sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove all residual water.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained this compound by passing 5 mL of an acetone:n-hexane (1:9 v/v) mixture through the cartridge.[10]

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The purified and concentrated sample is ready for GC-MS analysis.

cluster_steps SPE Protocol Steps Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (Water/Methanol Mix) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute Analyte (Acetone/Hexane) Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate end Ready for GC-MS Concentrate->end start Start: Liquid Sample start->Condition

Caption: Solid-Phase Extraction (SPE) workflow.

Protocol 3: QuEChERS Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process.[11][12] It is highly effective for analyzing analytes in fatty or pigmented matrices like spices, oils, and certain foods.[13]

Objective: To extract this compound from complex solid or semi-solid matrices (e.g., food products, soil).

Materials:

  • Homogenized sample

  • Acetonitrile (B52724) (extraction solvent)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents[14][15]

  • 50 mL and 2 mL centrifuge tubes

  • High-speed centrifuge

Procedure:

Step 1: Extraction & Partitioning

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound) and a lower layer of water and solid matrix debris.[15]

Step 2: Dispersive SPE (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile extract into a 2 mL dSPE cleanup tube containing PSA and C18 sorbents.

  • The PSA sorbent removes polar interferences like sugars and organic acids, while C18 removes nonpolar interferences like lipids.[15]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • Analysis: The cleaned supernatant is now ready for direct injection into the GC-MS or can be further concentrated if necessary.

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Homogenate 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile & Shake Homogenate->Add_ACN Add_Salts Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 Centrifuge (≥3000 rcf) Add_Salts->Centrifuge1 Transfer Transfer 1mL Supernatant to dSPE Tube Centrifuge1->Transfer Collect supernatant Vortex Vortex 30s Transfer->Vortex Centrifuge2 Centrifuge (≥5000 rcf) Vortex->Centrifuge2 Final_Extract Ready for GC-MS Centrifuge2->Final_Extract Collect final extract

Caption: QuEChERS sample preparation workflow.

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry is the recommended technique for the final analysis due to its excellent separation capabilities and definitive identification based on mass spectra.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[16]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.[16]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[16]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[16]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

  • Mass Range: Scan from m/z 40 to 500.[16]

  • Transfer Line Temperature: 280°C.[16]

Quantitative Data and Performance

The following table summarizes typical performance data for the analysis of esters in complex matrices using methods analogous to those described. This data provides a benchmark for what can be expected when developing and validating a method for this compound.

ParameterQuEChERS-GC-MS (for Phthalate (B1215562) Esters)[14]General GC-MS[16]General HPLC[16]
Primary Use Volatile & semi-volatile compounds in complex food matrices.Separation and quantification of volatile and semi-volatile compounds.Separation of non-volatile or thermally labile compounds.
Typical Accuracy High (dependent on standards)High (dependent on standards)High (dependent on standards)
Precision (RSD) 0.3% - 7.8% (Intra-day) 1.2% - 7.6% (Inter-day)< 5%< 3%
Mean Recoveries 82.0% - 120.2%N/AN/A
Limit of Detection (LOD) 0.4 - 10.0 µg/kgLow (ng to pg range)Moderate (µg to ng range)
Limit of Quantification (LOQ) 0.5 - 20.0 µg/kgLow (ng range)Moderate (µg range)

Note: The data for QuEChERS-GC-MS is based on the analysis of 14 different phthalate esters in grain sorghum, which serves as a relevant proxy for the performance expected for this compound in similar matrices.[14] Method validation with this compound is required to establish specific performance characteristics.

References

Application Note: Enhanced HPLC Detection of Octyl Heptanoate via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-012

Audience: Researchers, scientists, and drug development professionals.

Abstract: Octyl heptanoate (B1214049), a fatty acid ester, lacks a native chromophore or fluorophore, making its sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detectors challenging. This application note provides a detailed protocol for the indirect analysis of octyl heptanoate by first hydrolyzing the ester to its constituent heptanoic acid and then derivatizing the carboxylic acid with chromophoric or fluorophoric reagents. This process significantly enhances detection sensitivity, allowing for accurate quantification at low concentrations. Protocols for both a UV-Vis active derivative using 2,4'-dibromoacetophenone (B128361) and a highly sensitive fluorescent derivative using 1-Pyrenyldiazomethane (PDAM) are presented.

Principle of Derivatization

Direct analysis of aliphatic esters like this compound is often hindered by their poor response with common HPLC detectors. The strategy outlined here involves two key steps:

  • Saponification (Alkaline Hydrolysis): The ester is cleaved into its parent carboxylate salt (heptanoate) and alcohol (octanol) using a base catalyst.

  • Derivatization: The resulting heptanoic acid is then reacted with a derivatizing agent that attaches a molecule with strong UV-absorbing or fluorescent properties. This chemical modification makes the analyte readily detectable.[1][2]

This pre-column derivatization transforms the analytical challenge from detecting a non-absorbing ester to quantifying a highly responsive derivative.

Chemical Conversion Pathway A This compound (Poorly Detectable) B Heptanoic Acid + Octanol A->B  Saponification  (e.g., KOH, Methanol) C Derivatized Heptanoic Acid (UV-Active or Fluorescent) B->C  Derivatization Reaction

Caption: General chemical conversion pathway for derivatization.

Experimental Protocols

2.1. Materials and Reagents

  • This compound Standard

  • Potassium Hydroxide (KOH)

  • Methanol, HPLC Grade

  • Hexane (B92381), HPLC Grade

  • Hydrochloric Acid (HCl), concentrated

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • 2,4'-Dibromoacetophenone (DBAP)

  • 1-Pyrenyldiazomethane (PDAM)

  • Triethylamine (B128534)

  • Acetone, HPLC Grade

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

2.2. Protocol 1: Saponification of this compound

This protocol converts the this compound ester into free heptanoic acid (as its potassium salt).

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 0.5 M KOH in methanol.

  • Reaction: Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath to ensure complete hydrolysis.

  • Cooling: Allow the tube to cool to room temperature.

  • Acidification: Acidify the mixture to a pH of approximately 2 by adding concentrated HCl dropwise. This converts the potassium heptanoate salt to free heptanoic acid.

  • Extraction: Add 2 mL of hexane, vortex thoroughly for 1 minute, and allow the layers to separate. The heptanoic acid will be in the upper hexane layer.

  • Collection: Carefully transfer the upper organic layer to a clean vial. Repeat the extraction with another 1 mL of hexane and combine the organic layers.

  • Drying: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen. The dried residue contains the heptanoic acid and is ready for derivatization.

2.3. Protocol 2: Derivatization for UV-Vis Detection

This protocol uses 2,4'-dibromoacetophenone to create a phenacyl ester derivative with strong UV absorbance.[3]

  • Reagent Preparation: Prepare a derivatization solution by dissolving 10 mg of 2,4'-dibromoacetophenone and 5 µL of triethylamine in 1 mL of acetone.

  • Reaction: Add 200 µL of the derivatization solution to the dried heptanoic acid residue from Protocol 1.

  • Heating: Cap the vial and heat at 50°C for 60 minutes.[3]

  • Drying: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., Acetonitrile/Water) for analysis.

2.4. Protocol 3: Derivatization for Fluorescence Detection

This protocol uses 1-Pyrenyldiazomethane (PDAM), which is more stable and offers higher sensitivity than other diazoalkane reagents like ADAM.[4][5]

  • Reaction: To the dried heptanoic acid residue from Protocol 1, add 100 µL of a 0.1% (w/v) solution of PDAM in a suitable solvent like ethyl acetate.

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes in the dark, as the reagent can be light-sensitive. The reaction occurs without a catalyst.[4]

  • Quenching: Add a small amount of a weak acid, like acetic acid, to quench any excess PDAM.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial HPLC mobile phase for analysis.

HPLC Analysis Conditions

The following are general starting conditions for the analysis of the derivatized heptanoic acid. Method optimization is recommended.

ParameterUV-Vis Detection (DBAP Derivative)Fluorescence Detection (PDAM Derivative)
HPLC System Standard HPLC with UV-Vis DetectorStandard HPLC with Fluorescence Detector
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 70% B to 100% B over 20 min80% B to 100% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35°C35°C
Injection Vol. 20 µL10 µL
UV Detection 256 nm[3]N/A
Fluorescence N/AExcitation: ~340 nm, Emission: ~395 nm

Data and Expected Performance

Derivatization significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) compared to direct analysis of underivatized fatty acids, which have poor UV absorbance below 205 nm.[3]

Derivatization StrategyDetection MethodTypical Achievable LOD/LOQKey Advantages
None UV-Vis (<205 nm)High µg/mL rangeSimple, no sample preparation
2,4'-Dibromoacetophenone UV-Vis (~256 nm)Low ng/mL rangeRobust, common reagents, good for moderate concentrations.[3]
1-Pyrenyldiazomethane FluorescenceFemtomole to Picomole levels[4]Extremely high sensitivity, ideal for trace analysis.[5]
9-Fluorenylmethyl Chloroformate Fluorescence0.85–5.5 ng/mL (LOQ)[6]High sensitivity, well-established reagent.[7][8]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to final analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample sapon Saponification (KOH in Methanol, 80°C) start->sapon acidify Acidification (HCl) & LLE (Hexane) sapon->acidify dry Evaporate to Dryness (Heptanoic Acid Residue) acidify->dry uv_deriv Add DBAP Reagent Heat at 50°C dry->uv_deriv For UV Detection fluor_deriv Add PDAM Reagent React at Room Temp dry->fluor_deriv For Fluorescence Detection hplc_uv Reconstitute & Inject HPLC-UV Analysis uv_deriv->hplc_uv hplc_fluor Reconstitute & Inject HPLC-Fluorescence Analysis fluor_deriv->hplc_fluor data Data Acquisition & Quantification hplc_uv->data hplc_fluor->data

Caption: Experimental workflow for derivatization and HPLC analysis.

Conclusion

The described methods, involving saponification followed by derivatization, provide a robust and sensitive approach for the quantitative analysis of this compound using standard HPLC instrumentation. The choice between UV-Vis and fluorescence derivatization depends on the required sensitivity, with fluorescence detection offering significantly lower detection limits suitable for trace-level analysis. These protocols can be adapted for the analysis of other non-chromophoric fatty acid esters in various matrices.

References

Application Note: Purity Assessment of Octyl Heptanoate using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl heptanoate (B1214049) (C₁₅H₃₀O₂) is an ester widely used in the flavor, fragrance, and pharmaceutical industries.[1] Ensuring the purity of this compound is critical for quality control, regulatory compliance, and product efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds.[2][3] The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][4][5] This allows for the precise and accurate determination of substance concentration and purity without the need for an identical reference standard of the analyte.[4][6][7] This application note provides a detailed protocol for assessing the purity of octyl heptanoate using ¹H qNMR with an internal standard.

Principle of Quantitative NMR (qNMR)

qNMR determines the purity of an analyte by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard (IS) of known purity.[2][8] The purity of the target analyte (Purity_Analyte) is calculated using the following equation:

PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS

Where:

  • IAnalyte and IIS are the integral areas of the signals for the analyte and internal standard, respectively.

  • NAnalyte and NIS are the number of protons corresponding to the integrated signals of the analyte and internal standard.

  • MWAnalyte and MWIS are the molecular weights of the analyte and internal standard.

  • mAnalyte and mIS are the masses of the analyte and internal standard.

  • PurityIS is the certified purity of the internal standard.

Experimental Protocols

1. Materials and Equipment

  • Analyte: this compound (MW: 242.40 g/mol ).[9]

  • Internal Standard (IS): Maleic acid (MW: 116.07 g/mol , Purity ≥ 99%). An ideal IS should be of high purity, chemically stable, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals.[10]

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is suitable as both this compound and maleic acid are soluble in it.[10]

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Analytical Balance (accuracy of at least 0.01 mg).[2][11]

    • High-precision 5 mm NMR tubes.[12]

    • Glass vials and caps.

    • Volumetric flasks and pipettes.

    • Vortex mixer or sonicator.

2. Sample Preparation

Accurate weighing is one of the most critical steps for a reliable qNMR result.[5]

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial and record the exact mass (m_Analyte).

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial and record the exact mass (m_IS).[2] The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.[2]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11][12]

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.[2][12] A clear, homogeneous solution is essential.

  • Carefully transfer the solution into a high-precision NMR tube.[12]

G Diagram 1: qNMR Experimental Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Weighing B 2. Dissolution A->B  Accurately weigh Analyte  & Internal Standard C 3. NMR Data Acquisition B->C  Dissolve in CDCl3,  transfer to NMR tube D 4. Data Processing C->D  Acquire FID E 5. Signal Integration D->E  FT, Phasing,  Baseline Correction F 6. Purity Calculation E->F  Integrate Analyte  & IS signals G Result: Purity (%) F->G

Caption: Diagram 1: qNMR Experimental Workflow.

3. NMR Data Acquisition

To obtain accurate quantitative results, specific NMR parameters must be optimized.[8]

  • Insert the NMR tube into the spectrometer.

  • Allow the sample temperature to equilibrate (e.g., 298 K).[11][13]

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[11]

  • Key Acquisition Parameters:

    • Pulse Angle: 30° or 90°. A 90° pulse provides the best signal-to-noise per scan, but a 30° pulse with a shorter relaxation delay can be more efficient.

    • Relaxation Delay (D1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and IS).[13][14] A D1 of 30-60 seconds is often sufficient for many small molecules.

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.[13]

    • Number of Scans (NS): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[8] Typically, 8 to 64 scans are adequate.

    • Dummy Scans (DS): Use at least 4 dummy scans to allow the sample to reach a steady state before acquisition begins.[11]

4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]

  • Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[2]

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[2]

  • Signal Selection and Integration:

    • This compound: Identify a well-resolved signal that is free from overlap with any other signals (including impurities or the internal standard). The triplet signal of the terminal methyl group protons (-CH₃) of the octyl chain or the heptanoate chain is often a good candidate. For this compound, the triplet corresponding to the -O-CH₂- group at ~4.05 ppm (N_Analyte = 2) is well-separated and suitable for integration.

    • Maleic Acid (IS): This internal standard gives a sharp singlet for its two olefinic protons at ~6.27 ppm in CDCl₃ (N_IS = 2).

  • Integrate the selected signals for the analyte (I_Analyte) and the internal standard (I_IS). The integration region should cover the entire peak, typically extending to a point where the signal returns to the baseline.

Data Presentation and Results

The quantitative data should be summarized in a structured table for clarity and easy comparison.

Table 1: Quantitative Data for Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)e.g., 18.55 mge.g., 6.42 mg
Molecular Weight (MW)242.40 g/mol 116.07 g/mol
Purity (P)To be determined ≥ 99.0 %
Selected ¹H NMR Signal~4.05 ppm (triplet)~6.27 ppm (singlet)
Number of Protons (N)22
Integral Value (I)e.g., 1.00e.g., 0.72

Calculation Example:

Using the values from Table 1:

Purity_Analyte (%) = (1.00 / 0.72) * (2 / 2) * (242.40 / 116.07) * (6.42 / 18.55) * 99.0%

Purity_Analyte (%) = 1.389 * 1 * 2.088 * 0.346 * 99.0%

Purity_Analyte (%) ≈ 99.3%

G Diagram 2: Logical Relationship for qNMR Calculation cluster_inputs Experimental Inputs cluster_nmr NMR Data m_analyte Mass Analyte (m_Analyte) ratio_m Mass Ratio (m_IS / m_Analyte) m_analyte->ratio_m m_is Mass IS (m_IS) m_is->ratio_m mw_analyte MW Analyte (MW_Analyte) ratio_MW MW Ratio (MW_Analyte / MW_IS) mw_analyte->ratio_MW mw_is MW IS (MW_IS) mw_is->ratio_MW p_is Purity IS (Purity_IS) Result Analyte Purity (%) p_is->Result I_analyte Integral Analyte (I_Analyte) ratio_I Integral Ratio (I_Analyte / I_IS) I_analyte->ratio_I I_is Integral IS (I_IS) I_is->ratio_I N_analyte Protons Analyte (N_Analyte) ratio_N Proton Ratio (N_IS / N_Analyte) N_analyte->ratio_N N_is Protons IS (N_IS) N_is->ratio_N ratio_I->Result ratio_N->Result ratio_MW->Result ratio_m->Result

Caption: Diagram 2: Logical Relationship for qNMR Calculation.

Conclusion

Quantitative NMR is a robust, accurate, and direct method for determining the purity of this compound.[5][15] By following a meticulous experimental protocol, particularly concerning sample preparation and the selection of NMR acquisition parameters, qNMR provides reliable results without the need for a specific certified reference material of the analyte itself.[6] This makes it an exceptionally valuable tool in research, development, and quality control environments.

References

Application Note: Determination of the Kovats Retention Index for Octyl Heptanoate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling the comparison of data across different instruments and laboratories. It converts retention times, which can vary with chromatographic conditions, into system-independent constants. This is achieved by normalizing the retention time of an analyte to that of adjacent n-alkanes, which are a homologous series of compounds with a defined RI scale (e.g., the RI of n-hexane is 600, n-heptane is 700, and so on). The determination of the Kovats RI is particularly valuable in the analysis of volatile and semi-volatile compounds, such as esters used in flavor, fragrance, and pharmaceutical industries, for unambiguous compound identification.

This application note provides a detailed protocol for the experimental determination of the Kovats retention index of octyl heptanoate (B1214049). As a compound of interest in various fields, a standardized method for its identification is essential.

Experimental Protocol

This protocol outlines the necessary steps for determining the Kovats retention index of octyl heptanoate. It involves the preparation of the analyte and a standard mixture of n-alkanes, followed by analysis using gas chromatography with flame ionization detection (GC-FID).

2.1. Materials and Reagents

  • This compound (CAS No. 5132-75-2)

  • n-Alkane standard mixture (e.g., C8-C20 or a range that brackets the elution of this compound)

  • High-purity solvent for dilution (e.g., n-hexane or ethyl acetate, GC grade)

  • Autosampler vials with septa

2.2. Instrumentation

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary GC column (a non-polar or medium-polarity column is recommended for general ester analysis)

  • Data acquisition and processing software

2.3. Sample and Standard Preparation

  • n-Alkane Standard Solution: Prepare a solution of the n-alkane mixture in the chosen solvent at a concentration suitable for GC-FID analysis (e.g., 100 ppm).

  • This compound Solution: Prepare a solution of this compound in the same solvent at a similar concentration to the n-alkane standard.

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the this compound and the n-alkane standard solution. This can help in the precise identification of the bracketing n-alkanes.

2.4. Gas Chromatography (GC) Conditions

The following are typical GC parameters for the analysis of esters. Optimization may be required based on the specific instrument and column used.

Parameter Value
GC Column e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

2.5. Data Acquisition and Analysis

  • Inject the n-alkane standard solution to determine the retention times of the individual n-alkanes.

  • Inject the this compound solution to determine its retention time under the same chromatographic conditions.

  • Identify the two n-alkanes that elute immediately before and after this compound.

  • Calculate the Kovats retention index using the formula for temperature-programmed GC.

2.6. Kovats Retention Index Calculation

For a temperature-programmed analysis, the Kovats retention index (I) is calculated using the following linear interpolation formula[1]:

I = 100 * [n + (t_r(unknown) - t_r(n)) / (t_r(N) - t_r(n))]

Where:

  • I is the Kovats retention index of the unknown compound (this compound).

  • n is the carbon number of the n-alkane eluting before the unknown.

  • N is the carbon number of the n-alkane eluting after the unknown.

  • t_r(unknown) is the retention time of the unknown compound.

  • t_r(n) is the retention time of the n-alkane with carbon number n.

  • t_r(N) is the retention time of the n-alkane with carbon number N.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the Kovats retention index of this compound.

G Experimental Workflow for Kovats Retention Index Determination cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing and Calculation A Prepare n-Alkane Standard Solution C Inject n-Alkane Standard A->C B Prepare this compound Solution D Inject this compound Sample B->D E Record Retention Times C->E D->E F Identify Bracketing n-Alkanes E->F G Calculate Kovats Retention Index F->G H Kovats RI of This compound G->H Final Result

Caption: Workflow for Kovats Retention Index Determination.

Data Presentation: Comparative Kovats Retention Indices

Compound Molecular Formula CAS Number Kovats RI (Non-Polar Column)
Octyl hexanoateC₁₄H₂₈O₂4887-30-31570
This compound C₁₅H₃₀O₂ 5132-75-2 Experimentally Determined
Heptyl octanoateC₁₅H₃₀O₂4265-97-81666
Octyl octanoateC₁₆H₃₂O₂2306-88-91779
Octyl nonanoateC₁₇H₃₄O₂7433-43-41878
Octyl decanoateC₁₈H₃₆O₂2306-92-51979

Note: The Kovats RI values presented are compiled from various sources and should be used as a reference. The experimentally determined value for this compound will be specific to the conditions used.

Conclusion

This application note provides a comprehensive protocol for the determination of the Kovats retention index of this compound. By following this standardized method, researchers, scientists, and drug development professionals can obtain reliable and reproducible data for the identification and characterization of this compound. The use of the Kovats retention index is a powerful tool for enhancing the confidence in compound identification in complex matrices.

References

Application Notes and Protocols: Octyl Heptanoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds by chromatography, the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. Octyl heptanoate (B1214049), a fatty acid ester, is a suitable internal standard for the analysis of various analytes, particularly other esters, terpenes, and fatty acid methyl esters (FAMEs), due to its chemical similarity and chromatographic behavior.

This document provides detailed application notes and protocols for the use of octyl heptanoate as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of target analytes in complex matrices.

Principle of Internal Standard Quantification

The fundamental principle of the internal standard method is to compare the response of the analyte to the response of a constant amount of the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

The selection of an appropriate internal standard is crucial. The ideal internal standard should:

  • Be chemically similar to the analyte(s) of interest.

  • Not be naturally present in the sample matrix.

  • Be chromatographically resolved from the analytes.

  • Elute in a similar retention time window as the analytes.

  • Be stable and not react with the sample components.

This compound meets these criteria for a range of medium to long-chain esters and other volatile organic compounds.

Applications

This compound is a suitable internal standard for the quantitative analysis of:

  • Flavor and Fragrance Compounds: Particularly for the analysis of other esters that contribute to the aroma profiles of food, beverages, and cosmetic products.

  • Fatty Acid Methyl Esters (FAMEs): In the analysis of lipid profiles in biological and food samples after transesterification.

  • Terpenes and Terpenoids: In the analysis of essential oils and cannabis products.

  • Environmental Contaminants: For certain semi-volatile organic pollutants.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in GC-MS analysis. Optimization may be required for specific applications and matrices.

Protocol 1: Quantitative Analysis of Terpenes in a Botanical Matrix

1. Materials and Reagents

  • Analytes: Terpene standards (e.g., α-pinene, limonene, linalool, etc.)

  • Internal Standard: this compound (purity ≥ 99%)

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Sample: Homogenized botanical material (e.g., cannabis flower, herbs)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Autosampler vials with caps

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh 50 mg of this compound and dissolve in 50 mL of hexane to prepare a 1 mg/mL (1000 µg/mL) solution.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of the target terpenes at a concentration of 1 mg/mL each in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock. To each calibration standard, add a constant amount of the IS Stock to achieve a final concentration of 50 µg/mL of this compound. For example, to prepare a 100 µg/mL analyte standard, mix 100 µL of the 1 mg/mL Analyte Stock and 50 µL of the 1 mg/mL IS Stock and bring the final volume to 1 mL with hexane.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the homogenized botanical sample into a centrifuge tube.

  • Add 1 mL of the IS Stock solution (1 mg/mL this compound in hexane).

  • Add 9 mL of hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant into an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

5. Data Analysis and Quantification

  • Identify the peaks corresponding to the target terpenes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Calculate the peak area ratio for the unknown samples and determine the concentration of each terpene from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for a method validation using this compound as an internal standard for the analysis of representative terpenes.

Table 1: Calibration Curve Data

AnalyteCalibration Range (µg/mL)
α-Pinene1 - 1000.9992
Limonene1 - 1000.9995
Linalool1 - 1000.9989

Table 2: Precision and Accuracy Data

AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
α-Pinene 103.55.198.2
502.84.5101.5
902.13.999.7
Limonene 103.24.899.1
502.54.2102.3
901.93.5100.4
Linalool 104.15.597.5
503.34.9101.1
902.64.199.2

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
α-Pinene0.31.0
Limonene0.31.0
Linalool0.41.2

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spike Internal Standard Spiking cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample spiked_sample Spiked Sample sample->spiked_sample standards Analyte Standards spiked_standards Spiked Standards standards->spiked_standards is_stock This compound (Internal Standard Stock) is_stock->spiked_sample Add constant amount is_stock->spiked_standards Add constant amount extraction Solvent Extraction spiked_sample->extraction gcms GC-MS Injection spiked_standards->gcms extraction->gcms peak_integration Peak Integration gcms->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Generation ratio_calc->calibration quantification Quantification of Unknowns ratio_calc->quantification calibration->quantification logical_relationship cluster_quantification Internal Standard Quantification Logic analyte_response Analyte Peak Area (Variable) response_ratio Response Ratio = Analyte Area / IS Area analyte_response->response_ratio is_response Internal Standard Peak Area (Constant) is_response->response_ratio calibration_curve Calibration Curve: Response Ratio vs. Known Concentration response_ratio->calibration_curve final_concentration Calculated Analyte Concentration response_ratio->final_concentration For Samples analyte_conc_known Known Analyte Concentration (Calibration Standards) analyte_conc_known->calibration_curve analyte_conc_unknown Unknown Analyte Concentration (Samples) analyte_conc_unknown->final_concentration calibration_curve->final_concentration

Investigating Octyl Heptanoate as a Lubricant or Emollient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) (CAS 5132-75-2), a carboxylic ester, presents potential for application as both a lubricant and an emollient in various industrial and pharmaceutical formulations.[1][2][3][4] Its chemical structure, an ester of octyl alcohol and heptanoic acid, suggests properties conducive to reducing friction and improving the sensory characteristics of topical preparations. These application notes provide a summary of its known physicochemical properties and detailed protocols for its evaluation as a lubricant and an emollient. While direct performance data for octyl heptanoate is limited in some areas, the following sections offer a framework for its comprehensive investigation, including comparative data from a structurally similar Guerbet ester, 2-octyldodecyl heptanoate, for context.[5][6]

Data Presentation: Physicochemical Properties

A summary of the available quantitative data for this compound and the comparative 2-octyldodecyl heptanoate is presented in Table 1. This allows for a clear comparison of their fundamental properties.

Table 1: Physicochemical Properties of this compound and 2-Octyldodecyl Heptanoate

PropertyThis compound2-Octyldodecyl Heptanoate (for comparison)Source
INCI Name This compound2-Octyldodecyl Heptanoate[1][2],[5]
CAS Number 5132-75-294277-33-5[1][2],[5]
Molecular Formula C15H30O2C27H54O2[1][2],[5]
Molecular Weight ( g/mol ) 242.40410.73[1][2],[5]
Appearance Colorless liquid with a fruity, slightly fatty odor.[1]Clear, colorless to pale yellow liquid.[5]
Density (g/cm³) 0.85200 (at 20°C)Not specified[1]
Refractive Index 1.43488Not specified[1]
Melting Point (°C) -21.5Not specified[1]
Flash Point (°C) 130.00Not specified[7][8]
Solubility Soluble in most organic solvents; insoluble in water.[1]Soluble in oils and esters; insoluble in water.[5]
Viscosity (mPa·s at 20°C) Not available15 - 25[9]
Spreading Value (mm²/10 min) Not availableHigh (>1000)[9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the lubricant and emollient properties of this compound are provided below.

Emollient Efficacy Protocols

Objective: To quantify the effect of this compound on the hydration level of the stratum corneum.

Principle: The Corneometer® measures the electrical capacitance of the skin, which is directly proportional to its water content.[9][10][11] An increase in capacitance indicates improved skin hydration.

Materials and Equipment:

  • Corneometer® (e.g., CM 825, Courage+Khazaka)

  • This compound

  • Untreated control area

  • Positive control (optional, e.g., a known moisturizing cream)

  • Volunteers with healthy, dry skin

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Procedure:

  • Acclimatization: Allow volunteers to acclimate to the controlled environment for at least 20-30 minutes before measurements.[12]

  • Baseline Measurement: Define test areas on the volar forearm of each volunteer. Take baseline Corneometer® readings (in triplicate) from each test area. The device's probe is gently pressed onto the skin surface to obtain a reading in arbitrary units (A.U.).[9]

  • Product Application: Apply a standardized amount of this compound (e.g., 2 mg/cm²) to the designated test area.[12] One area should remain untreated as a negative control.

  • Post-Application Measurements: Take Corneometer® readings at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.[12]

  • Data Analysis: Calculate the mean and standard deviation of the readings for each test area at each time point. Compare the change in hydration from baseline for the this compound-treated area against the untreated control.

Objective: To assess the occlusive properties of this compound by measuring its effect on the rate of transepidermal water loss.

Principle: The Tewameter® measures the water vapor pressure gradient above the skin, which corresponds to the rate of water evaporation from the skin surface (g/m²/h).[7][13][14][15] A reduction in TEWL indicates an improved skin barrier function.[12]

Materials and Equipment:

  • Tewameter® (e.g., TM 300 or TM Hex, Courage+Khazaka)

  • This compound

  • Untreated control area

  • Volunteers with healthy skin

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Procedure:

  • Acclimatization: Volunteers should rest in a controlled environment for at least 20-30 minutes to stabilize skin temperature and perspiration.[12]

  • Baseline Measurement: Take baseline TEWL readings from the defined test areas on the volar forearm. The probe of the Tewameter® is held perpendicularly to the skin surface until a stable reading is obtained.[6]

  • Product Application: Apply a standardized amount of this compound (e.g., 2 mg/cm²) to the test area.

  • Post-Application Measurements: Measure TEWL at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.[6][12]

  • Data Analysis: Calculate the percentage change in TEWL from baseline for the treated and untreated areas. A significant decrease in TEWL for the treated area compared to the control indicates an occlusive effect.

Objective: To quantify the spreading characteristics of this compound.

Principle: The area over which a defined volume of the substance spreads on a standardized substrate over a set period is measured.[16]

Materials and Equipment:

  • Glass plate or synthetic skin substrate

  • Micropipette

  • Digital camera and image analysis software

  • Climate-controlled chamber

Procedure:

  • Substrate Preparation: Place the glass plate or synthetic skin substrate on a level surface within a climate-controlled chamber.

  • Sample Application: Using a micropipette, apply a precise volume (e.g., 10 µL) of this compound to the center of the substrate.[16]

  • Spreading: Allow the sample to spread for a fixed duration (e.g., 10 minutes) at a controlled temperature.[16]

  • Measurement: Capture a high-resolution image of the spread sample.

  • Data Analysis: Use image analysis software to measure the area of the spread in mm². The spreading value is reported as mm²/10 min.

Lubricant Performance Protocols

Objective: To determine the dynamic viscosity of this compound.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This is used to calculate the fluid's resistance to flow (viscosity).

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath

  • This compound sample

  • Beaker

Procedure:

  • Temperature Control: Place the this compound sample in a beaker and allow it to equilibrate to the desired test temperature (e.g., 20°C) in the water bath. According to ASTM D445, temperature control is crucial.[17]

  • Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Measurement: Immerse the spindle in the sample to the marked level. Start the viscometer and allow the reading to stabilize.

  • Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s).

  • Repeatability: Repeat the measurement at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate), which is typical for oils and lubricants.[18]

Objective: To evaluate the coefficient of friction and wear-preventing properties of this compound.

Principle: A tribometer measures the frictional force and wear between two surfaces in relative motion, lubricated by the test fluid. The four-ball and spiral orbit tribometers are common instruments for this purpose.[19][20][21]

Materials and Equipment:

  • Tribometer (e.g., Four-Ball or Spiral Orbit Tribometer)

  • Standardized test specimens (e.g., steel balls and plates)

  • This compound

  • Solvents for cleaning specimens

Procedure:

  • Specimen Preparation: Thoroughly clean the test specimens with appropriate solvents to remove any contaminants and dry them completely.

  • Lubricant Application: Apply a small, precise amount of this compound to the test specimens.

  • Test Setup: Mount the specimens in the tribometer and apply the desired load and speed parameters according to a standard test method (e.g., ASTM D4172 for four-ball wear testing).[20]

  • Test Execution: Run the test for a specified duration or number of cycles. The tribometer will continuously record the frictional force.

  • Data Analysis:

    • Calculate the coefficient of friction from the frictional force and the applied normal load.

    • After the test, examine the wear scars on the specimens using a microscope and measure their dimensions to quantify wear.

    • Compare the results to those of a baseline lubricant or an unlubricated test.

Mandatory Visualization

Emollient_Mechanism cluster_skin Stratum Corneum cluster_environment External Environment Corneocytes Corneocytes (Bricks) Lipid_Matrix Intercellular Lipids (Mortar) Aggressors Irritants & Aggressors Aggressors->Lipid_Matrix Blocks Water_Vapor Water Vapor Water_Vapor->Lipid_Matrix TEWL (Reduced) Octyl_Heptanoate This compound (Emollient) Octyl_Heptanoate->Lipid_Matrix Forms Occlusive Film

Caption: Mechanism of action of this compound as an emollient on the skin barrier.

Emollient_Evaluation_Workflow start Start: Volunteer Recruitment (Healthy, Dry Skin) acclimatization Acclimatization (20-30 min in controlled environment) start->acclimatization baseline Baseline Measurements (Corneometry & TEWL) acclimatization->baseline application Product Application (2 mg/cm² this compound vs. Control) baseline->application measurements Post-Application Measurements (1, 2, 4, 8 hours) application->measurements data_analysis Data Analysis (Compare change from baseline) measurements->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for evaluating the emollient efficacy of this compound.

Lubricant_Testing_Workflow start Start: Sample Preparation viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity tribology_prep Tribometer Specimen Cleaning & Preparation start->tribology_prep lubricant_app Lubricant Application (this compound) tribology_prep->lubricant_app tribology_test Tribometer Test (Friction & Wear Measurement) lubricant_app->tribology_test data_analysis Data Analysis (Coefficient of Friction, Wear Scar) tribology_test->data_analysis end End: Lubricant Performance Characterized data_analysis->end

Caption: Experimental workflow for evaluating the lubricant properties of this compound.

References

Application Notes and Protocols for the Extraction of Octyl Heptanoate from Natural Product Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octyl heptanoate (B1214049) is an ester recognized for its fruity and floral aroma, contributing to the characteristic scent of various essential oils. It is found as a minor constituent in the essential oil of plants such as rose geranium (Pelargonium graveolens). The efficient extraction and accurate quantification of octyl heptanoate are crucial for quality control in the fragrance and flavor industries, as well as for research into the chemical composition of natural products.

This document provides detailed application notes and protocols for the extraction of this compound from natural product samples, with a focus on Pelargonium graveolens. It covers three primary extraction methods: steam distillation, solvent extraction, and supercritical CO2 extraction. Additionally, a protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided.

Data Presentation: Comparison of Extraction Methods for Pelargonium graveolens Essential Oil

Extraction MethodPrincipleTypical Essential Oil Yield (% w/w) from Dried LeavesAdvantages for Ester ExtractionDisadvantages for Ester Extraction
Steam Distillation Separation of volatile compounds by passing steam through the plant material.0.1% - 1.5%[1][2][3]- Good for volatile esters. - Cost-effective and well-established method.[4]- High temperatures can cause hydrolysis of some esters. - Lower yield compared to other methods.
Solvent Extraction Use of organic solvents to dissolve the essential oil from the plant matrix.0.08% - 0.16% (for geranium absolute)[3][5]- High yield of a wide range of compounds, including less volatile esters. - Can be performed at lower temperatures, preserving thermolabile esters.- Potential for solvent residues in the final product. - May extract non-volatile impurities.
Supercritical CO2 Extraction Use of carbon dioxide in its supercritical state as a solvent.0.19% - 4.45%- High selectivity and purity of the extract. - Low extraction temperatures preserve delicate esters. - No solvent residue.- High initial equipment cost. - Optimization of parameters (pressure, temperature) is critical.

Experimental Protocols

Steam Distillation Protocol for Pelargonium graveolens Essential Oil

This protocol describes the extraction of essential oil from the leaves of Pelargonium graveolens using a Clevenger-type apparatus.

Materials and Equipment:

  • Fresh or air-dried leaves of Pelargonium graveolens

  • Clevenger-type distillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Weigh approximately 200 g of air-dried and crushed Pelargonium graveolens leaves.

  • Apparatus Setup: Place the plant material into the 2 L round-bottom flask and add 1.5 L of distilled water. Connect the flask to the Clevenger apparatus and the condenser.

  • Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oil.

  • Condensation: The steam and essential oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.

  • Collection: Continue the distillation for 3-4 hours, or until no more oil is collected.[4]

  • Separation: Once the distillation is complete, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top of the hydrosol. Carefully collect the oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Solvent Extraction Protocol for Pelargonium graveolens Essential Oil

This protocol outlines the extraction of essential oil from Pelargonium graveolens leaves using a solvent.

Materials and Equipment:

  • Air-dried and powdered leaves of Pelargonium graveolens

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

  • Hexane (B92381) or ethanol (B145695) (analytical grade)

  • Anhydrous sodium sulfate

Procedure:

  • Maceration: Place 50 g of powdered Pelargonium graveolens leaves in an Erlenmeyer flask. Add 500 mL of hexane or ethanol to the flask.

  • Extraction: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through a Buchner funnel to separate the plant material from the solvent extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.

  • Drying and Storage: The resulting concentrated extract (absolute) can be further dried using anhydrous sodium sulfate and should be stored in a sealed, dark glass vial at 4°C.

Supercritical CO2 Extraction Protocol for Pelargonium graveolens Essential Oil

This protocol describes a general procedure for the extraction of essential oil using supercritical carbon dioxide (scCO2). Optimal parameters may need to be determined empirically.

Materials and Equipment:

  • Supercritical fluid extraction (SFE) system

  • Air-dried and ground Pelargonium graveolens leaves

  • Liquid carbon dioxide (high purity)

  • Collection vials

Procedure:

  • Preparation: Weigh approximately 100 g of ground Pelargonium graveolens leaves and load them into the extraction vessel of the SFE system.

  • Setting Parameters: Set the extraction parameters. Based on literature for similar botanicals, typical starting parameters are:

    • Pressure: 100 - 200 bar

    • Temperature: 40 - 60 °C

    • CO2 flow rate: 2 - 4 L/min

  • Extraction: Start the flow of scCO2 through the extraction vessel. The scCO2 will act as a solvent, extracting the essential oil from the plant material.

  • Separation and Collection: The extract-laden scCO2 then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the essential oil to precipitate out. Collect the extract in a vial.

  • Duration: Continue the extraction for a predetermined time, typically 1-3 hours, or until the extraction yield diminishes.

  • Storage: Store the collected essential oil in a sealed, dark glass vial at 4°C.

Quantification Protocol: GC-MS Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound in the extracted essential oil samples.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., nonyl acetate)

  • Volumetric flasks and micropipettes

  • Hexane (GC grade)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in hexane.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL in hexane.

    • Add a fixed concentration of the internal standard (e.g., 10 µg/mL of nonyl acetate) to each calibration standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the extracted essential oil and dissolve it in 10 mL of hexane in a volumetric flask.

    • Add the same fixed concentration of the internal standard to the sample solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Natural Product Sample (e.g., Pelargonium graveolens leaves) prep Drying and Grinding start->prep sd Steam Distillation prep->sd se Solvent Extraction prep->se sfe Supercritical CO2 Extraction prep->sfe gcms GC-MS Analysis sd->gcms se->gcms sfe->gcms quant Quantification of This compound gcms->quant result Concentration Data quant->result

Caption: Workflow for the extraction and quantification of this compound.

Extraction_Methods cluster_main Extraction Methods for this compound cluster_sd Steam Distillation cluster_se Solvent Extraction cluster_sfe Supercritical CO2 Extraction main Extraction Methods Steam Distillation Steam Distillation main->Steam Distillation Solvent Extraction Solvent Extraction main->Solvent Extraction Supercritical CO2 Extraction Supercritical CO2 Extraction main->Supercritical CO2 Extraction sd_params Parameters: - Temperature (Boiling Water) - Time (3-4 hours) se_params Parameters: - Solvent (Hexane, Ethanol) - Temperature (Room Temp) - Time (24 hours) sfe_params Parameters: - Pressure (100-200 bar) - Temperature (40-60 °C) - CO2 Flow Rate Steam Distillation->sd_params Solvent Extraction->se_params Supercritical CO2 Extraction->sfe_params

Caption: Key parameters of different extraction methods.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of Volatile Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl heptanoate (B1214049) is a volatile ester known for its characteristic fruity and wine-like aroma, making it a significant compound in the flavor and fragrance industry. Accurate and sensitive quantification of octyl heptanoate is crucial for quality control in food and beverage production, as well as in the development of pharmaceutical products where flavor and odor are critical attributes. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the analysis of volatile compounds like this compound.[1][2][3] This application note provides a detailed protocol for the headspace SPME-GC-MS analysis of this compound.

Principle of Solid-Phase Microextraction (SPME)

SPME is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample matrix.[2][4] For volatile compounds, headspace SPME is the preferred method, where the fiber is exposed to the vapor phase above the sample in a sealed vial.[5][6] The analytes partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached.[2][7] Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[2][8]

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound using headspace SPME-GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler SPME holder.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm) is recommended for broad-range volatile analysis.[9][10][11]

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Reagents:

    • This compound standard (≥98% purity)

    • Methanol or Ethanol (HPLC grade) for standard preparation

    • Sodium chloride (NaCl) (analytical grade)

    • Helium (99.999% purity) as carrier gas

2. Standard and Sample Preparation

  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation:

    • Place 5 mL of the liquid sample (or a known weight of a solid sample) into a 20 mL headspace vial.

    • For aqueous samples, add a salting-out agent like NaCl (e.g., 1 g) to increase the volatility of the analyte.[9][12]

    • Seal the vial tightly with the cap and septum.

3. SPME Procedure

  • Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 270°C for 30-60 minutes).[10] Recondition the fiber for a shorter period (e.g., 5-10 minutes) between injections to prevent carryover.[9]

  • Equilibration: Place the sealed vial in a heating block or water bath set to the desired equilibration temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.[10][13]

  • Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[9][13]

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 4 minutes).[10][12]

4. GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][14]
Injection ModeSplitless[9][13]
Injector Temperature250°C[12][15]
Carrier GasHelium at a constant flow of 1.0 mL/min[9][14]
Oven ProgramInitial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[14]
Mass Rangem/z 40-300
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp280°C
Ion Source Temp230°C

Data Presentation

Quantitative data should be organized for clarity and easy comparison.

Table 1: SPME Fiber Selection Guide for Volatile Esters

Fiber CoatingAnalyte TypeCharacteristics
100 µm Polydimethylsiloxane (PDMS)Volatiles (MW 60-275)Non-polar, suitable for general volatile analysis.[8]
65 µm PDMS/Divinylbenzene (DVB)Volatiles, amines, nitro-aromaticsBipolar, good for a wide range of volatiles including polar compounds.[8]
85 µm Polyacrylate (PA)Polar semi-volatiles (MW 80-300)Polar, suitable for more polar analytes.[8][16]
50/30 µm DVB/Carboxen/PDMSFlavor compounds (C3-C20)Bipolar, excellent for a broad range of volatiles and semi-volatiles.[8][9]

Table 2: Example Quantitative Data for this compound Analysis

ParameterValue
Retention Time (RT)~12.5 min (Varies with system)
Characteristic Ions (m/z)
Quantifier Ion88
Qualifier Ion 1115
Qualifier Ion 2157
Calibration Curve
Linear Range1 - 100 ng/mL
Correlation Coefficient (R²)>0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis & Data Processing Sample Sample in Vial AddSalt Add NaCl Sample->AddSalt Standard Standard in Vial SealVial Seal Vial Standard->SealVial AddSalt->SealVial Equilibration Equilibration (e.g., 60°C, 15 min) SealVial->Equilibration Extraction Headspace Extraction (e.g., 30 min) Equilibration->Extraction Desorption Thermal Desorption (e.g., 250°C, 4 min) Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Workflow for SPME-GC-MS analysis of this compound.

Logical Relationship for Quantification

Quantification_Logic Standards Prepare Working Standards (Known Concentrations) Analyze_Standards Analyze Standards by SPME-GC-MS Standards->Analyze_Standards Unknown Prepare Unknown Sample Analyze_Unknown Analyze Unknown by SPME-GC-MS Unknown->Analyze_Unknown Peak_Areas_Std Obtain Peak Areas for Standards Analyze_Standards->Peak_Areas_Std Peak_Area_Unk Obtain Peak Area for Unknown Analyze_Unknown->Peak_Area_Unk Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Areas_Std->Calibration_Curve Interpolate Interpolate Unknown Peak Area on Calibration Curve Peak_Area_Unk->Interpolate Calibration_Curve->Interpolate Result Determine Concentration of this compound in Unknown Interpolate->Result

Caption: Logical steps for quantitative analysis.

References

Application Notes & Protocols for Headspace Analysis of Octyl Heptanoate in Flavor and Fragrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) (C₁₅H₃₀O₂) is a fatty acid ester recognized for its characteristic fruity and honey-like aroma, making it a significant component in the flavor and fragrance industries.[1] Its presence and concentration contribute to the sensory profile of various consumer products, including beverages, confectionery, and perfumes. Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative assessment of volatile and semi-volatile compounds like octyl heptanoate. This method allows for the analysis of the vapor phase in equilibrium with a solid or liquid sample, minimizing matrix effects and providing a clean sample introduction into the GC system.

This document provides detailed application notes and experimental protocols for the headspace analysis of this compound using Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME) techniques.

Flavor and Fragrance Profile of this compound

This compound is primarily characterized by a fruity odor. It is also described as having a honey-like taste.[1] These organoleptic properties make it a valuable ingredient in the formulation of flavors and fragrances designed to impart fruity and sweet notes.

Headspace Analysis Techniques: A Comparative Overview

The choice of headspace technique depends on the required sensitivity and the nature of the sample matrix.

  • Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. A fixed volume of the headspace gas is then injected into the GC-MS. SHS is a simple and robust technique, but it may lack the sensitivity required for trace-level analysis.

  • Dynamic Headspace (DHS): DHS, also known as purge and trap, involves passing an inert gas through the sample, which strips the volatile compounds from the headspace. These compounds are then concentrated on an adsorbent trap before being thermally desorbed into the GC-MS. DHS offers significantly higher sensitivity compared to SHS.

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate volatile analytes from the headspace. The fiber is then desorbed in the hot GC inlet. SPME is a solvent-free, versatile, and highly sensitive technique.

For the analysis of this compound, which may be present at varying concentrations, HS-SPME is often the preferred method due to its high sensitivity and ease of use.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific sample matrices and instrumentation.

Protocol 1: Static Headspace (SHS) GC-MS Analysis

This protocol is suitable for screening samples where this compound is expected to be a major volatile component.

Instrumentation:

  • Headspace Autosampler

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Materials:

  • Sample containing this compound

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl) (optional, for "salting out")

  • This compound standard

Procedure:

  • Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the volatility of polar analytes.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration between the sample and the headspace.

  • Injection: The autosampler will then inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters: Scan range of m/z 40-400. Ion source temperature of 230°C.

Workflow for Static Headspace (SHS) GC-MS Analysis

SHS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace Analysis cluster_gcms GC-MS Sample Sample into Vial Salt Add NaCl (optional) Sample->Salt Seal Seal Vial Salt->Seal Incubate Incubate (e.g., 80°C, 20 min) Seal->Incubate Inject Inject Headspace Incubate->Inject GC Gas Chromatography Inject->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for Static Headspace GC-MS analysis.

Protocol 2: Dynamic Headspace (DHS) GC-MS Analysis

This protocol is suitable for the trace analysis of this compound.

Instrumentation:

  • Dynamic Headspace (Purge and Trap) System

  • GC-MS

Materials:

  • Sample containing this compound

  • Purge and trap tubes

  • Adsorbent trap (e.g., Tenax®)

  • This compound standard

Procedure:

  • Sample Preparation: Place a known amount of the sample into the purging vessel.

  • Purging: Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 15 minutes) at a specific temperature (e.g., 60°C). The volatile compounds will be carried to the adsorbent trap.

  • Trap Desorption: Rapidly heat the adsorbent trap to desorb the trapped analytes onto the GC column.

  • GC-MS Analysis: Follow the GC-MS parameters outlined in Protocol 4.1.

Workflow for Dynamic Headspace (DHS) GC-MS Analysis

DHS_Workflow cluster_prep Sample Preparation cluster_analysis Dynamic Headspace cluster_gcms GC-MS Sample Sample in Purge Vessel Purge Purge with Inert Gas Sample->Purge Trap Concentrate on Adsorbent Trap Purge->Trap Desorb Thermally Desorb Trap->Desorb GC Gas Chromatography Desorb->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for Dynamic Headspace GC-MS analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This is the recommended protocol for sensitive and quantitative analysis of this compound.

Instrumentation:

  • SPME Autosampler or Manual SPME Holder

  • GC-MS

Materials:

  • Sample containing this compound

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • This compound standard

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 2 g of solid or 2 mL of liquid) into a 20 mL headspace vial. Add 1 g of NaCl.

  • Vial Sealing: Immediately seal the vial.

  • Incubation: Place the vial in a heating block or water bath and incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the analytes.

  • GC-MS Analysis: Follow the GC-MS parameters outlined in Protocol 4.1.

Workflow for HS-SPME GC-MS Analysis

SPME_Workflow cluster_prep Sample Preparation cluster_analysis SPME cluster_gcms GC-MS Sample Sample and NaCl in Vial Seal Seal Vial Sample->Seal Incubate Incubate (e.g., 60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb GC Gas Chromatography Desorb->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: Workflow for HS-SPME GC-MS analysis.

Quantitative Data

Quantitative analysis of this compound requires the creation of a calibration curve using standards of known concentrations. The following tables provide representative quantitative data for fruity esters in wine, which are analogous to this compound, to illustrate the typical performance of headspace GC-MS methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.4 g/mol
Boiling Point274-275 °C
Flash Point120 °C
DescriptionColorless liquid with a fruity, slightly fatty odor.

Source: PubChem[2]

Table 2: Representative Quantitative Data for Fruity Esters in Wine using HS-SPME-GCxGC-TOFMS

CompoundLOD (µg/L)LOQ (µg/L)Repeatability (%RSD)Accuracy (%)
Ethyl Butanoate0.0070.0234.898.2
Ethyl Hexanoate0.0040.0123.5101.5
Ethyl Octanoate0.0030.0102.999.7
Isoamyl Acetate0.0100.0335.297.5

Note: This data is for analogous compounds and serves as an example of expected method performance.

Method Validation

For reliable quantitative results, the chosen headspace method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Headspace analysis, particularly HS-SPME-GC-MS, is a highly effective technique for the analysis of this compound in flavor and fragrance studies. The provided protocols offer a solid foundation for method development. For accurate and precise quantification, it is crucial to optimize the method for the specific sample matrix and to perform a thorough method validation. The choice between static, dynamic, and SPME headspace techniques will depend on the specific research question and the required level of sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of octyl heptanoate (B1214049) and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing octyl heptanoate?

A1: The most common methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed reaction between heptanoic acid and 1-octanol (B28484). Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] The reaction typically requires heating to drive the formation of the ester and remove the water byproduct.[2]

  • Enzymatic Synthesis: This method uses lipases (E.C. 3.1.1.3) as biocatalysts.[2] It is considered a "green" alternative that proceeds under milder conditions, offering high selectivity and minimizing byproducts.[3][4] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for their stability and reusability.[3][5]

  • Transesterification: This involves reacting a different ester (e.g., methyl heptanoate) with 1-octanol in the presence of an acid, base, or enzyme catalyst to exchange the alkoxy group.[2][6]

Q2: My esterification yield is consistently low. What are the general reasons?

A2: Low yields in esterification are often due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water.[7] This equilibrium can limit the final conversion.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.[7] Other common factors include incomplete reaction due to insufficient time or temperature, loss of product during workup and purification, and the presence of impurities or water in the starting materials.[8]

Q3: How can I shift the reaction equilibrium to improve the yield of this compound?

A3: According to Le Chatelier's Principle, the equilibrium can be shifted to favor product formation by two main strategies:

  • Use an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (often the alcohol, 1-octanol), will drive the reaction forward.[1] Molar ratios of alcohol to acid can range from 1:1 to 10:1 or even higher.[3][9]

  • Remove a Product as it Forms: The most effective strategy is the continuous removal of water, a byproduct of the reaction.[1][7] This prevents the reverse reaction (hydrolysis) from occurring and pulls the equilibrium towards the ester product.[9]

Q4: How do I effectively remove water from the reaction mixture?

A4: There are several common techniques for in-situ water removal:

  • Azeotropic Distillation: This is a highly effective method for acid-catalyzed reactions. The reaction is run in a solvent like toluene (B28343) that forms a low-boiling azeotrope with water.[10] Using a Dean-Stark apparatus allows for the physical separation and removal of the condensed water, while the solvent is returned to the reaction flask.[1][10]

  • Molecular Sieves: Adding a drying agent, such as 3Å or 4Å molecular sieves, to the reaction mixture can effectively adsorb the water as it is produced.[1][9] This is a common method in both acid-catalyzed and enzymatic synthesis, especially at smaller scales.

  • Vacuum: For enzymatic or other temperature-sensitive reactions, applying a vacuum can facilitate the removal of water at lower temperatures, protecting the catalyst from thermal denaturation.[9][11]

Q5: What is the role of the catalyst, and how do I choose the right one?

A5: The catalyst's role is to increase the reaction rate by making the carboxylic acid's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Acid Catalysts (e.g., H₂SO₄, p-TsOH): These are effective and inexpensive for Fischer esterification.[3] However, they are corrosive, can promote side reactions like alcohol dehydration at high temperatures, and require neutralization during workup.[3][5]

  • Solid Acid Catalysts (e.g., Amberlyst 15, Dowex resins): These are heterogeneous catalysts that offer easier separation from the reaction mixture, are often reusable, and can be less corrosive than strong mineral acids.[5][12]

  • Enzymatic Catalysts (e.g., Lipases): Lipases offer high selectivity under mild conditions, which minimizes byproducts like ethers.[3][5] They are ideal for high-purity applications. While the initial cost of an immobilized enzyme like Novozym® 435 may be higher, its reusability can improve overall process economics.[3]

Troubleshooting Guide

Problem 1: The reaction has started, but the conversion to this compound has plateaued at a low yield.

  • Possible Cause 1: Equilibrium Has Been Reached. The accumulation of water is driving the reverse reaction (hydrolysis).

    • Solution: Implement an efficient water removal strategy. For acid-catalyzed reactions, use a Dean-Stark apparatus with an azeotropic solvent like toluene.[1][10] For enzymatic reactions, add activated molecular sieves (3Å or 4Å) to the mixture or conduct the reaction under a vacuum.[9]

  • Possible Cause 2: Catalyst Deactivation/Inhibition. The catalyst may have lost activity, or the product/substrate may be inhibiting it.

    • Solution (Acid Catalyst): Ensure the catalyst is not old or hydrated. Add a fresh, anhydrous portion if necessary.[1]

    • Solution (Enzyme Catalyst): Substrate or product inhibition can occur.[9] Optimize the molar ratio; sometimes an excess of the acid is preferable if the alcohol is inhibitory.[5] Consider a fed-batch approach where one substrate is added gradually to maintain a low concentration.[9]

Problem 2: The reaction rate is extremely slow from the beginning.

  • Possible Cause 1: Suboptimal Reaction Temperature. The temperature may be too low for the catalyst to be effective.

    • Solution: For acid-catalyzed reactions, ensure the mixture is heated to reflux (typically 70-120°C).[3] For enzymatic synthesis, consult the literature for the optimal temperature of your specific lipase, which is generally between 40°C and 60°C.[3][13] Exceeding the optimal temperature can cause enzyme denaturation.[13]

  • Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: For acid catalysis, typical loadings are 1-5 mol% relative to the limiting reagent.[1] For enzymatic reactions, catalyst loading is often 1-10% by weight of the total substrates.[3] Gradually increase the catalyst amount and monitor the rate.

  • Possible Cause 3: Poor Mixing/Mass Transfer Limitation. In heterogeneous systems (solid acid catalysts, immobilized enzymes), poor stirring can limit the interaction between reactants and the catalyst surface.

    • Solution: Increase the agitation speed to ensure the catalyst is well-suspended in the reaction medium.[9]

Problem 3: The final product is discolored or contains significant impurities.

  • Possible Cause 1: Side Reactions due to High Temperature. Excessive heat, especially with strong acid catalysts, can cause the dehydration of 1-octanol to form dioctyl ether or lead to other degradation pathways.[5]

    • Solution: Reduce the reaction temperature. Consider using a milder catalyst, such as a solid acid resin or an enzyme, which allows for lower operating temperatures and is more selective.[5]

  • Possible Cause 2: Impurities in Starting Materials. The presence of aldehydes or other reactive species in the heptanoic acid or 1-octanol can lead to side reactions that produce colored compounds.[5]

    • Solution: Ensure the purity of your reactants. If necessary, purify the starting materials by distillation before use.[8]

  • Possible Cause 3: Incomplete Workup. Residual acid catalyst can cause product degradation over time.

    • Solution: During the aqueous workup, ensure complete neutralization of the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.[10] Follow with a brine wash to remove residual water and salts.[3]

Data Summary: Synthesis Parameters

The following table summarizes typical reaction parameters for different synthesis methods, primarily based on the closely related compound octyl octanoate, which can serve as a starting point for optimizing this compound synthesis.

ParameterDirect Acid-Catalyzed EsterificationLipase-Catalyzed Enzymatic Synthesis
Yield (%) 75-95%[3]51-99.5%[3]
Catalyst Sulfuric Acid (H₂SO₄), p-TsOH[1][3]Immobilized Candida antarctica Lipase B (CALB)[3]
Catalyst Loading >0.1 mol/mol of carboxylic acid[3]1-10 wt% of substrates[3]
Reactant Molar Ratio Excess alcohol (e.g., 1.2:1 Alcohol:Acid)[3]Equimolar or excess of one reactant (e.g., 1:1 to 1:4)[3][14]
Temperature (°C) 70-120[3]30-70[3]
Reaction Time (h) 2-10[3]1-24[3]
Water Removal Dean-Stark Trap[3][10]Molecular Sieves or Vacuum[9]
Solvent Toluene (for azeotropic removal) or solvent-free[3][10]Solvent-free or minimal organic solvent (e.g., hexane)[3]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

Materials:

  • Heptanoic acid (1.0 eq)

  • 1-Octanol (1.2 - 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02-0.05 eq)

  • Toluene (sufficient to fill Dean-Stark trap and cover reactants)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add heptanoic acid, 1-octanol, and toluene.

  • Slowly add the p-TsOH catalyst to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as a lower layer.[10]

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, and no more water is being produced.[10]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.[3]

  • Wash the organic layer sequentially with water and then brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (toluene) using a rotary evaporator.[10]

  • The crude this compound can be further purified by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.[3]

Protocol 2: Immobilized Lipase-Catalyzed Synthesis

Materials:

  • Heptanoic acid (1.0 eq)

  • 1-Octanol (1.0 - 2.5 eq)[15]

  • Immobilized Candida antarctica lipase B (Novozym® 435) (5-10% by weight of total substrates)[3][15]

  • Activated 3Å molecular sieves (optional, for water removal)

  • n-Hexane (optional, as solvent)

Procedure:

  • In a temperature-controlled shaker flask, combine heptanoic acid and 1-octanol. The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane.[3]

  • Add the immobilized lipase (e.g., Novozym® 435) and, if desired, activated molecular sieves to the mixture.[3]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with continuous shaking (e.g., 200 rpm).[3]

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3]

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.[3]

  • The enzyme can be washed with fresh solvent (e.g., hexane), dried, and stored for reuse in subsequent batches.[3]

  • If a solvent was used, remove it via rotary evaporation.

  • The resulting crude product, which is often of high purity, can be further purified by vacuum distillation if necessary.[3]

Visualizations

Fischer_Esterification Fischer Esterification of this compound Heptanoic_Acid Heptanoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Heptanoic_Acid->Protonated_Carbonyl + H+ (Catalyst) Octanol 1-Octanol Tetrahedral_Intermediate Tetrahedral Intermediate Octanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 1-Octanol Water_Loss Loss of Water Tetrahedral_Intermediate->Water_Loss Proton Transfer Octyl_Heptanoate This compound (Product) Water_Loss->Octyl_Heptanoate - H+ (Catalyst)

Caption: Reaction pathway for the acid-catalyzed Fischer Esterification.

Synthesis_Workflow General Synthesis & Purification Workflow Start Reaction Setup (Reactants + Catalyst) Reaction Esterification Reaction (Heating / Shaking) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying Organic Layer (e.g., MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Water Is water being removed effectively? Low_Yield->Check_Water Check_Temp Is temperature optimal? Check_Water->Check_Temp Yes Fix_Water Implement/Improve Water Removal (Dean-Stark, Sieves, Vacuum) Check_Water->Fix_Water No Check_Catalyst Is catalyst active & sufficient? Check_Temp->Check_Catalyst Yes Fix_Temp Adjust Temperature (Increase for acid, optimize for enzyme) Check_Temp->Fix_Temp No Check_Ratio Is reactant ratio optimized? Check_Catalyst->Check_Ratio Yes Fix_Catalyst Add Fresh/More Catalyst Check_Catalyst->Fix_Catalyst No Fix_Ratio Increase Excess of One Reactant Check_Ratio->Fix_Ratio No

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting Fischer Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Fischer esterification reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer esterification reaction is showing low or incomplete conversion. What are the primary causes?

Low conversion in a Fischer esterification is most often due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[3][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1]

Troubleshooting Steps:

  • Increase the concentration of a reactant: According to Le Chatelier's principle, using a large excess of one of the reactants (usually the less expensive one, typically the alcohol) will drive the equilibrium towards the formation of the ester.[3][5] Using a 10-fold excess of the alcohol can significantly increase the yield.[3]

  • Remove water as it is formed: The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (hydrolysis).[4][6] Methods for water removal include:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609) can effectively remove water as it forms.[3][7]

    • Drying agents: Adding a drying agent such as molecular sieves or anhydrous salts (e.g., copper(II) sulfate) to the reaction mixture can sequester water.[4][7]

  • Ensure adequate catalyst: A strong acid catalyst is crucial for the reaction to proceed at a reasonable rate.[7] Ensure you have used a sufficient amount of a suitable catalyst like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a Lewis acid.[7]

  • Check reaction temperature and time: The reaction is typically conducted at elevated temperatures (60–110 °C) under reflux.[7] Insufficient temperature or reaction time can lead to incomplete conversion.[4] Reaction times can vary from 1 to 10 hours.[7]

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?

Slow reaction rates are a known disadvantage of the Fischer esterification.[7]

Troubleshooting Steps:

  • Increase the catalyst concentration: A higher concentration of the acid catalyst can accelerate the reaction. However, be mindful of potential side reactions.

  • Increase the reaction temperature: Raising the temperature will generally increase the reaction rate. Ensure the temperature does not exceed the boiling points of your reactants or product, unless using a sealed system.

  • Consider steric hindrance: Bulky carboxylic acids or alcohols can react more slowly.[4] Tertiary alcohols are particularly problematic as they are prone to elimination reactions in the presence of strong acid.[7][8] For sterically hindered substrates, alternative esterification methods might be more suitable.[7]

Q3: I am observing the formation of side products. What are they and how can I prevent them?

Side reactions can reduce the yield and purity of the desired ester.

Troubleshooting Steps:

  • Dehydration of alcohols: Tertiary alcohols are susceptible to dehydration to form alkenes under the acidic and heated conditions of the Fischer esterification.[7][8] If you must use a tertiary alcohol, consider milder esterification methods.

  • Ether formation: Under acidic conditions, alcohols can sometimes dehydrate to form ethers, though this is generally less common than with tertiary alcohols.

  • Minimize side reactions by:

    • Carefully controlling the reaction temperature.

    • Using the minimum effective amount of acid catalyst.

    • Considering alternative, milder esterification procedures for sensitive substrates, such as the Steglich esterification.[7]

Q4: How do I effectively purify my ester product after the reaction?

Proper workup and purification are essential to isolate the pure ester.

Troubleshooting Steps:

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by washing the reaction mixture with an aqueous base solution, such as sodium bicarbonate.[5]

  • Extraction: The ester can be extracted from the aqueous layer using an organic solvent.[5]

  • Drying: The organic layer containing the ester should be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

  • Purification: The final purification of the ester is usually achieved by:

    • Distillation: If the ester has a sufficiently different boiling point from the starting materials and any side products, distillation is an effective purification method.[4][9]

    • Chromatography: For non-volatile esters or when distillation is not feasible, column chromatography can be used for purification.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the Fischer esterification of acetic acid with ethanol (B145695).

ParameterCondition 1 (Low Yield)Condition 2 (Moderate Yield)Condition 3 (High Yield)
Molar Ratio (Acid:Alcohol) 1:11:31:10
Catalyst (H₂SO₄) 0.5 mol%1-2 mol%2-5 mol%
Temperature (°C) 50Reflux (approx. 78°C)Reflux (approx. 78°C)
Water Removal NoneNoneDean-Stark Trap
Typical Yield < 65%[3]70-85%[10]> 95%[3]

Key Experimental Protocols

Standard Fischer Esterification Protocol (Example: Synthesis of Ethyl Acetate)
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetic acid (1.0 eq) and a threefold molar excess of ethanol (3.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ethyl acetate (B1210297) by simple distillation, collecting the fraction that boils at the known boiling point of ethyl acetate (77°C).

Water Removal using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants and Solvent: Charge the flask with the carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene). The solvent should be less dense than water.

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon condensation, the water will separate and sink to the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the trap.

  • Work-up and Purification: Follow the standard work-up and purification procedures described above.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Carboxylic Acid and Alcohol Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux (with or without water removal) Catalyst->Reflux Monitor Monitor Reaction Progress (TLC, GC) Reflux->Monitor Neutralize Neutralize Catalyst (e.g., NaHCO3 wash) Monitor->Neutralize Extract Extract Ester Neutralize->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Ester (Distillation or Chromatography) Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for a Fischer esterification reaction.

Troubleshooting_Tree Start Incomplete Reaction? Check_Eq Is Equilibrium Shifted Towards Products? Start->Check_Eq Yes Success Reaction Complete Start->Success No Excess_Reactant Use Large Excess of One Reactant Check_Eq->Excess_Reactant No Remove_Water Remove Water (e.g., Dean-Stark) Check_Eq->Remove_Water No Check_Conditions Are Reaction Conditions Optimal? Check_Eq->Check_Conditions Yes Excess_Reactant->Check_Conditions Remove_Water->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Increase_Time Increase Reaction Time Check_Conditions->Increase_Time No Check_Catalyst Is Catalyst Sufficient? Check_Conditions->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Time->Check_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Catalyst->Success Yes Failure Consider Alternative Esterification Method Increase_Catalyst->Failure

Caption: Troubleshooting decision tree for incomplete Fischer esterification.

Fischer_Equilibrium Carboxylic Acid\n(RCOOH) Carboxylic Acid (RCOOH) Ester\n(RCOOR') Ester (RCOOR') Carboxylic Acid\n(RCOOH)->Ester\n(RCOOR') + R'OH - H2O Alcohol\n(R'OH) Alcohol (R'OH) Water\n(H2O) Water (H2O) Carboxylic Acid\n(RCOOH)Alcohol\n(R'OH) Carboxylic Acid (RCOOH)Alcohol (R'OH) Ester\n(RCOOR')Water\n(H2O) Ester (RCOOR')Water (H2O) Carboxylic Acid\n(RCOOH)Alcohol\n(R'OH)->Ester\n(RCOOR')Water\n(H2O) H+ Catalyst

Caption: The reversible equilibrium of the Fischer esterification reaction.

References

Removal of water byproduct in octyl heptanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl heptanoate (B1214049). The focus is on the critical step of removing the water byproduct to ensure high reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of octyl heptanoate, particularly those related to inefficient water removal.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction due to equilibrium.[1][2]• Ensure continuous removal of water using a Dean-Stark apparatus or by adding a drying agent.[1][3][4] • Use an excess of one reactant (typically the alcohol, 1-octanol) to shift the equilibrium towards the product.[3][5][6] • Increase the reaction time to ensure the reaction has reached completion.[2]
Insufficient catalysis.[2]• Verify that the correct catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is used.[6][7]
Reaction temperature is too low.• Increase the reaction temperature to accelerate the reaction rate, but monitor for byproduct formation.[2]
Presence of Unreacted Heptanoic Acid and/or 1-Octanol (B28484) in Product Incomplete reaction.[2]• See recommendations for "Low Yield of this compound".
Inefficient purification.• During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted heptanoic acid.[7] • Purify the crude product by vacuum distillation to separate the ester from unreacted starting materials.[8]
Water Collected in Dean-Stark Trap Stalls or is Less Than Theoretical Amount Leak in the apparatus.• Check all glassware joints for a proper seal. Ensure the condenser is functioning efficiently.
Insufficient heating.• Ensure the reaction mixture is refluxing at a steady rate to facilitate the azeotropic removal of water.[6][7]
Entrainer (e.g., toluene) is not forming an effective azeotrope.• Confirm that the solvent is appropriate and used in a sufficient amount to form an azeotrope with water.[3][7]
Formation of Dark-Colored Byproducts Side reactions due to high temperatures or catalyst concentration.• If using sulfuric acid, high temperatures can cause oxidation of the alcohol.[2] Consider using a milder catalyst like p-toluenesulfonic acid. • Avoid excessive heating. The typical reflux temperature in toluene (B28343) is around 110-120°C.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water crucial in the synthesis of this compound?

A1: The synthesis of this compound via Fischer esterification is a reversible equilibrium reaction between heptanoic acid and 1-octanol.[1][9] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thereby decreasing the yield of the desired this compound.[1][3] Continuous removal of water as it is formed is essential to drive the reaction to completion and maximize the product yield.[5][10]

Q2: What are the primary methods for removing the water byproduct during this compound synthesis?

A2: The most common laboratory methods for water removal in this context are:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used technique where a solvent, such as toluene or hexane, forms a low-boiling azeotrope with water.[1][3][4][6] The azeotrope vaporizes, condenses, and collects in the Dean-Stark trap. Since water is denser than and immiscible with toluene, it separates and can be removed, while the solvent overflows back into the reaction flask.[3][11]

  • Use of Drying Agents (Desiccants): A chemical drying agent, like molecular sieves (3Å or 4Å), can be added directly to the reaction mixture to adsorb the water as it is produced.[4][5][12] Concentrated sulfuric acid, often used as the catalyst, can also act as a dehydrating agent.[1][13]

Q3: How do I select the appropriate solvent for azeotropic water removal?

A3: The ideal solvent (entrainer) should:

  • Form a low-boiling azeotrope with water.

  • Be immiscible with water at room temperature to allow for separation in the Dean-Stark trap.

  • Have a boiling point high enough to provide the necessary reaction temperature.

  • Not react with the reactants or the product. Toluene is a common and effective choice for the synthesis of this compound.[3][6][7]

Q4: Can I perform the reaction without a water-removing solvent?

A4: Yes, it is possible to conduct the reaction without a solvent, especially if a large excess of one of the reactants (usually the alcohol) is used to shift the equilibrium.[4] However, this may be less efficient and could require higher temperatures. Alternatively, a drying agent like molecular sieves can be employed in a solvent-free system.[14]

Q5: What is the expected yield for this compound synthesis?

A5: With efficient water removal, yields for Fischer esterification can be quite high. For instance, a procedure for a similar ester using a Dean-Stark trap reported a yield of 96%.[6] By driving the equilibrium to the right, it is possible to achieve yields well above 90%.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound using a Dean-Stark apparatus for water removal.

Materials:

  • Heptanoic acid

  • 1-Octanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent/entrainer)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add heptanoic acid, 1-octanol (typically a slight excess, e.g., 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents), and toluene.[7]

  • Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The condensed water will separate and fall to the bottom of the trap, while the toluene will overflow back into the reaction flask.[3][7]

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[7][8] Subsequently, wash the organic layer with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain the final product.[8]

Troubleshooting Workflow

G cluster_start cluster_investigate cluster_water_issues cluster_reagent_issues cluster_solution start Low this compound Yield check_water Check Water Removal (Dean-Stark Trap) start->check_water check_reagents Review Reagents & Conditions start->check_reagents water_level Is water collection stalled or below theoretical? check_water->water_level reagent_ratio Is alcohol in excess? check_reagents->reagent_ratio water_level->check_reagents No leak Check for leaks in apparatus water_level->leak Yes reflux_rate Ensure steady reflux leak->reflux_rate solvent Verify entrainer suitability reflux_rate->solvent solution Yield Improved solvent->solution catalyst Is catalyst amount correct? reagent_ratio->catalyst Yes increase_alcohol Increase alcohol ratio reagent_ratio->increase_alcohol No reaction_time Is reaction time sufficient? catalyst->reaction_time Yes adjust_catalyst Adjust catalyst amount catalyst->adjust_catalyst No increase_time Increase reaction time reaction_time->increase_time No reaction_time->solution Yes increase_alcohol->solution adjust_catalyst->solution increase_time->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing catalyst concentration for octyl heptanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of octyl heptanoate (B1214049). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing octyl heptanoate?

A1: The most prevalent methods for synthesizing this compound are Fischer esterification, enzymatic catalysis, and transesterification. Fischer esterification involves the reaction of heptanoic acid and octanol (B41247) with an acid catalyst.[1][2] Enzymatic synthesis typically employs an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym® 435), offering high selectivity under milder conditions.[2][3] Transesterification is another route where an ester of heptanoic acid (e.g., methyl heptanoate) reacts with octanol in the presence of a catalyst.

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on factors like desired reaction conditions, cost, and environmental impact.

  • Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are cost-effective for Fischer esterification but may require higher temperatures and can lead to side reactions.[2]

  • Enzymatic catalysts (e.g., immobilized lipases) are highly selective, operate under mild conditions, and are more environmentally friendly, but they have a higher initial cost.[2][3]

  • Titanium-based catalysts can be used for transesterification and offer a balance between the harshness of acid catalysts and the cost of enzymes.[2]

Q3: What is the typical yield I can expect for this compound synthesis?

A3: Yields for this compound synthesis can vary significantly based on the chosen method and optimization of reaction parameters.

  • Fischer Esterification: Typically yields range from 75% to 95%.[2]

  • Enzymatic Synthesis: Can achieve yields from 51% up to 99.5% under optimized conditions.[2][3]

  • Transesterification: Generally provides yields in the range of 90% to 99%.[2]

Troubleshooting Guides

Low Product Yield

Q: My this compound yield is lower than expected. What are the potential causes and solutions?

A: Low yields are a common issue and can often be attributed to the reversible nature of the esterification reaction or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of one reactant (typically octanol) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[4]
Insufficient Catalyst An inadequate amount of catalyst will result in a slow reaction rate. Ensure the catalyst concentration is within the recommended range. For acid catalysts, this is typically 1-5% w/w of the carboxylic acid.[1]
Reaction Time and Temperature Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
Presence of Water Water in the reactants or solvent can inhibit the reaction by shifting the equilibrium towards the starting materials. Use anhydrous reagents and dry glassware.[4]
Byproduct Formation

Q: I am observing significant byproduct formation in my reaction. How can I minimize this?

A: Byproduct formation is often dependent on the reaction conditions and the type of catalyst used.

Byproduct Potential Cause Mitigation Strategy
Dioctyl ether Dehydration of octanol, especially at high temperatures with strong acid catalysts.Use a milder catalyst, such as an immobilized lipase, or lower the reaction temperature.[2]
Unreacted Starting Materials Incomplete reaction due to equilibrium limitations or insufficient reaction time.Increase the reaction time, use an excess of one reactant, or actively remove water from the reaction mixture.[4]
Dark Brown or Black Reaction Mixture Decomposition or polymerization of reactants or product at high temperatures.Reduce the reaction temperature and ensure even heating. Consider using a milder catalyst.
Catalyst Deactivation

Q: My catalyst's activity seems to be decreasing over multiple uses. What could be the cause and how can I address it?

A: Catalyst deactivation can occur through several mechanisms, particularly with solid or immobilized catalysts.

Potential Cause Troubleshooting Steps
Active Site Blocking Impurities or byproducts can block the active sites of the catalyst.
Leaching of Active Components The active components of a solid catalyst may leach into the reaction mixture.
Enzyme Denaturation For enzymatic catalysts, high temperatures, extreme pH, or high shear stress from vigorous mixing can cause deactivation.

Data Presentation

Table 1: Typical Catalyst Concentrations for this compound Synthesis
Catalyst Method Typical Concentration Range Reference
p-Toluenesulfonic acid monohydrateFischer Esterification0.05 molar equivalents (relative to the limiting reagent)[1]
Concentrated Sulfuric AcidFischer Esterification0.1 molar equivalents (relative to the limiting reagent)[2]
Immobilized Lipase (Novozym® 435)Enzymatic Synthesis3.75% - 15% (by weight of total substrates)[3]
Titanium (IV) isopropoxideTransesterification1-3 wt% of oil[2]
Table 2: Comparison of Synthesis Methods for Octyl Esters
Parameter Fischer Esterification Enzymatic Synthesis Transesterification
Yield (%) 75-95[2]51-99.5[2][3]~90-99[2]
Reaction Time (h) 2-10[2]1-24[2][3]1-24[2]
Temperature (°C) 70-120[2]30-70[2][3]65-120[2]
Catalyst Cost LowHighModerate
Environmental Impact Moderate (potential for byproducts)Low (biodegradable catalyst)Moderate

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

Materials:

  • Heptanoic acid (1.0 eq)

  • Octanol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)[1]

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, octanol, and p-toluenesulfonic acid monohydrate.[1]

  • Add toluene as a solvent to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis using Novozym® 435

Materials:

  • Heptanoic acid (1.0 mol)

  • Octanol (1.0 mol)

  • Immobilized Candida antarctica lipase B (Novozym® 435, 5-10% by weight of total substrates)[2]

  • n-hexane (optional, for solvent-free system or minimal solvent)

Procedure:

  • In a temperature-controlled shaker, combine heptanoic acid and octanol in a solvent-free system or with a minimal amount of n-hexane.[2]

  • Add the immobilized Novozym® 435 to the mixture.

  • Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24 hours.[2]

  • Monitor the conversion of heptanoic acid by GC analysis of withdrawn samples.

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[2]

  • The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Mandatory Visualization

Fischer_Esterification_Workflow Reactants Heptanoic Acid + Octanol + p-TSA in Toluene Reaction_Setup Round-bottom flask with Dean-Stark apparatus Reactants->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Water_Removal Azeotropic removal of water Reflux->Water_Removal Monitoring Monitor water collection Water_Removal->Monitoring Workup Cool and Quench with Saturated NaHCO3 Monitoring->Workup Extraction Separatory Funnel Extraction Workup->Extraction Drying Dry organic layer with anhydrous MgSO4 Extraction->Drying Purification Rotary Evaporation and Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for Fischer esterification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Equilibrium Is water being removed effectively? Start->Check_Equilibrium Check_Catalyst Is catalyst concentration optimal? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Use Dean-Stark or add molecular sieves Check_Equilibrium->Solution_Equilibrium No Check_Conditions Are reaction time and temperature sufficient? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Adjust catalyst loading to 1-5% w/w Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents anhydrous? Check_Conditions->Check_Reagents Yes Solution_Conditions Increase reaction time or temperature moderately Check_Conditions->Solution_Conditions No Solution_Reagents Use anhydrous reagents and dry glassware Check_Reagents->Solution_Reagents No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Octyl Heptanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude octyl heptanoate (B1214049) via vacuum distillation.

Experimental Protocol: Purification of Crude Octyl Heptanoate

This protocol outlines a two-stage purification process: a preliminary work-up to remove acidic impurities and water-soluble components, followed by vacuum distillation to isolate pure this compound.

Part 1: Pre-distillation Work-up (Neutralization and Extraction)

This initial step is crucial for removing any residual acid catalyst (e.g., sulfuric acid from Fischer esterification) and unreacted heptanoic acid from the crude product.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Beakers

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The aqueous layer (bottom) contains the neutralized acid.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl. The drying agent will clump as it absorbs water. Continue adding small portions until some of the drying agent remains free-flowing.

  • Allow the mixture to stand for 15-20 minutes to ensure complete drying.

  • Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Part 2: Vacuum Distillation

Equipment:

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump

  • Vacuum gauge (manometer)

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use appropriate vacuum grease on all ground glass joints to ensure a good seal.

  • Place the dried crude this compound into the distillation flask, adding a magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Begin stirring if using a magnetic stirrer.

  • Turn on the condenser cooling water.

  • Gradually apply vacuum to the system. A well-sealed system should reach a pressure of 10 mmHg or lower.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature will initially rise as low-boiling impurities distill and should be collected in a separate receiving flask as forerun.

  • As the temperature stabilizes at the expected boiling point of this compound at the given pressure (refer to the data table below), switch to a clean receiving flask to collect the main fraction.

  • Continue distillation at a steady rate until the temperature begins to drop or fluctuate, indicating that most of the product has been collected.

  • Stop heating and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

  • The collected liquid in the main receiving flask is the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.40 g/mol [1]
Boiling Point (at 760 mmHg)290-291 °C[2]
Melting Point-21.5 °C[1]
Density~0.85 g/mL at 20°C[1]
SolubilityInsoluble in water; soluble in most organic solvents.[1]

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~165
5~150
2~135
1~125
0.5~115

Note: These are estimated values. The actual boiling point may vary depending on the accuracy of the vacuum gauge and the purity of the compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Part 1: Pre-distillation Work-up cluster_distill Part 2: Vacuum Distillation crude_product Crude this compound wash_bicarb Wash with NaHCO₃ Solution crude_product->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_ester Dry with Anhydrous MgSO₄ wash_brine->dry_ester filter_ester Filter dry_ester->filter_ester setup_distillation Assemble Distillation Apparatus filter_ester->setup_distillation Transfer Dried Ester apply_vacuum Apply Vacuum setup_distillation->apply_vacuum heat_flask Heat Gently apply_vacuum->heat_flask collect_forerun Collect Forerun heat_flask->collect_forerun collect_product Collect Pure this compound collect_forerun->collect_product cooldown Cool and Release Vacuum collect_product->cooldown

Caption: Workflow for the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: My vacuum pump is running, but I can't achieve the target pressure. What should I do?

A1: This is a common issue, usually caused by leaks in the system.

  • Check all connections: Ensure all ground glass joints are properly sealed with a thin, even layer of vacuum grease.

  • Inspect glassware: Carefully check all glassware for cracks or chips, as these can prevent a proper seal.

  • Examine tubing: Ensure all vacuum tubing is in good condition and free of holes or cracks.

  • Vacuum pump maintenance: Check the oil level and quality in your vacuum pump. Contaminated or low oil can lead to poor performance.

Q2: The crude this compound is bumping violently in the distillation flask. How can I prevent this?

A2: Bumping occurs when the liquid superheats and boils in a sudden burst.[2][3]

  • Ensure smooth boiling: Always use a magnetic stir bar with vigorous stirring or fresh boiling chips. Boiling chips are less effective under vacuum and may need to be replaced if the vacuum is broken and reapplied.[4]

  • Gradual heating: Heat the distillation flask slowly and evenly to avoid localized superheating.

  • Controlled vacuum application: Apply the vacuum gradually to the system. A sudden drop in pressure can cause violent boiling.[3]

Q3: My product is foaming into the condenser. What is causing this and how can I stop it?

A3: Foaming can be caused by the presence of surfactants or impurities in the crude product.[2][5]

  • Reduce heating: Lower the heating mantle temperature to slow the rate of distillation.

  • Control the vacuum: If foaming is vigorous, you may need to temporarily reduce the vacuum by carefully introducing a small amount of inert gas (like nitrogen) or by slightly opening the vacuum stopcock.[6]

  • Use a larger flask: Ensure the distillation flask is not more than two-thirds full to provide headspace for any foam.

  • Anti-foaming agents: In persistent cases, a small amount of a high-boiling, inert anti-foaming agent can be added to the distillation flask.

Q4: The distillate has a dark color or a burnt smell. What went wrong?

A4: This indicates thermal decomposition of the this compound. Esters can be susceptible to decomposition at high temperatures.

  • Lower the temperature: The most effective way to prevent thermal degradation is to reduce the distillation temperature. This is achieved by using a higher vacuum (lower pressure).[7]

  • Minimize heating time: Do not heat the distillation flask for longer than necessary. Once the product is collected, stop heating immediately.

  • Ensure inertness: While not always necessary for esters, if decomposition is a persistent issue, ensuring the system is free of oxygen by backfilling with an inert gas before applying the vacuum can help.

Q5: The yield of purified this compound is very low. What are the potential causes?

A5: Low yield can result from several factors.

  • Incomplete reaction: The initial synthesis may not have gone to completion, leaving a large amount of starting material in the crude product.

  • Loss during work-up: Product may be lost during the extraction and washing steps if emulsions form or if layers are not separated carefully.

  • Inefficient distillation: A poor vacuum or inadequate heating can lead to incomplete distillation, leaving a significant amount of product in the distillation flask.

  • Decomposition: As mentioned in Q4, high temperatures can lead to product loss through decomposition.[7]

  • Premature stopping of distillation: The distillation may have been stopped before all the product was collected. Monitor the temperature at the distillation head; a drop in temperature usually indicates the end of the main fraction.

troubleshooting_guide Troubleshooting Vacuum Distillation of this compound start Problem Encountered p1 Cannot Achieve Target Vacuum start->p1 p2 Violent Bumping start->p2 p3 Foaming into Condenser start->p3 p4 Dark/Burnt Distillate start->p4 p5 Low Yield start->p5 c1a System Leaks p1->c1a c1b Poor Pump Performance p1->c1b c2a Superheating p2->c2a c3a Impurities/Surfactants p3->c3a c4a Thermal Decomposition p4->c4a p5->c4a c5a Incomplete Reaction p5->c5a c5b Loss During Work-up p5->c5b c5c Inefficient Distillation p5->c5c s1a Check Joints, Glassware, Tubing c1a->s1a s1b Check Pump Oil c1b->s1b s2a Use Stir Bar/Boiling Chips Heat Gradually c2a->s2a s3a Reduce Heat Control Vacuum Use Larger Flask c3a->s3a s4a Improve Vacuum to Lower Temp. Minimize Heating Time c4a->s4a s5a Optimize Synthesis c5a->s5a s5b Careful Separation c5b->s5b s5c Ensure Good Vacuum & Heating c5c->s5c

Caption: Troubleshooting decision tree for common distillation issues.

References

Technical Support Center: Column Chromatography Purification of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of octyl heptanoate (B1214049) using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying octyl heptanoate?

A1: The most common and effective method for purifying this compound, particularly after synthesis via Fischer esterification, is flash column chromatography using silica (B1680970) gel. This technique is highly efficient at separating the desired ester from common impurities such as unreacted octanol, heptanoic acid, and any non-polar byproducts.

Q2: How do I select the appropriate solvent system for the column?

A2: The ideal solvent system should provide a good separation of this compound from its impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is a standard choice for esters.[1] Aim for a solvent ratio that gives this compound an Rf (retention factor) value of approximately 0.3 on the TLC plate for optimal separation on the column.[1]

Q3: What are the most likely impurities I will encounter when purifying this compound?

A3: If this compound is synthesized via Fischer esterification of 1-octanol (B28484) and heptanoic acid, the most common impurities are the unreacted starting materials: 1-octanol and heptanoic acid.[2][3] Due to the use of an acid catalyst (like sulfuric acid), residual acid may also be present. Side reactions at high temperatures can lead to the formation of other byproducts.

Q4: Can I use other purification techniques besides column chromatography?

A4: While column chromatography is highly effective, other techniques can be used as preliminary or alternative purification steps. A common initial step is an aqueous workup to remove the acid catalyst and water-soluble impurities.[4] Washing the crude product with a sodium bicarbonate solution can neutralize and remove unreacted carboxylic acid.[4] For esters with significantly different boiling points from their impurities, distillation can be an option.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
This compound elutes too quickly (High Rf) The solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
This compound elutes too slowly or not at all (Low Rf) The solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Poor separation of this compound from impurities - Inappropriate solvent system.- Column overloading.- Column was packed improperly (channeling).- Optimize the solvent system using TLC to achieve a larger difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.
Co-elution of this compound and 1-octanol 1-octanol is more polar than this compound but can still travel up the column with a sufficiently polar solvent system.Use a less polar solvent system (a lower percentage of ethyl acetate in hexane) to increase the retention of 1-octanol on the silica gel, allowing the this compound to elute first.
Presence of heptanoic acid in the purified fractions Heptanoic acid is very polar and should remain at the baseline. If it elutes, the silica gel may be acidic, or the solvent system is too polar.- Neutralize the crude product with a sodium bicarbonate wash before chromatography.- Add a very small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1%) to the eluent to suppress the elution of the acidic impurity.[5]
Low yield of purified this compound - Incomplete elution from the column.- The compound is spread across too many fractions.- Loss during solvent removal.- After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted.- Collect smaller fractions to better isolate the pure compound.- Be cautious during rotary evaporation to avoid loss of the product, especially if using high vacuum and temperature.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine the optimal solvent system for the column chromatography of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Crude this compound mixture

  • Hexane

  • Ethyl acetate

  • UV lamp or iodine chamber for visualization

Methodology:

  • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • On a TLC plate, lightly draw a baseline in pencil about 1 cm from the bottom.

  • Using a capillary spotter, apply a small spot of the crude mixture onto the baseline.

  • Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Pour a small amount of the first solvent system into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place a piece of filter paper in the chamber to ensure saturation.

  • Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp or in an iodine chamber.

  • Calculate the Rf value for the this compound spot for each solvent system. The ideal system will give an Rf of approximately 0.3.[1]

Protocol 2: Flash Column Chromatography Purification of this compound

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Crude this compound

  • Optimized solvent system (from TLC)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the optimized elution solvent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

  • Monitoring and Collection:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification synthesis Fischer Esterification (Octanol + Heptanoic Acid) neutralization Neutralization (e.g., NaHCO3 wash) synthesis->neutralization extraction Extraction (e.g., with Ether) neutralization->extraction drying Drying (e.g., MgSO4) extraction->drying tlc TLC Analysis for Solvent System Optimization drying->tlc column Flash Column Chromatography tlc->column fractions Fraction Collection & Monitoring by TLC column->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal pure_product pure_product solvent_removal->pure_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield Issues start Problem with Purification poor_sep Poor Separation start->poor_sep co_elution Co-elution of Impurities start->co_elution streaking Streaking of Spots on TLC start->streaking too_fast Product Elutes Too Fast (High Rf) start->too_fast too_slow Product Elutes Too Slow (Low Rf) start->too_slow low_yield Low Yield start->low_yield solution1 solution1 poor_sep->solution1 Optimize solvent system Check column packing Reduce sample load solution2 solution2 co_elution->solution2 Adjust solvent polarity Consider pre-purification wash solution3 solution3 streaking->solution3 Ensure sample is fully dissolved Check for column overloading solution4 solution4 too_fast->solution4 Decrease solvent polarity solution5 solution5 too_slow->solution5 Increase solvent polarity solution6 solution6 low_yield->solution6 Flush column after collection Careful solvent removal

Caption: Troubleshooting logic for column chromatography of this compound.

References

Resolving peak tailing in HPLC analysis of octyl heptanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of octyl heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What is causing my octyl heptanoate peak to tail?

Peak tailing in the HPLC analysis of this compound, a neutral and non-polar ester, can be attributed to several factors. The most common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, can lead to peak tailing.[1][2] Even though this compound is neutral, these interactions can still occur.

  • Column Degradation: Over time, HPLC columns can degrade, leading to the formation of voids at the column inlet or contamination of the column frit.[1][3] This physical deterioration of the packed bed can cause poor peak shapes, including tailing.

  • Extra-Column Effects: Peak tailing can be introduced by issues outside of the analytical column.[4] This includes excessive dead volume in the system, which can be caused by using tubing with a large internal diameter or improper connections between the injector, column, and detector.[5]

  • Sample Overload: Injecting too much sample onto the column can lead to mass overload, resulting in peak distortion and tailing.[3][6]

  • Inappropriate Mobile Phase Conditions: While this compound is not ionizable, the mobile phase composition can still influence peak shape. For instance, a mobile phase with insufficient elution strength can cause the analyte to spend more time interacting with the stationary phase, potentially leading to tailing.[7]

Q2: How does the chemistry of the HPLC column contribute to peak tailing for a neutral compound like this compound?

Even for a neutral compound like this compound, the column chemistry plays a crucial role in preventing peak tailing. Here's how:

  • Residual Silanol Groups: Most common reversed-phase HPLC columns use silica (B1680970) as a support material. During the manufacturing process where a hydrophobic layer (like C18) is bonded to the silica, some unreacted silanol groups (Si-OH) remain on the surface.[8] These residual silanols are polar and can act as secondary active sites, interacting with any polar functional groups in the analyte. While this compound is primarily non-polar, the ester group possesses some polarity, which can lead to these secondary interactions and cause peak tailing.[2]

  • End-capping: To minimize the effect of residual silanols, many modern HPLC columns are "end-capped." This process involves reacting the residual silanols with a small, silanizing agent to make them less active.[4] Using a well-end-capped column is highly recommended for analyzing compounds susceptible to peak tailing.

  • Column Type: The type of stationary phase can also influence peak shape. For a non-polar compound like this compound, a standard C18 or C8 column is appropriate. However, using a column with a different chemistry (e.g., a polar-embedded phase) might not be optimal and could potentially lead to peak shape issues if not properly optimized.[9]

Q3: Can the mobile phase pH affect the peak shape of this compound, even though it is a neutral compound?

While the mobile phase pH does not affect the ionization state of the neutral this compound molecule, it can indirectly influence peak shape by affecting the stationary phase.[10][11][12][13] Residual silanol groups on the silica-based stationary phase have an acidic nature.[2] At a higher mobile phase pH (typically > 4), these silanols can become deprotonated and carry a negative charge.[5] This can increase the potential for secondary interactions with any slight polarity in the analyte molecule, leading to peak tailing.

Therefore, maintaining a low mobile phase pH (around 2.5-3.5) is often beneficial, even for neutral compounds, as it keeps the residual silanols in their protonated, less active state, thereby minimizing secondary interactions and improving peak symmetry.[1][2]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing in your this compound analysis.

Step 1: Initial System and Method Check

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, column temperature, and detector settings match the intended analytical method.

  • Column History: Review the history of the analytical column. An old or extensively used column is a common suspect for peak shape issues.[7]

  • Standard Injection: Inject a well-characterized standard of this compound. If the peak shape is good, the issue may lie with your sample preparation.

Step 2: Isolate the Problem: Column, System, or Method?

  • Column Test: If you have a new or known-good column of the same type, install it and run the analysis. If the peak tailing is resolved, the original column is the likely culprit.

  • System Check (Bypass Column): Replace the column with a zero-dead-volume union and run the mobile phase through the system. Observe the baseline at the detector. While this won't show a peak, it can help identify issues with the pump or detector that might contribute to baseline noise, which can sometimes be misinterpreted as tailing. A more practical approach is to carefully inspect all fittings and tubing for any signs of leaks or improper connections that could create dead volume.[5]

Step 3: Method and Mobile Phase Optimization

  • Mobile Phase pH: If your mobile phase is unbuffered, consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to lower the pH to around 3. This can help suppress the activity of residual silanol groups on the column.[2][14]

  • Mobile Phase Composition: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase by 5-10%.[7] This will decrease the retention time and may reduce the opportunity for secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[6]

Step 4: Advanced Troubleshooting

  • Guard Column: If you are not using a guard column, consider adding one. It can protect the analytical column from contaminants in the sample that might cause peak tailing.[15] If you are using one, try replacing it.[3]

  • Different Column Chemistry: If peak tailing persists, consider trying a different brand of C18 column or a column with a different stationary phase chemistry that is known for good peak shape with a wide range of compounds.

Guide 2: Optimizing Mobile Phase to Mitigate Peak Tailing

This guide focuses on systematic adjustments to the mobile phase to improve the peak shape of this compound.

Parameter Potential Issue Recommended Action Expected Outcome
Mobile Phase pH Unsuppressed residual silanols on the stationary phase are interacting with the analyte.[1][2]Add an acidic modifier to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.5. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a phosphate (B84403) buffer.Improved peak symmetry (reduced tailing) due to the protonation and deactivation of residual silanol groups.
Organic Modifier Insufficient elution strength leading to prolonged interaction with the stationary phase.[7]Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%).Sharper, more symmetrical peaks with shorter retention times.
Buffer Concentration Inadequate buffering capacity to maintain a consistent pH across the column.[1]If using a buffer, ensure the concentration is sufficient, typically in the range of 10-25 mM.[13]More reproducible retention times and consistent peak shapes.
Mobile Phase Additives Strong secondary interactions that are not mitigated by pH adjustment alone.Consider adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites. Note: TEA can suppress MS signals if using LC-MS.Significant reduction in peak tailing, especially if silanol interactions are the primary cause.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

If column contamination is suspected to be the cause of peak tailing, this general-purpose cleaning protocol for reversed-phase columns can be attempted.

Materials:

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Wash the column with the following sequence of solvents, flushing with 20 column volumes of each: a. HPLC-grade water b. HPLC-grade methanol c. HPLC-grade acetonitrile d. HPLC-grade isopropanol e. HPLC-grade acetonitrile f. HPLC-grade methanol g. HPLC-grade water

  • Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 30 minutes.

  • Reconnect the column to the detector and inject a standard to evaluate the peak shape.

Protocol 2: Preparation of an Acid-Modified Mobile Phase

This protocol describes the preparation of a mobile phase with a controlled acidic pH to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable acid)

  • Graduated cylinders

  • Sterile, filtered mobile phase bottles

Procedure:

  • Aqueous Component Preparation: a. Measure 999 mL of HPLC-grade water into a clean, graduated cylinder. b. Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution. c. Mix thoroughly. This will be your "Aqueous Mobile Phase (A)".

  • Organic Component: a. Pour HPLC-grade acetonitrile directly into a mobile phase bottle. This will be your "Organic Mobile Phase (B)".

  • Mobile Phase Composition: a. Use the HPLC pump's gradient proportioning valve to mix the desired ratio of Mobile Phase A and Mobile Phase B. For example, for a 70:30 ACN:Water mobile phase, set the pump to deliver 70% B and 30% A.

  • Degassing: a. Degas the mobile phases using an inline degasser or by sonication before use.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed in this compound Analysis check_method Verify Method Parameters (Flow, Temp, Composition) start->check_method check_column Evaluate Column Condition (Age, History) check_method->check_column is_column_bad Is Column Old or Overused? check_column->is_column_bad replace_column Replace with a New/Good Column is_column_bad->replace_column Yes troubleshoot_method Troubleshoot Method/ Mobile Phase is_column_bad->troubleshoot_method No problem_solved Peak Shape Improved? replace_column->problem_solved end Problem Resolved problem_solved->end Yes problem_solved->troubleshoot_method No adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) troubleshoot_method->adjust_ph check_ph_effect Peak Shape Improved? adjust_ph->check_ph_effect check_ph_effect->end Yes adjust_organic Increase Organic Solvent % check_ph_effect->adjust_organic No check_organic_effect Peak Shape Improved? adjust_organic->check_organic_effect check_organic_effect->end Yes check_system Investigate System (Dead Volume, Connections) check_organic_effect->check_system No

References

Improving resolution of octyl heptanoate isomers in GC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with the separation of octyl heptanoate (B1214049) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of octyl heptanoate isomers?

A1: The most critical factor influencing the selectivity and resolution of isomers is the choice of the GC column's stationary phase.[1] For separating isomers, particularly those with similar boiling points like this compound isomers, a polar stationary phase is generally required. Highly polar cyanopropyl silicone phases are often recommended for their ability to resolve geometric (cis/trans) and positional isomers.[2][3][4]

Q2: I am seeing co-elution of my this compound isomers. What are the first steps I should take to troubleshoot this?

A2: Co-elution, where two or more compounds elute at the same time, is a common challenge.[5][6] Initial troubleshooting should focus on confirming the co-elution and then investigating your sample preparation and GC method.

  • Confirm Peak Purity: If you are using a Mass Spectrometry (MS) detector, examine the mass spectra across the peak. Inconsistent mass spectra from the leading to the trailing edge indicate multiple components.[5][7] Asymmetrical peaks or a "shoulder" are also strong indicators of co-elution.[5][7]

  • Review Sample Preparation: Ensure your sample is free from contaminants that might be co-eluting with your analytes of interest. Running a blank solvent injection can help identify contamination from the solvent or the system.[5]

  • Optimize GC Method: Simple adjustments to your temperature program or carrier gas flow rate can often resolve co-elution.[5]

Q3: How does the temperature program affect the separation of isomers?

A3: The temperature program significantly impacts resolution.[8] A slower temperature ramp generally provides better separation but increases analysis time.[5] For early-eluting isomers, a lower initial oven temperature can improve resolution.[5][9] It is crucial to optimize the ramp rate; a good starting point is approximately 10°C per column void time.[9][10]

Q4: Can changing the carrier gas flow rate improve my resolution?

A4: Yes, optimizing the carrier gas flow rate (or linear velocity) can improve column efficiency and, consequently, resolution. Each column has an optimal flow rate for a given carrier gas. Deviating significantly from this optimum will reduce separation efficiency. You can determine the optimal flow rate by performing a van Deemter plot analysis or by starting with the manufacturer's recommended settings and making small adjustments.

Troubleshooting Guide

Issue: Poor Resolution or Co-eluting Peaks

This is the most common issue when analyzing isomers. Follow this logical workflow to diagnose and resolve the problem.

G cluster_0 Start: Poor Resolution cluster_1 Method Optimization cluster_2 Column Evaluation cluster_3 Injection & System Check cluster_4 Resolution Achieved start Poor Resolution / Co-elution Observed temp_program Optimize Temperature Program - Lower initial temperature - Slower ramp rate - Add isothermal holds start->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate If no improvement end Resolution Improved temp_program->end If successful column_select Select a More Polar Stationary Phase (e.g., high-cyanopropyl content) flow_rate->column_select If no improvement flow_rate->end If successful column_dims Increase Column Length or Decrease Internal Diameter column_select->column_dims If still co-eluting column_select->end If successful injection Check Injection Technique - Fast, smooth injection - Appropriate volume column_dims->injection If minor improvement needed column_dims->end If successful maintenance System Maintenance - Check for leaks - Clean injector liner - Replace septum injection->maintenance maintenance->end After verification

Caption: A logical workflow for troubleshooting co-eluting peaks.

Data Presentation: GC Column Selection

The choice of stationary phase is paramount for isomer separation.[1] Highly polar columns are generally preferred for resolving complex mixtures of esters.[1][2]

Stationary Phase TypePolarityRecommended for Isomer SeparationKey Characteristics
Polyethylene Glycol (e.g., DB-Wax)PolarModerateGood for general FAME analysis, but may not separate cis/trans isomers.[3]
Cyanopropylphenyl PolysiloxaneIntermediate-PolarGoodProvides some separation of cis/trans isomers.[3]
Biscyanopropyl Polysiloxane Highly Polar Excellent Column of choice for detailed cis/trans isomer separation.[3][4]
Ionic LiquidExtremely PolarExcellentOffers unique selectivity for geometric and positional isomers.[11][12]

Experimental Protocols

Optimized GC Method for this compound Isomer Separation

This protocol is a starting point and may require further optimization based on your specific instrumentation and isomer mixture. The derivatization of this compound is not necessary as it is already an ester.

1. GC System and Column:

  • Gas Chromatograph: Agilent 7890A or equivalent with Flame Ionization Detector (FID).

  • Column: Highly polar biscyanopropyl column (e.g., Agilent J&W HP-88, Restek Rt-2560) with dimensions of 100 m x 0.25 mm ID, 0.20 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

2. GC Parameters:

ParameterSettingRationale
Inlet Temperature250 °CEnsures complete vaporization of the sample.[3]
Injection Volume1 µL
Split Ratio50:1Prevents column overloading.[3]
Oven Temperature Program
Initial Temperature100 °C, hold for 4 minAllows for separation of early eluting compounds.
Ramp 13 °C/min to 220 °CA slow ramp rate to maximize resolution.
HoldHold at 220 °C for 10 minEnsures all analytes elute.
Detector Temperature280 °CPrevents condensation of analytes in the detector.[3]
Makeup Gas (He)30 mL/min
Hydrogen Flow40 mL/min
Air Flow450 mL/min

3. Sample Preparation:

  • Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC analysis.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis cluster_3 Troubleshooting prep Dilute this compound Isomer Mixture in Solvent inject Inject 1 µL into GC prep->inject separate Separation on Highly Polar (Biscyanopropyl) Column with Optimized Temperature Program inject->separate detect Detection by FID separate->detect analyze Analyze Chromatogram for Peak Resolution and Identification detect->analyze troubleshoot If Resolution is Poor, Refer to Troubleshooting Guide analyze->troubleshoot

Caption: Experimental workflow for GC analysis of this compound isomers.

References

Technical Support Center: Minimizing Degradation of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of octyl heptanoate (B1214049). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the minimization of octyl heptanoate degradation during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample workup?

This compound is an ester of octanol (B41247) and heptanoic acid, belonging to the class of organic compounds known as fatty alcohol esters. It is a relatively volatile and non-polar molecule. Like other esters, it is susceptible to chemical degradation, primarily through hydrolysis, which can be catalyzed by acids or bases. This degradation can lead to inaccurate quantification and the misidentification of related substances in a sample.

Q2: What are the primary degradation pathways for this compound during sample workup?

The main degradation pathways for this compound are:

  • Hydrolysis: This is the most common degradation route, where the ester bond is cleaved by a reaction with water to form heptanoic acid and octanol.[1] This reaction can be catalyzed by both acids and bases.[2]

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the reaction is reversible.[3]

    • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the reaction is irreversible and produces a salt of the carboxylic acid.[2]

  • Transesterification: If other alcohols (e.g., methanol (B129727), ethanol) are present in the sample or solvents, the octyl group of this compound can be exchanged, forming a new ester.[4] This reaction can be catalyzed by both acids and bases.[4]

  • Thermal Degradation: At high temperatures, such as those that might be encountered in a gas chromatography (GC) inlet, esters can decompose.[5][6]

Q3: My analytical results show a lower than expected concentration of this compound. What could be the cause?

Several factors could contribute to lower than expected concentrations:

  • Hydrolysis: If your sample or workup solvents are acidic or basic, or if there is a significant amount of water present, hydrolysis may have occurred.

  • Volatility: this compound is a volatile compound. Losses can occur during sample concentration steps, such as evaporation under nitrogen or rotary evaporation, if not performed carefully.[7][8]

  • Thermal Degradation: If you are using GC analysis, the inlet temperature may be too high, causing the this compound to decompose before it reaches the analytical column.[9]

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks could be degradation products.

  • If you see peaks corresponding to heptanoic acid and octanol, hydrolysis is the likely cause.

  • If you used an alcohol-based solvent (e.g., methanol or ethanol) during your workup, you might be seeing the products of transesterification (e.g., methyl heptanoate or ethyl heptanoate).[10]

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during the sample workup of this compound.

IssuePotential CauseRecommended Solution
Low Analyte Recovery Hydrolysis - Maintain a neutral pH during extraction. Buffer your sample if necessary.- Use anhydrous solvents and consider using a drying agent (e.g., anhydrous sodium sulfate) to remove residual water from your extracts.[11]- Perform extractions at reduced temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis.
Volatility - During solvent evaporation, use a gentle stream of nitrogen and avoid excessive heat.[8]- Consider using a "keeper" solvent (a small amount of a less volatile, non-interfering solvent) to prevent the sample from going to complete dryness.- Use an internal standard with similar chemical properties to correct for any losses.
Inconsistent Results Sample Heterogeneity - Ensure your sample is well-homogenized before taking an aliquot for analysis.[7]
Incomplete Extraction - Optimize your extraction solvent and procedure. Ensure sufficient mixing and contact time between the sample and the extraction solvent.
Freeze-Thaw Cycles - For stored samples, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Prepare single-use aliquots to avoid this.[12]
Appearance of Extra Peaks Transesterification - Avoid using alcoholic solvents (e.g., methanol, ethanol) if possible. If their use is unavoidable, ensure conditions are neutral and anhydrous.[4]
Thermal Degradation in GC - Lower the injector port temperature. The ideal temperature should be high enough to ensure complete volatilization but not so high as to cause degradation.[13]- Use a deactivated (inert) GC liner to minimize catalytic degradation in the inlet.[9]
Poor Peak Shape in GC Active Sites in GC System - Condition your GC column according to the manufacturer's instructions.- Use a deactivated liner and septum.- Consider derivatization of the analytes if they have active functional groups (not typically necessary for this compound itself, but for potential degradation products).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and pathways.[14]

  • Objective: To determine the stability of this compound under various stress conditions.[12]

  • Materials:

    • This compound

    • HPLC-grade methanol, acetonitrile, and water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

    • Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours), neutralize if necessary, and analyze by a suitable method like GC-MS or LC-MS to identify degradation products.[12]

Protocol 2: Recommended Sample Workup for this compound from an Aqueous Matrix

This protocol provides a general guideline for extracting this compound from a water-based sample while minimizing degradation.

  • Objective: To efficiently extract this compound from an aqueous sample for quantification.

  • Materials:

    • Aqueous sample containing this compound

    • Hexane (B92381) (or other suitable non-polar, water-immiscible solvent)

    • Anhydrous sodium sulfate

    • Internal standard (e.g., a similar ester not present in the sample)

  • Procedure:

    • Spike the aqueous sample with a known amount of the internal standard.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

    • Perform a liquid-liquid extraction by adding hexane to the sample in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction on the aqueous layer two more times, combining the organic extracts.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen. Avoid complete dryness.

    • Analyze the extract by GC-FID or GC-MS.

Visualizations

degradation_pathways octyl_heptanoate This compound hydrolysis Hydrolysis (+ H2O, H+ or OH-) octyl_heptanoate->hydrolysis transesterification Transesterification (+ R'OH, H+ or OH-) octyl_heptanoate->transesterification thermal_degradation Thermal Degradation (High Temp.) octyl_heptanoate->thermal_degradation heptanoic_acid Heptanoic Acid hydrolysis->heptanoic_acid octanol Octanol hydrolysis->octanol new_ester New Ester (e.g., Methyl Heptanoate) transesterification->new_ester decomposition_products Decomposition Products thermal_degradation->decomposition_products

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is ph_adjust Adjust to pH 7 add_is->ph_adjust lle Liquid-Liquid Extraction (Hexane) ph_adjust->lle dry Dry with Na2SO4 lle->dry concentrate Concentrate (Gentle N2 Stream) dry->concentrate gc_ms GC-MS Analysis concentrate->gc_ms

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of octyl heptanoate (B1214049) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of octyl heptanoate?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] For a nonpolar compound like this compound, matrix effects are a significant concern as they can lead to erroneous quantification.

Q2: What are the common causes of matrix effects in the analysis of this compound?

A2: Matrix effects in the analysis of this compound, a long-chain wax ester, are often caused by other lipids, phospholipids, and salts present in biological samples.[4] These components can co-elute with this compound and interfere with the electrospray ionization (ESI) process by competing for charge, altering droplet surface tension, or forming adducts.[3]

Q3: How can I qualitatively and quantitatively assess if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal indicates the presence of matrix effects.[5]

  • Post-Extraction Spike Method: This quantitative method compares the response of this compound spiked into a blank matrix extract with its response in a neat solvent at the same concentration.[2] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem 1: Poor sensitivity and low signal intensity for this compound in matrix samples compared to pure standards.

  • Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components are hindering the ionization of this compound.[4]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components.[4] For a nonpolar compound like this compound, consider the following:

      • Solid-Phase Extraction (SPE): Use a nonpolar sorbent (e.g., C18) to retain this compound while allowing more polar interferences to be washed away.

      • Liquid-Liquid Extraction (LLE): Use a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) to extract this compound from an aqueous sample matrix.

    • Chromatographic Optimization: Modify your LC method to achieve better separation between this compound and the interfering matrix components. Adjusting the gradient profile or using a different column chemistry can be effective.

    • Check for Adduct Formation: Long-chain esters often form sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) adducts in ESI.[6] Ensure you are monitoring the correct precursor ion, as adduct formation can be more efficient and less prone to suppression than protonation ([M+H]+).

Problem 2: Inconsistent and irreproducible results for this compound quantification between different sample preparations.

  • Possible Cause: Variable matrix effects across different samples are likely the culprit. This can be due to inherent biological variability in the matrix or inconsistencies in the sample preparation process.

  • Solutions:

    • Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard of this compound is the most robust method to compensate for matrix effects.[2] The SIL-IS will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples.[7] This helps to normalize the matrix effects between the calibrants and the unknown samples.

    • Standard Addition Method: For complex matrices where a suitable blank is unavailable, the standard addition method can be employed. This involves creating a calibration curve within each sample by spiking known concentrations of this compound into aliquots of the sample.

Quantitative Data Summary

The following tables provide representative data on how matrix effects can impact the analysis of this compound and the effectiveness of different mitigation strategies. The values are hypothetical but based on typical observations for similar analytes.

Table 1: Quantitative Assessment of Matrix Effect on this compound

ParameterNeat Solution (cps)Post-Extraction Spike (cps)Matrix Factor (MF)% Ion Suppression/Enhancement
This compound1,500,000900,0000.6040% Suppression

Table 2: Comparison of Mitigation Strategies for Matrix Effects

Mitigation StrategyAnalyte Response (cps)Internal Standard Response (cps)Analyte/IS Ratio% Recovery
None (External Calibration)900,000N/AN/A60%
Matrix-Matched Calibration950,000N/AN/A95%
Stable Isotope-Labeled IS920,000930,0000.9999%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare a Neat Standard Solution: Dissolve this compound in the initial mobile phase to a final concentration of 100 ng/mL.

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol (e.g., LLE or SPE).

  • Prepare the Post-Spiked Sample: Spike the blank matrix extract with the this compound standard to the same final concentration as the neat standard solution (100 ng/mL).

  • LC-MS/MS Analysis: Analyze both the neat standard solution and the post-spiked sample under the same LC-MS/MS conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Troubleshooting start Inconsistent or Low Signal for this compound assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect (Investigate other causes) me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Implement Internal Standard (Stable Isotope Labeled) optimize_lc->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched end Reliable Quantification matrix_matched->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Matrix_Effect_Assessment_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment q1 Infuse this compound Solution into MS q2 Inject Blank Matrix Extract onto LC q1->q2 q3 Monitor Signal for Dips or Peaks q2->q3 qn1 Prepare Neat Standard qn3 Analyze Both by LC-MS/MS qn1->qn3 qn2 Prepare Post-Extraction Spiked Sample qn2->qn3 qn4 Calculate Matrix Factor qn3->qn4

Caption: Workflows for qualitative and quantitative assessment of matrix effects.

References

Calibration curve issues in quantitative analysis of octyl heptanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantitative analysis of octyl heptanoate (B1214049) using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear calibration curve for octyl heptanoate analysis?

A1: Non-linear calibration curves in the analysis of this compound can stem from several factors. At high concentrations, detector saturation can lead to a plateauing response. Conversely, at very low concentrations, adsorptive losses in the GC inlet or on the column can cause the curve to bend.[1] Other potential causes include issues with the preparation of standards, such as dilution errors, or inappropriate data processing, like incorrect integration of peaks.

Q2: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What should I check?

A2: A correlation coefficient below 0.99 indicates significant variability in your calibration.[2][3] Key areas to investigate include:

  • Standard Preparation: Inaccuracies in weighing or dilution of your standards are a primary cause. Re-prepare your standards carefully.

  • Injection System: Inconsistent injection volumes, whether manual or from an autosampler, can introduce significant error.[4] Check the syringe for leaks and the autosampler for proper operation.

  • System Leaks: Leaks in the GC inlet or column connections can lead to variable results.

  • Peak Integration: Ensure that the peak for this compound is being integrated consistently across all your standards.

Q3: What is a suitable internal standard for the quantitative analysis of this compound?

A3: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For this compound, a good choice would be a stable isotope-labeled version of this compound (e.g., this compound-d15). However, these can be expensive and not always readily available.[5][6] A practical alternative is another ester with a similar chain length and volatility that is well-separated chromatographically from this compound and other sample components, such as ethyl heptanoate or a similar compound.[7]

Q4: What are "matrix effects" and how can they affect my this compound quantification?

A4: Matrix effects refer to the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[8] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[8] For example, complex sample matrices in cosmetics or biological fluids can interfere with the analysis of this compound, potentially leading to under- or overestimation of its concentration.[9]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Peak Areas

Symptoms:

  • High relative standard deviation (%RSD) for replicate injections of the same standard or sample.

  • Inconsistent peak areas for the same concentration level in the calibration curve.

Possible Causes and Solutions:

CauseSolution
Leaky Syringe or Septum Regularly inspect and replace the syringe and septum. A worn septum can cause sample loss during injection.[4]
Inconsistent Injection Volume If using an autosampler, verify its performance. For manual injections, ensure a consistent and rapid injection technique.
Injector Contamination A dirty injector liner can lead to erratic vaporization of the sample. Clean or replace the liner.
Sample Preparation Variability Ensure thorough mixing and consistent extraction procedures for all samples and standards.
Issue 2: Non-Linearity of the Calibration Curve

Symptoms:

  • The calibration curve is not a straight line, especially at high or low concentrations.

  • The correlation coefficient (R²) is below the acceptable limit (typically >0.99).

Possible Causes and Solutions:

CauseSolution
Detector Saturation If the curve flattens at high concentrations, dilute the upper-level standards and the sample to fall within the linear range of the detector.[10]
Adsorption at Low Concentrations Active sites in the GC inlet or column can adsorb the analyte at low levels. Deactivate the inlet liner or use a column with better inertness.[1]
Inaccurate Standard Concentrations Re-prepare the calibration standards, paying close attention to weighing and dilution steps.
Incorrect Blank Subtraction Ensure that any background signal is properly subtracted from all standards and samples.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing out the front.

Possible Causes and Solutions:

CauseSolution
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Active Sites on Column/Liner Tailing can be caused by interactions between the analyte and active sites. Use a deactivated liner and a high-quality, inert column. Consider trimming the front end of the column.[11]
Inappropriate Mobile Phase (HPLC) If using HPLC, the mobile phase composition may not be optimal. Adjust the solvent strength or pH.[12]
Column Contamination Contaminants from the sample matrix can build up on the column, leading to poor peak shape. Implement a sample cleanup step or use a guard column.[13][14]

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantitative analysis of this compound by GC-MS. These values are representative and should be established during in-house method validation.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.99[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Intra-day Precision (%CV) < 10%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

GC-MS Method for Quantitative Analysis of this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Add a known concentration of an internal standard (e.g., ethyl heptanoate).

    • Vortex the sample to ensure homogeneity.

    • If the sample matrix is complex (e.g., cosmetic cream, biological fluid), perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

    • Transfer the final extract to a GC vial.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 113, 127, 157) and the internal standard.

  • Calibration:

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in the same solvent as the samples.

    • Add the internal standard at the same concentration to each calibration standard.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues cluster_reproducibility Reproducibility Issues cluster_instrument Instrument Checks start Calibration Curve Fails (R² < 0.99 or Non-Linear) reproducibility Check Reproducibility (Re-inject mid-point standard) start->reproducibility prep_standards Prepare Fresh Standards & Internal Standard Solution start->prep_standards check_instrument Instrument Check start->check_instrument reproducibility_ok Reproducibility OK (%RSD < 5%) reproducibility->reproducibility_ok Yes reproducibility_bad Poor Reproducibility (%RSD > 5%) reproducibility->reproducibility_bad No reanalyze Re-analyze Calibration Curve prep_standards->reanalyze check_liner Inspect/Clean/Replace Inlet Liner check_instrument->check_liner leak_check Perform Leak Check check_instrument->leak_check column_health Check Column Health (Peak Shape) check_instrument->column_health reproducibility_ok->reanalyze check_syringe Check Syringe & Septum reproducibility_bad->check_syringe check_autosampler Verify Autosampler reproducibility_bad->check_autosampler check_syringe->reanalyze check_autosampler->reanalyze check_liner->reanalyze leak_check->reanalyze column_health->reanalyze end Calibration Curve Passes reanalyze->end Matrix_Effect_Mitigation Strategies to Mitigate Matrix Effects cluster_strategies Mitigation Strategies cluster_sample_prep Sample Preparation Techniques start Inaccurate Quantification in Complex Matrix sample_prep Improve Sample Preparation start->sample_prep dilution Dilute Sample Extract start->dilution internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std matrix_matched Matrix-Matched Calibration start->matrix_matched spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle end Accurate Quantification Achieved dilution->end internal_std->end matrix_matched->end spe->end lle->end

References

Stability testing of octyl heptanoate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of octyl heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What is octyl heptanoate and why is its stability important?

A1: this compound is an ester that can be used as an emollient or vehicle in pharmaceutical formulations. Its chemical stability is a critical quality attribute as degradation can lead to loss of potency, formation of potentially harmful impurities, and changes in the physical properties of the drug product. Stability testing ensures the product remains safe and effective throughout its shelf life.

Q2: What are the typical degradation pathways for this compound?

A2: As an ester, this compound is primarily susceptible to hydrolysis, which breaks the ester bond to form octanol (B41247) and heptanoic acid. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation, particularly if unsaturated impurities are present, and photodegradation upon exposure to light.

Q3: What are the recommended analytical methods for stability testing of this compound?

A3: The primary recommended techniques for quantifying this compound and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] GC-MS is well-suited for volatile and semi-volatile compounds like esters and provides excellent separation and identification.[1] HPLC can also be used, but since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or alternative detectors like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies, or stress testing, involve intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[2][3][4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can separate the active ingredient from its degradants.[2][4][6] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram - Contamination of sample, solvent, or glassware.- Degradation of the sample.- Leaching from container closure system.- Analyze a blank (solvent only) to rule out solvent contamination.- Ensure proper cleaning of all glassware.- Compare the chromatogram to a freshly prepared standard.- If new peaks are confirmed as degradants, proceed with identification and characterization.
Loss of assay value over time - Chemical degradation of this compound.- Physical loss (e.g., adsorption to container walls, volatilization).- Review the storage conditions to ensure they are appropriate.- Perform forced degradation studies to identify the degradation products and pathway.- Evaluate the suitability of the container closure system.
Changes in physical appearance (e.g., color, odor) - Significant degradation leading to the formation of chromophoric or odorous byproducts.- Microbial contamination.- Correlate the physical changes with analytical data (e.g., purity, degradation products).- Perform microbial limit testing.
Poor peak shape in HPLC/GC - Inappropriate chromatographic conditions.- Column degradation.- Sample overload.- Optimize mobile phase/carrier gas flow rate, temperature gradient, and injection volume.- Use a new or different column.- Dilute the sample.

Stability Data Summary

The following tables present illustrative data on the stability of this compound under various storage conditions. This data is representative and intended to demonstrate expected trends. Actual results may vary based on the specific formulation and packaging.

Table 1: Stability of this compound Under Long-Term Storage Conditions (25°C / 60% RH)

Time PointAssay (%)Total Degradants (%)Appearance
0 Months100.0< 0.1Clear, colorless liquid
3 Months99.80.2Clear, colorless liquid
6 Months99.50.5Clear, colorless liquid
12 Months99.10.9Clear, colorless liquid
24 Months98.21.8Clear, colorless liquid

Table 2: Stability of this compound Under Accelerated Storage Conditions (40°C / 75% RH)

Time PointAssay (%)Total Degradants (%)Appearance
0 Months100.0< 0.1Clear, colorless liquid
1 Month99.20.8Clear, colorless liquid
3 Months97.52.5Clear, colorless liquid
6 Months95.14.9Clear, colorless liquid

Table 3: Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradant(s)
0.1 M HCl24 hours85.2Heptanoic Acid, Octanol
0.1 M NaOH4 hours70.5Heptanoic Acid, Octanol
5% H₂O₂24 hours98.9Oxidative impurities
Heat (80°C)48 hours99.5Minor thermal degradants
Photostability (ICH Q1B)1.2 million lux hours99.8No significant degradation

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing of this compound (after derivatization)

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent.

    • Perform alkaline hydrolysis (e.g., using methanolic KOH) to yield heptanoic acid.[1]

    • Acidify the solution and extract the heptanoic acid into an organic solvent.

    • Evaporate the solvent and derivatize the heptanoic acid with a UV-active agent (e.g., p-bromophenacyl bromide).

    • Reconstitute the derivatized sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Quantification is performed using an external standard method with a calibration curve of the derivatized heptanoic acid.

Protocol 2: GC-MS Method for Stability Testing of this compound

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Quantification:

    • Quantification is typically performed using an internal standard method.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Reporting Plan Develop Stability Protocol Select_Methods Select Stability-Indicating Analytical Methods Plan->Select_Methods Prepare_Samples Prepare and Store Samples (Long-Term & Accelerated) Select_Methods->Prepare_Samples Forced_Degradation Perform Forced Degradation Studies Select_Methods->Forced_Degradation Test_Samples Test Samples at Specified Time Points Prepare_Samples->Test_Samples Identify_Degradants Identify and Characterize Degradation Products Forced_Degradation->Identify_Degradants Analyze_Data Analyze Data and Assess Trends Test_Samples->Analyze_Data Report Generate Stability Report Analyze_Data->Report Identify_Degradants->Report

Caption: Workflow for a comprehensive stability testing program.

Troubleshooting_Logic Start Unexpected Result in Stability Study Is_Analytical Is the issue analytical (e.g., peak shape, retention time shift)? Start->Is_Analytical Check_Method Review and Optimize Analytical Method Is_Analytical->Check_Method Yes Is_Degradation Is there evidence of new degradation products? Is_Analytical->Is_Degradation No Check_System Check Instrument Performance Check_Method->Check_System Investigate_Degradation Identify Degradation Pathway and Products Is_Degradation->Investigate_Degradation Yes No_Issue No Apparent Issue Is_Degradation->No_Issue No Assess_Impact Assess Impact on Product Quality and Safety Investigate_Degradation->Assess_Impact

Caption: Troubleshooting decision tree for unexpected stability results.

References

Technical Support Center: Synthesis of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the synthesis of long-chain esters.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Ester Yield

Q: My esterification reaction has a very low yield. What are the common causes and how can I improve it?

A: Low yields in long-chain ester synthesis are a frequent issue. The underlying cause often depends on the type of esterification reaction being performed. Here are some common causes and solutions:

  • Incomplete Reaction (Equilibrium): Many esterification reactions, like the Fischer-Speier method, are reversible. To drive the reaction towards the product, you can:

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. This is a highly effective method for pushing the equilibrium forward.[1][2]

    • Use Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (often the carboxylic acid when the long-chain alcohol is valuable), can shift the equilibrium to favor the ester.[1][3]

  • Catalyst Issues: The catalyst plays a crucial role in the reaction rate.

    • Inactive Catalyst: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous.

    • Insufficient Catalyst: The amount of catalyst may need optimization. Start with a catalytic amount (1-5 mol%) and adjust as necessary.

  • Steric Hindrance: Long-chain molecules can be sterically bulky, which slows down the reaction rate.[4]

    • Increase Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy to overcome steric barriers.

    • Alternative Methods: For severely hindered substrates, consider alternative methods like the Yamaguchi or Steglich esterification, which are effective for sterically demanding molecules.[5][6][7][8][9][10]

  • Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired ester. (See FAQ section on side reactions for more details).

Issue 2: Difficulty in Product Purification

Q: I'm struggling to separate my long-chain ester from the unreacted long-chain alcohol. What purification strategies can I use?

A: The similar physical properties of long-chain esters and their corresponding alcohols make purification challenging. Here are some effective techniques:

  • Column Chromatography: This is a very common and effective method for separating compounds with different polarities. A carefully chosen solvent system can effectively separate the ester from the alcohol.

  • Distillation: If there is a sufficient difference in boiling points, vacuum distillation can be used to separate the ester from the unreacted alcohol and other impurities.[1]

  • Recrystallization: If your ester is a solid at room temperature, recrystallization from a suitable solvent can be a powerful purification technique.

  • Solvent Extraction: While challenging due to similar solubilities, a carefully selected solvent system for liquid-liquid extraction might be effective in some cases. Using a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and glycerol, has been reported to separate alcohols from their esters.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in long-chain ester synthesis and how can I minimize them?

A1: Several side reactions can occur, depending on the chosen synthesis method:

  • Saponification (in base-catalyzed transesterification): The reaction of free fatty acids with a base catalyst (like NaOH or KOH) forms soap, which can complicate purification and reduce the ester yield. To minimize this, ensure your starting oil has a low free fatty acid content or perform an acid-catalyzed pre-esterification step.[11]

  • N-Acylurea Formation (in Steglich esterification): In the absence of a strong nucleophile like an alcohol, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) accelerates the desired ester formation and minimizes this side reaction.[5][8]

  • Dehydration of Alcohols: Under strongly acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes or ethers. Careful control of reaction temperature and the use of milder catalysts can prevent this.

Q2: Which esterification method is best for my specific application?

A2: The choice of method depends on the properties of your starting materials and the desired product characteristics:

  • Fischer-Speier Esterification: A classic, cost-effective method suitable for simple, non-sensitive substrates. It often requires forcing conditions to achieve high yields.[2]

  • Transesterification: Widely used for converting triglycerides (fats and oils) to fatty acid alkyl esters (e.g., biodiesel). It can be catalyzed by acids, bases, or enzymes.[11][12][13][14]

  • Steglich Esterification: Ideal for sterically hindered substrates and acid-sensitive molecules, as it proceeds under mild, neutral conditions.[5][8][10][15]

  • Yamaguchi Esterification: Excellent for the synthesis of highly functionalized and macrocyclic esters, often providing high yields under mild conditions.[6][7][9][16][17]

Q3: How can I monitor the progress of my esterification reaction?

A3: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants to products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the ester.

  • Dean-Stark Trap: When using this apparatus, the reaction is complete when water stops collecting in the trap.[1]

Quantitative Data

Table 1: Comparison of Common Esterification Methods for Long-Chain Esters

MethodTypical CatalystTypical SolventTemperature (°C)Typical Yield (%)Key AdvantagesCommon Pitfalls
Fischer-Speier H₂SO₄, p-TsOHExcess alcohol or TolueneReflux60-95[3]Low cost, simpleReversible, requires forcing conditions
Transesterification NaOH, KOH, Lipase (B570770)Methanol, Ethanol40-65[11]>90[18]Efficient for triglyceridesSaponification with high FFA feedstock
Steglich DCC/EDC, DMAPDichloromethane (B109758), THFRoom Temperature>80[5]Mild conditions, good for hindered substratesN-acylurea formation, catalyst removal
Yamaguchi TCBC, DMAP, Et₃NToluene, THFRoom Temperature70-90[17]High yields, good for complex estersReagent cost

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Lauric Acid with 1-Octanol

Materials:

  • Lauric acid (1.0 eq)

  • 1-Octanol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add lauric acid, 1-octanol, p-TsOH, and toluene.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted lauric acid. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude octyl laurate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification of a Sterically Hindered Carboxylic Acid

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Long-chain alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

  • Addition of DCC: Cool the solution to 0 °C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Visualizations

experimental_workflow cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants (Carboxylic Acid, Alcohol) reaction_vessel Reaction Vessel (e.g., Round-bottom flask) reactants->reaction_vessel catalyst Catalyst & Solvent catalyst->reaction_vessel reflux Heating / Reflux reaction_vessel->reflux quench Quenching / Neutralization reflux->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Agent extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification_method Purification (Distillation / Chromatography) concentration->purification_method product Pure Long-Chain Ester purification_method->product troubleshooting_yield start Low Ester Yield check_equilibrium Is the reaction reversible (e.g., Fischer)? start->check_equilibrium drive_equilibrium Action: - Use Dean-Stark trap - Use excess reactant check_equilibrium->drive_equilibrium Yes check_catalyst Is the catalyst active and in sufficient amount? check_equilibrium->check_catalyst No drive_equilibrium->check_catalyst optimize_catalyst Action: - Use fresh/anhydrous catalyst - Optimize catalyst loading check_catalyst->optimize_catalyst No check_sterics Are substrates sterically hindered? check_catalyst->check_sterics Yes optimize_catalyst->check_sterics overcome_sterics Action: - Increase reaction time/temp - Use Steglich/Yamaguchi method check_sterics->overcome_sterics Yes check_side_reactions Are side reactions (e.g., saponification) possible? check_sterics->check_side_reactions No overcome_sterics->check_side_reactions minimize_side_reactions Action: - Adjust pH - Use appropriate catalyst/reagents check_side_reactions->minimize_side_reactions Yes end Improved Yield check_side_reactions->end No minimize_side_reactions->end

References

Technical Support Center: Optimizing Octyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction time and troubleshooting common issues encountered during the synthesis of octyl octanoate (B1194180).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of octyl octanoate.

Issue 1: Low Reaction Yield

Q: My reaction yield for octyl octanoate is consistently low. What are the likely causes and how can I improve it?

A: Low yields in octyl octanoate synthesis can be attributed to several factors, primarily related to reaction equilibrium and conditions.

  • Equilibrium Limitations: The esterification reaction is reversible. To shift the equilibrium towards the product, you can:

    • Use an excess of one reactant: Typically, using an excess of the alcohol (n-octanol) is common. Some studies have shown that a 10-fold excess of alcohol can significantly increase the ester yield.[1]

    • Remove water: The continuous removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion.[2] This can be achieved using methods like azeotropic distillation with a Dean-Stark apparatus, conducting the reaction under a vacuum, or adding molecular sieves to the reaction mixture.[2][3]

  • Sub-optimal Reaction Conditions: The temperature, molar ratio of reactants, and catalyst concentration may not be optimized. It is essential to determine the ideal conditions for your specific setup through experimentation.[2]

  • Catalyst Issues: The choice and concentration of the catalyst are critical. For Fischer esterification, common catalysts include concentrated sulfuric acid and hydrochloric acid.[1] For enzymatic synthesis, the type of lipase (B570770) and its concentration will significantly impact the yield.[1]

  • Enzyme Inhibition (for enzymatic synthesis): In enzymatic synthesis, the product (octyl octanoate) or the substrates (octanoic acid or n-octanol) can inhibit the lipase, slowing down the reaction rate.[2] Using an excess of the octanoic acid might be beneficial in such cases.[2]

Issue 2: Slow Reaction Time

Q: The synthesis of octyl octanoate is taking longer than expected. How can I reduce the reaction time?

A: Several factors influence the reaction rate. Consider the following to optimize your reaction time:

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[4] However, excessively high temperatures can lead to byproduct formation and degradation of reactants or products.[2] The optimal temperature will depend on the chosen synthetic route (direct esterification, enzymatic, etc.).[5]

  • Catalyst: The type and concentration of the catalyst play a significant role.

    • Acid Catalysis: Strong acid catalysts like sulfuric acid are effective but can also catalyze side reactions.[2]

    • Enzymatic Catalysis: The choice of lipase is crucial. For instance, lipase from Rhizopus arrhizus has shown high acylation activity.[3]

    • Titanium-based catalysts are also used and may offer a balance between the harsh conditions of acid catalysis and the high cost of enzymes.[5]

  • Mixing: Adequate mixing ensures that the reactants and catalyst are in constant contact, which is essential for an optimal reaction rate. For heterogeneous catalysts (e.g., immobilized enzymes, solid acid catalysts), efficient stirring is particularly important to overcome mass transfer limitations.[6]

  • Reactant Concentration: The rate of reaction is influenced by the concentration of the reactants.[4] However, be mindful of potential enzyme inhibition at high substrate concentrations in enzymatic synthesis.[2]

Issue 3: Formation of Byproducts

Q: I am observing the formation of dioctyl ether as a byproduct. How can I minimize this?

A: The formation of dioctyl ether is a common side reaction in acid-catalyzed esterification, resulting from the dehydration of n-octanol, especially at high temperatures.[2]

To minimize its formation:

  • Catalyst Selection: Opt for milder catalysts. Enzymatic catalysts like Candida antarctica lipase B (CALB) are highly selective and do not promote alcohol dehydration.[2] Solid acid catalysts, such as sulfonic acid resins (e.g., Dowex 50WX8), can also offer better selectivity than strong mineral acids.[2][7]

  • Temperature Control: Avoid excessively high reaction temperatures, as this favors the dehydration of alcohols.[2]

  • Reactant Ratio: Using an excess of the carboxylic acid (octanoic acid) relative to the alcohol (n-octanol) can favor the esterification reaction over alcohol dehydration.[2]

Issue 4: Product Discoloration

Q: The final octyl octanoate product is discolored. What could be the cause?

A: Discoloration in the final product can stem from several sources:[2]

  • High Reaction Temperatures: Can lead to the degradation of reactants or the final product, forming colored impurities.

  • Impurities in Starting Materials: The presence of aldehydes, ketones, or other reactive species in the octanoic acid or n-octanol can lead to side reactions that produce colored compounds.

  • Catalyst-Related Issues: Strong mineral acids, in particular, can cause charring or other side reactions that result in discoloration.

To avoid discoloration, ensure the purity of your starting materials, use the mildest effective reaction temperature, and consider using catalysts less prone to causing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction times for different octyl octanoate synthesis methods?

A1: Reaction times can vary significantly depending on the chosen method and specific conditions. Here is a general comparison:

  • Direct Esterification (Acid-Catalyzed): Typically ranges from 2 to 10 hours.[5]

  • Enzymatic Synthesis: Can range from 1 to 24 hours.[5]

  • Transesterification: Generally takes between 1 and 24 hours.[5]

Q2: Which catalyst is best for optimizing reaction time?

A2: The "best" catalyst depends on a balance of factors including reaction time, yield, cost, and environmental impact.

  • Strong acids (e.g., H₂SO₄): Offer fast reaction times but can lead to byproducts and corrosion.[1][5]

  • Immobilized Lipases (e.g., Novozym® 435): Provide high selectivity and milder reaction conditions, but can be more expensive and may result in longer reaction times.[5]

  • Titanium-based catalysts: Offer a compromise with good activity and selectivity under milder conditions than strong acids.[5]

Q3: How does the molar ratio of octanoic acid to octanol (B41247) affect the reaction?

A3: The molar ratio of reactants is a critical parameter. Using an excess of one reactant can drive the equilibrium towards product formation.[2] In many protocols, an excess of n-octanol is used.[5] However, in cases of enzyme inhibition by the alcohol or to minimize the formation of byproducts like dioctyl ether, using an excess of octanoic acid may be advantageous.[2] The optimal molar ratio should be determined experimentally for your specific reaction conditions.

Q4: Can the reaction be monitored to determine the optimal stopping point?

A4: Yes, monitoring the reaction progress is highly recommended to determine the point of maximum conversion and avoid unnecessary heating that could lead to byproduct formation. Common monitoring techniques include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[5]

Data Presentation

Table 1: Comparison of Different Synthesis Routes for Octyl Octanoate

ParameterDirect EsterificationEnzymatic SynthesisTransesterification
Yield (%) 75-95%[5]51-99.5%[5]~90-99%[5]
Reaction Time (h) 2-10[5]1-24[5]1-24[5]
Temperature (°C) 70-120[5]30-70[5]65-120[5]
Catalyst Sulfuric Acid[5]Immobilized Lipase B from Candida antarctica (CALB)[5]Titanium-based catalyst (e.g., Titanium (IV) isopropoxide)[5]
Catalyst Loading >0.1 mol/mol of carboxylic acid[5]1-10 wt% of substrates[5]1-3 wt% of oil[5]

Experimental Protocols

Protocol 1: Direct Esterification using Sulfuric Acid [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), 1-octanol (B28484) (1.2 mol), and toluene (B28343) as an azeotropic solvent.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 mol) to the reaction mixture with constant stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude octyl octanoate can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase [5]

  • Reaction Setup: In a temperature-controlled shaker, combine octanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or in a minimal amount of an organic solvent like n-hexane.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 5-10% by weight of the total substrates).

  • Reaction: Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24 hours.

  • Monitoring: Monitor the conversion of octanoic acid by GC analysis of withdrawn samples.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • Purification: The liquid phase, containing octyl octanoate, can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

Troubleshooting_Low_Yield start Low Octyl Octanoate Yield equilibrium Reversible Reaction Equilibrium start->equilibrium Cause conditions Sub-optimal Reaction Conditions start->conditions Cause catalyst Catalyst Inefficiency start->catalyst Cause inhibition Enzyme Inhibition (Enzymatic Synthesis) start->inhibition Cause solution_equilibrium1 Use Excess Reactant (e.g., Octanol) equilibrium->solution_equilibrium1 Solution solution_equilibrium2 Remove Water Continuously (e.g., Dean-Stark) equilibrium->solution_equilibrium2 Solution solution_conditions Optimize Temperature, Molar Ratio, and Catalyst Concentration conditions->solution_conditions Solution solution_catalyst Select Appropriate Catalyst and Concentration catalyst->solution_catalyst Solution solution_inhibition Adjust Substrate Ratio (e.g., excess acid) inhibition->solution_inhibition Solution

Caption: Troubleshooting workflow for low octyl octanoate yield.

Reaction_Time_Optimization goal Optimize Reaction Time temperature Adjust Temperature goal->temperature catalyst Select Catalyst goal->catalyst mixing Ensure Adequate Mixing goal->mixing concentration Optimize Reactant Concentration goal->concentration temp_details Higher temp = faster rate (Beware of side reactions) temperature->temp_details catalyst_details Choice impacts rate & selectivity (Acid vs. Enzyme vs. Metal) catalyst->catalyst_details mixing_details Crucial for heterogeneous catalysts mixing->mixing_details concentration_details Higher concentration can increase rate (Beware of enzyme inhibition) concentration->concentration_details

Caption: Key factors for optimizing reaction time in octyl octanoate synthesis.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC for Octyl Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of octyl heptanoate (B1214049), a fatty acid ester with applications in flavors, fragrances, and pharmaceuticals. This comparison is supported by experimental data from studies on octyl heptanoate and structurally similar long-chain esters to aid in selecting the most suitable method for your specific analytical needs.

Principle of Comparison

The choice between GC-MS and HPLC for the analysis of this compound hinges on several factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the sample matrix. This compound is a volatile compound, making it amenable to GC-MS analysis. HPLC can also be employed, particularly when dealing with complex matrices or when derivatization is used to enhance detection.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound and related long-chain esters. It is important to note that these values are representative and can vary based on the specific instrumentation, methodology, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.GC-MS is ideal for volatile and thermally stable compounds, while HPLC is versatile for a wider range of polarities and volatilities.
Precision (%RSD) < 15% (intraday and interday)[1]< 15% (intraday and interday)[1]Both methods offer good precision.
Accuracy (% Recovery) Typically 85-115%[1]Typically 85-115%[1]Both techniques can achieve high accuracy with proper method validation.
Linearity (r²) > 0.99[2]> 0.99[1]Excellent linearity is achievable with both methods over a defined concentration range.
Limit of Detection (LOD) Low ng to pg range on-column[1]Highly variable, dependent on the detector (e.g., UV, MS, ELSD). Can be in the ng range.GC-MS generally offers higher sensitivity for volatile analytes like this compound.
Limit of Quantification (LOQ) 0.43 µM for octanoate[2]Highly variable, dependent on the detector.The required sensitivity of the application will be a deciding factor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the analysis of octanoate (B1194180), a closely related compound, and is suitable for this compound.[2]

1. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction may be employed. To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of this compound or a similar ester of a different chain length).

  • Extract with a suitable organic solvent such as hexane (B92381) or dichloromethane.

  • The organic layer is then concentrated under a gentle stream of nitrogen before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 triple quadrupole mass spectrometer or equivalent.

  • Column: VF-17ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 55°C held for 1 min, then ramped to 130°C at 20°C/min and held for 2 min, followed by a ramp to 160°C at 5°C/min, and a final ramp to 300°C at 30°C/min, held for 5 min.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

3. Calibration and Quantification:

  • A calibration curve is generated by preparing a series of standards of known concentrations of this compound.

  • The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

  • The concentration of this compound in the sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method specifically for the analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid can be added to improve peak shape, but for MS compatibility, formic acid should be used instead.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as esters have a weak chromophore). For improved sensitivity and specificity, a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualization of Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the general workflows for GC-MS and HPLC analysis, as well as a logical diagram to aid in method selection.

Analytical Workflow General Experimental Workflow for GC-MS and HPLC Analysis cluster_0 GC-MS Workflow cluster_1 HPLC Workflow Sample Preparation (GC) Sample Preparation (e.g., LLE, Derivatization) GC Separation Gas Chromatography (Separation by Volatility) Sample Preparation (GC)->GC Separation Ionization Ionization (e.g., EI) GC Separation->Ionization Mass Analysis Mass Spectrometry (m/z Analysis) Ionization->Mass Analysis Data Analysis (GC) Data Analysis (Quantification) Mass Analysis->Data Analysis (GC) Sample Preparation (HPLC) Sample Preparation (e.g., Dilution, SPE) HPLC Separation Liquid Chromatography (Separation by Polarity) Sample Preparation (HPLC)->HPLC Separation Detection Detection (e.g., UV, MS, ELSD) HPLC Separation->Detection Data Analysis (HPLC) Data Analysis (Quantification) Detection->Data Analysis (HPLC)

Caption: A diagram illustrating the general experimental workflows for GC-MS and HPLC analysis.

Method Selection Logic Method Selection for this compound Analysis Analyte This compound Analysis Volatility Is high volatility a key factor? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC HPLC is a suitable alternative Volatility->HPLC No Sensitivity Is high sensitivity required? Thermal_Stability->Sensitivity Yes Thermal_Stability->HPLC No GCMS GC-MS is a suitable choice Sensitivity->GCMS Yes Sensitivity->HPLC No Sensitivity_HPLC Sensitivity_HPLC HPLC->Sensitivity_HPLC Is high sensitivity needed? LCMS Consider LC-MS for high sensitivity Sensitivity_HPLC->HPLC No Sensitivity_HPLC->LCMS Yes

Caption: A logical diagram to guide the selection between GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound.

  • GC-MS is an excellent choice for sensitive and selective quantification, particularly for volatile and thermally stable compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it a robust method, often considered a gold standard for the analysis of fatty acid esters.

  • HPLC offers versatility, especially for less volatile compounds or when analyzing complex matrices that may require less sample cleanup. When coupled with a mass spectrometer (LC-MS), it can achieve sensitivity and selectivity comparable to GC-MS. Standard HPLC with UV detection is a cost-effective option, though it may offer lower sensitivity for compounds with weak chromophores like this compound.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine analysis where high sensitivity is not the primary concern, HPLC with UV detection may be sufficient. However, for trace-level quantification and unambiguous identification, GC-MS or LC-MS is recommended.

References

A Comparative Guide to Analytical Method Validation for Octyl Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of octyl heptanoate (B1214049) is critical for ensuring product quality and consistency. The validation of the analytical method used is a fundamental requirement to guarantee that the data generated is accurate and reproducible. This guide provides an objective comparison of the two primary analytical techniques for the quantification of octyl heptanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The comparison is based on the validation parameters outlined in the ICH Q2(R1) guideline.[1][2][3][4]

The selection between these methods often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. While specific validated methods for this compound are not abundant in published literature, this guide presents established methods for structurally similar long-chain esters as a robust starting point for developing and validating a specific assay.[5]

Comparison of Analytical Methods

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[6] The following tables summarize the key performance characteristics for the quantification of long-chain esters, providing a benchmark for what can be expected when validating a method for this compound.

Table 1: Performance Comparison of GC-MS and HPLC for this compound Quantification
Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionKey Considerations
Specificity HighModerate to HighGC-MS provides excellent specificity due to mass fragmentation patterns. HPLC specificity can be enhanced with derivatization and diode-array detection.
Accuracy (% Recovery) 85 - 115%90 - 110%Both methods can achieve high accuracy with proper optimization of sample extraction and preparation.[5]
Precision (%RSD) < 10%< 5%HPLC often demonstrates slightly better precision in terms of relative standard deviation (RSD).[5]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[5][7]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers superior sensitivity, making it suitable for trace-level analysis.[5]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLThe lower LOQ of GC-MS is advantageous for quantifying low concentrations of the analyte.[5]
Robustness GoodGoodMethod robustness should be evaluated by introducing small, deliberate variations in parameters like temperature, flow rate, and mobile phase composition.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.[5]

1. Sample Preparation:

  • Direct Injection: For samples where this compound is in a relatively clean matrix and at a sufficient concentration, direct injection after dilution in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) is possible.

  • Extraction: For more complex matrices, a liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a similar ester with a different chain length) should be added to the sample before any preparation steps to ensure accurate quantification.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 320°C at a rate of 15°C/min.

    • Hold: Hold at 320°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 600. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting characteristic ions of this compound.

  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

Since this compound lacks a strong chromophore, indirect quantification is often necessary for sensitive UV detection. This typically involves hydrolysis of the ester to heptanoic acid, followed by derivatization of the carboxylic acid with a UV-active tag.[5]

1. Sample Preparation and Derivatization:

  • Hydrolysis: Accurately weigh the sample and dissolve it in a suitable solvent. Perform alkaline hydrolysis (e.g., using methanolic KOH) to liberate heptanoic acid.

  • Extraction: Acidify the solution and extract the heptanoic acid into an organic solvent (e.g., diethyl ether).

  • Derivatization: Evaporate the solvent. Add a derivatizing agent such as p-bromophenacyl bromide and a crown ether catalyst in acetonitrile (B52724). Heat the mixture to form the phenacyl ester derivative, which has strong UV absorbance.[1]

  • Internal Standard: An appropriate internal standard (e.g., another fatty acid of different chain length that is also derivatized) should be added at the beginning of the sample preparation process.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with 70% acetonitrile and increasing to 90% over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.[1]

  • Column Temperature: 30°C.

3. Data Analysis:

  • Identify the peak of the derivatized heptanoic acid based on its retention time.

  • Construct a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration of the analyte.

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation parameters, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec Range Range Lin->Range LOQ LOQ Acc->LOQ LOD LOD Prec->LOD Prec->LOQ Range->Acc Range->Prec Rob Robustness LOQ->Rob

Caption: Analytical Method Validation Workflow.

G Accuracy Accuracy Precision Precision Accuracy->Precision Interrelated ReliableResults Reliable Results Accuracy->ReliableResults Closeness to True Value Precision->ReliableResults Consistency of Results Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->ReliableResults Proportional Response

Caption: Relationship between Key Validation Parameters.

References

Inter-Laboratory Comparison of Octyl Heptanoate Purity Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of octyl heptanoate (B1214049), a key ester utilized in pharmaceutical and cosmetic applications. The purity of this compound is critical for ensuring product quality, safety, and efficacy. This document outlines the results of a simulated inter-laboratory study, detailing the performance of various analytical techniques and providing the necessary experimental protocols for reproducibility.

Overview of Analytical Methodologies

The purity of octyl heptanoate can be determined by several analytical techniques. The most common and effective methods employed in an inter-laboratory setting are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with universal detectors like Evaporative Light Scattering Detector (ELSD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample throughput.[1]

Simulated Inter-Laboratory Comparison Data

To illustrate the expected performance of these methods across different laboratories, a simulated inter-laboratory comparison was conducted. A homogenous batch of this compound was distributed to a representative group of laboratories. The summarized results highlight the variability and precision associated with each technique.

Table 1: Summary of Purity Assessment Results from a Simulated Inter-Laboratory Study

Laboratory IDAnalytical MethodReported Purity (%)Standard Deviation (±)Method Precision (RSD %)
Lab AGC-MS99.50.08< 5%
Lab BGC-MS99.60.10< 5%
Lab CHPLC-ELSD99.20.15< 3%
Lab DHPLC-ELSD99.10.12< 3%
Lab EqNMR99.80.05< 1%
Lab FqNMR99.70.06< 1%

Table 2: Comparison of Key Performance Attributes of Analytical Methods

ParameterGC-MSHPLC with ELSD/UVQuantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile and semi-volatile impurities.[1]Separation and quantification of non-volatile or thermally labile impurities.[1]Absolute quantification of the main component and NMR-active impurities without a reference standard for the analyte.[1]
Typical Purity Accuracy High, dependent on calibration standards.[1]High, dependent on calibration standards.[1]Very high, direct measurement.[1]
Precision (RSD) < 5%[1]< 3%[1]< 1%[1]
Limit of Detection (LOD) Low (ng to pg range)[1]Moderate (µg to ng range)[1]High (mg range)[1]
Limit of Quantification (LOQ) Low (ng range)[1]Moderate (µg range)[1]High (mg range)[1]
Sample Throughput High[1]High[1]Moderate[1]
Destructive Analysis? Yes[1]Yes[1]No[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following are representative methodologies for each of the discussed techniques.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] It is particularly effective for detecting impurities such as residual alcohols and carboxylic acids from the synthesis process.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent like hexane (B92381) or isooctane.[1]

    • If necessary, derivatize polar impurities (e.g., residual acids or alcohols) to increase their volatility using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.[1]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 320°C at a rate of 15°C/min.

      • Hold: Hold at 320°C for 10 minutes.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 600.[1]

    • Transfer Line Temperature: 280°C.[1]

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Purity is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram.[2] For higher accuracy, a reference standard of this compound can be used to create a calibration curve.[1]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase solvent mixture (e.g., acetonitrile (B52724)/isopropanol).[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.[1]

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10 µL.[1]

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.[1]

  • Data Analysis:

    • The purity is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram.[1]

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.[1]

    • Add a precise amount of a certified internal standard (e.g., maleic acid).

    • Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., Chloroform-d).

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Angle: 30° (to ensure full relaxation between scans).[1]

    • Acquisition Time (AQ): At least 3 seconds.[1]

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 20-30 seconds is often sufficient).[1]

    • Number of Scans (NS): 16 or higher for a good signal-to-noise ratio.[1]

    • Temperature: 298 K.[1]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the ratio of the integrals, the molar masses, and the weights of the sample and internal standard.

Visualized Workflows and Relationships

To further clarify the processes involved in an inter-laboratory comparison and the decision-making for method selection, the following diagrams are provided.

G Inter-Laboratory Comparison Workflow A Homogenous Sample Preparation and Distribution B Analysis by Participating Laboratories (GC-MS, HPLC, qNMR) A->B C Data Submission to Coordinating Body B->C D Statistical Analysis of Results (e.g., z-scores, En-values) C->D E Issuance of Performance Report D->E F Corrective Actions by Laboratories (if necessary) E->F

Caption: Workflow of an inter-laboratory comparison study.

G Decision Tree for Analytical Method Selection A Purity Assessment of this compound B Are volatile impurities a primary concern? A->B C GC-MS B->C Yes D Are non-volatile or thermally labile impurities expected? B->D No E HPLC-ELSD D->E Yes F Is highest accuracy and absolute quantification required? D->F No G qNMR F->G Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of Octyl Heptanoate and Octyl Octanoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct properties and potential applications of octyl heptanoate (B1214049) and octyl octanoate (B1194180).

Octyl heptanoate and octyl octanoate are both fatty acid esters, organic compounds formed from the esterification of a fatty acid and an alcohol. While structurally similar, their differing carbon chain lengths result in distinct physicochemical properties that influence their suitability for various applications, including as flavoring agents, fragrances, and potentially as excipients in pharmaceutical formulations.[1][2][3] This guide provides a detailed comparison of their properties, supported by established experimental protocols, to aid in the selection of the appropriate ester for specific research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and octyl octanoate is presented below. These properties are critical in determining the behavior of these esters in different formulations and under various conditions.

PropertyThis compoundOctyl Octanoate
Molecular Formula C₁₅H₃₀O₂[4]C₁₆H₃₂O₂[5]
Molecular Weight 242.40 g/mol [4]256.42 g/mol [5]
Appearance Colorless liquid[4]Colorless, clear liquid[6]
Odor Fruity, slightly fatty[4]Coconut, oily, fruity, sweet[5]
Boiling Point Not explicitly found306.00 to 307.00 °C @ 760.00 mm Hg[6]
Melting Point Not explicitly found-18.00 to -17.00 °C @ 760.00 mm Hg[6]
Density Not explicitly found0.859 g/mL at 25 °C[5]
Refractive Index Not explicitly found1.43500 @ 20.00 °C[6]
Flash Point 266.00 °F (130.00 °C)[3]283.00 °F (139.44 °C)[6]
Solubility Insoluble in water, soluble in organic solvents (general ester property)[7]Insoluble in water, soluble in organic solvents (general ester property)[8]
LogP (XLogP3-AA) 5.9[4]6.5[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the properties of fatty acid esters like this compound and octyl octanoate.

1. Gas Chromatography (GC) for Purity and Composition Analysis

Gas chromatography is a fundamental technique for assessing the purity and composition of volatile compounds like esters.[10]

  • Objective: To separate and quantify the components in a sample of this compound or octyl octanoate.

  • Sample Preparation (Transesterification): To analyze the fatty acid composition of a lipid sample, the fatty acids are first converted into their more volatile methyl esters (FAMEs) or other alkyl esters.[11][12]

    • Acid-Catalyzed Transesterification: A lipid sample is dissolved in a solution of anhydrous hydrogen chloride in methanol (B129727) (e.g., 5% HCl in methanol). The mixture is then heated (e.g., at 80-90°C for 2 hours or 50°C overnight) to facilitate the reaction.[10][11] After cooling, water is added, and the esters are extracted using a non-polar solvent like hexane.[11]

  • GC-FID (Flame Ionization Detector) Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared ester sample is injected into the GC inlet, which is heated to vaporize the sample.[13]

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a highly polar 100% poly(biscyanopropyl siloxane) column). The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (the coating on the column walls).[14]

    • Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points.[13]

    • Detection: As the separated components exit the column, they are detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.

    • Quantification: The concentration of each ester can be determined by comparing its peak area to that of a known internal standard.[13]

2. Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications such as drug delivery and cosmetics.

  • Objective: To determine the dynamic or kinematic viscosity of this compound and octyl octanoate at a controlled temperature.

  • Methodology (Rotational Viscometer):

    • Apparatus: A rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid, is used.[15]

    • Temperature Control: The sample is placed in a temperature-controlled chamber (e.g., a water bath) to maintain a constant temperature throughout the measurement.[15]

    • Procedure: The appropriate spindle is selected based on the expected viscosity of the sample. The spindle is immersed in the liquid and rotated at a series of known speeds. The instrument measures the resulting torque.[15]

    • Calculation: The viscosity is calculated by the instrument's software based on the spindle geometry, rotational speed, and measured torque.

  • Methodology (Capillary Viscometer):

    • Apparatus: An Ostwald or similar capillary viscometer is used.[16]

    • Procedure: A known volume of the liquid is drawn into the viscometer. The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.[16][17]

    • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[17]

3. Solubility Determination

Understanding the solubility of these esters is crucial for their formulation in various products.

  • Objective: To determine the solubility of this compound and octyl octanoate in different solvents (e.g., water, ethanol, and various non-polar organic solvents).

  • Methodology (Visual Method):

    • Preparation: A known amount of the ester (e.g., 25 mg) is placed in a test tube.[18]

    • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[18]

    • Mixing: After each addition, the test tube is vigorously shaken.[18]

    • Observation: The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solute (insoluble).

    • Hierarchy of Solvents: A systematic approach is often used, starting with water, followed by other polar and non-polar solvents, to classify the compound's solubility.[19][20]

Comparative Workflow and Potential Applications

The selection between this compound and octyl octanoate for a specific application often depends on a systematic comparison of their relevant properties.

G cluster_0 Initial Characterization cluster_1 Experimental Analysis cluster_2 Application-Specific Evaluation cluster_3 Decision Prop_OH This compound GC Gas Chromatography (Purity) Prop_OH->GC Analyze Viscosity Viscosity Measurement Prop_OH->Viscosity Analyze Solubility Solubility Testing Prop_OH->Solubility Analyze Prop_OO Octyl Octanoate Prop_OO->GC Analyze Prop_OO->Viscosity Analyze Prop_OO->Solubility Analyze Flavor Flavor/Fragrance Profile GC->Flavor Pharma Pharmaceutical Excipient Potential Viscosity->Pharma Solubility->Pharma Select Select Optimal Ester Flavor->Select Pharma->Select

Caption: Workflow for comparing and selecting between this compound and octyl octanoate.

Applications in Drug Development:

Both this compound and octyl octanoate have potential applications in the pharmaceutical industry, primarily as excipients.[1] Their lipophilic nature makes them suitable as solvents or co-solvents for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems.[2][21] The choice between the two would depend on the specific solubility and viscosity requirements of the formulation. For instance, the slightly higher molecular weight and longer alkyl chain of octyl octanoate may result in a higher viscosity, which could be advantageous in controlling the release rate of a drug from a topical or injectable formulation.

Flavor and Fragrance Industry:

In the flavor and fragrance industry, these esters are valued for their distinct aromas.[4][5] this compound is described as having a fruity and slightly fatty odor, while octyl octanoate has a sweeter, coconut-like, and fruity profile.[4][5] The selection in this context is driven by the desired sensory characteristics of the final product.

Conclusion

This compound and octyl octanoate are closely related esters with distinct physicochemical properties that dictate their utility in various scientific and industrial applications. While octyl octanoate is slightly larger and more lipophilic, both esters are valuable tools for researchers and formulators. The choice between them should be based on a thorough evaluation of their properties using standardized experimental protocols, as outlined in this guide, to best suit the specific requirements of the intended application, be it in drug delivery, flavor and fragrance creation, or other areas of chemical research.

References

Comparative study of different catalysts for octyl heptanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Synthesis of Octyl Heptanoate (B1214049)

The synthesis of octyl heptanoate, an ester valued for its applications in flavors, fragrances, and as a lubricant, is commonly achieved through the esterification of heptanoic acid and octanol. The choice of catalyst for this reaction is critical as it significantly influences reaction efficiency, yield, and environmental impact. This guide provides a comparative study of different catalysts, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs. The primary catalytic routes discussed are homogeneous acid catalysis, heterogeneous acid catalysis, and biocatalysis.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various catalysts in the synthesis of this compound and structurally similar esters. The data is compiled from various studies to provide a clear comparison of key reaction parameters.

ParameterHomogeneous Catalyst (Sulfuric Acid)Heterogeneous Catalyst (Amberlyst-15)Biocatalyst (Immobilized Lipase)
Yield (%) 75-95%[1]~97%[2][3]51-99.5%[1]
Reaction Time (h) 2-10[1]2-241-24[1]
Temperature (°C) 70-120[1]75-120[2][4]30-70[1]
Catalyst Loading >0.1 mol/mol of carboxylic acid[1]1-10 wt% of substrates1-10 wt% of substrates[1]
Catalyst Reusability Not reusableReusable[2][3]Reusable[1][5]
Selectivity Moderate to good; risk of side reactions at high temperatures[6]High[2][3]High[1]
Downstream Processing Requires neutralization and extraction[1]Simple filtration[7]Simple filtration[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Homogeneous Acid Catalysis using p-Toluenesulfonic Acid

This protocol outlines a standard Fischer esterification procedure.[8]

Materials:

  • 1-Octanol (B28484)

  • Heptanoic acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-octanol (1.0 eq), heptanoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).[8]

  • Add toluene as a solvent to facilitate the azeotropic removal of water.[8]

  • Heat the reaction mixture to reflux with vigorous stirring. Water generated during the esterification will be collected in the Dean-Stark trap.[8]

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[8]

  • After completion, cool the reaction mixture to room temperature.[8]

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[8]

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[8]

  • Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude this compound.[8]

  • The crude product can be further purified by vacuum distillation or column chromatography.[8]

Protocol 2: Heterogeneous Acid Catalysis using Amberlyst-15

This method utilizes a solid acid catalyst, simplifying product purification.

Materials:

  • 1-Octanol

  • Heptanoic acid

  • Amberlyst-15 resin

  • Toluene (optional, for azeotropic water removal)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 1-octanol (1.0 eq), heptanoic acid (1.2 eq), and Amberlyst-15 (5-10% by weight of total reactants).

  • If a solvent is used, add toluene. For a solvent-free system, proceed to the next step.

  • Heat the mixture to the desired temperature (typically 75-120°C) with constant stirring.[2][4]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the Amberlyst-15 catalyst from the reaction mixture by simple filtration. The catalyst can be washed with a suitable solvent, dried, and reused.[7]

  • The filtrate, containing the this compound, can be purified by vacuum distillation to remove unreacted starting materials.

Protocol 3: Biocatalysis using Immobilized Lipase (B570770) (Novozym® 435)

This protocol employs an enzyme catalyst, allowing for milder reaction conditions.

Materials:

  • 1-Octanol

  • Heptanoic acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • n-Hexane (optional, as solvent)

Equipment:

  • Temperature-controlled shaker or stirred-tank reactor

  • Filtration apparatus

Procedure:

  • In a temperature-controlled shaker, combine heptanoic acid (1.0 eq) and 1-octanol (1.0 eq) in a solvent-free system or in a minimal amount of an organic solvent like n-hexane.[1]

  • Add immobilized Candida antarctica lipase B (Novozym® 435, typically 5-10% by weight of the total substrates).[1]

  • Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm).[1]

  • Monitor the conversion of the limiting reactant by GC analysis of withdrawn samples. The reaction is typically run for 1-24 hours.[1]

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed, dried, and reused for subsequent batches.[1]

  • The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.[1]

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the synthesis of this compound and the logical relationship in selecting a catalyst.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up & Purification Reactants 1-Octanol & Heptanoic Acid Mix Mixing of Reactants and Catalyst Reactants->Mix Catalyst Catalyst (Acid or Enzyme) Catalyst->Mix Heat Heating and Stirring (with Water Removal) Mix->Heat Cool Cooling of Reaction Mixture Heat->Cool Separate Catalyst Separation (Filtration/Neutralization) Cool->Separate Purify Purification (Distillation/Chromatography) Separate->Purify Product Pure Octyl Heptanoate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

G start Catalyst Selection for This compound Synthesis cost Low Cost & High Throughput? start->cost mild Mild Conditions & High Selectivity? start->mild green Green Chemistry & Reusability? start->green homogeneous Homogeneous Acid (e.g., H₂SO₄) cost->homogeneous Yes biocatalyst Biocatalyst (e.g., Lipase) mild->biocatalyst Yes green->biocatalyst Also heterogeneous Heterogeneous Acid (e.g., Amberlyst-15) green->heterogeneous Yes outcome1 outcome1 homogeneous->outcome1 Consider: Harsh conditions, neutralization required outcome2 outcome2 biocatalyst->outcome2 Consider: Higher initial cost, slower reaction times outcome3 outcome3 heterogeneous->outcome3 Consider: Potential for lower activity than homogeneous

References

A Comparative Performance Analysis of Octyl Heptanoate and Other Ester Emollients in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of cosmetic and dermatological products, the selection of an appropriate emollient is critical to achieving the desired sensory experience, clinical efficacy, and overall product stability. This guide provides an objective comparison of octyl heptanoate (B1214049), a Guerbet ester, against other commonly used ester emollients such as propylheptyl caprylate, caprylic/capric triglyceride, isopropyl myristate, and C12-15 alkyl benzoate. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

Quantitative Performance and Physicochemical Characteristics

The performance of an emollient is largely dictated by its physicochemical properties. Key parameters such as viscosity and spreading value directly influence the texture, feel, and application of a final formulation.[1]

Table 1: Physicochemical and Performance Data of Selected Ester Emollients

PropertyOctyl Heptanoate (as 2-Octyldodecyl heptanoate)Propylheptyl CaprylateCaprylic/Capric TriglycerideIsopropyl MyristateC12-15 Alkyl Benzoate
INCI Name Octyldodecyl HeptanoatePropylheptyl CaprylateCaprylic/Capric TriglycerideIsopropyl MyristateC12-15 Alkyl Benzoate
Chemical Class Guerbet EsterEster OilTriglycerideEsterBenzoate Ester
Molecular Weight ( g/mol ) ~410.7[1]~284.5[1]~500[1]270.45[2]Low-molecular-weight range[3]
Viscosity (at 20°C, mPa·s) 15 - 25[1]7 - 10[1]27 - 33[1]5-6[2]Low
Spreading Value (mm²/10 min) High (>1000)[1]~1900[1]Medium (~550)[1]HighHigh

Table 2: Qualitative Sensory Profile and Key Features

EmollientSensory ProfileKey Features
This compound Light, non-greasy, smooth.[1]Good solubilizer for crystalline UV filters, stable to hydrolysis.[1][4]
Propylheptyl Caprylate Light, velvety, "happy" feel.[1]Fast-spreading, considered a silicone alternative.[1]
Caprylic/Capric Triglyceride Neutral, slightly oily, smooth, and silky.[1][5]Good skin conditioning, widely used, non-comedogenic, and highly stable.[1][5][6]
Isopropyl Myristate Non-greasy, light, silky feel.[2][7]Excellent spreadability, well-documented skin penetration enhancer.[2][7][8]
C12-15 Alkyl Benzoate Light, silky, non-oily finish.[9][10]Excellent solvent for sunscreen agents, enhances skin moisture retention.[3][9][11]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following methodologies are standard for evaluating key emollient performance parameters.

Viscosity Measurement
  • Objective: To determine the resistance of the emollient to flow, which provides insights into its texture and feel in a formulation.[1]

  • Instrumentation: A rotational viscometer or rheometer is employed.[1]

  • Methodology:

    • The emollient sample is equilibrated to a controlled temperature (e.g., 20°C or 25°C) in a temperature-controlled chamber.[1]

    • The instrument is configured with an appropriate spindle or cone/plate geometry.

    • The torque required to rotate the spindle/cone at a defined shear rate is measured and converted to a viscosity value in millipascal-seconds (mPa·s).[1]

  • Data Analysis: A viscosity curve can be generated by plotting viscosity as a function of shear rate. Many emollients behave as Newtonian fluids, meaning their viscosity is independent of the shear rate.[1]

Spreadability Measurement
  • Objective: To quantify the area an emollient covers over a defined period, indicating its ease of application and skin coverage.[1]

  • Methodology:

    • A standardized artificial skin substrate (e.g., Vitro-Skin®) or a glass plate is used as the surface.[1][12]

    • A precise volume (e.g., 0.1 mL) of the emollient is applied to the center of the substrate.[1][12]

    • The emollient is allowed to spread for a fixed duration (e.g., 10 minutes) at a controlled temperature and humidity.[1][12]

    • The area of the spread is measured using image analysis software.[1][12]

  • Data Analysis: The spreading value is reported in square millimeters per 10 minutes (mm²/10 min).[1]

Skin Hydration and Transepidermal Water Loss (TEWL)
  • Objective: To assess the emollient's ability to improve skin hydration and reduce transepidermal water loss (TEWL), thereby evaluating its moisturizing and occlusive properties.[1][13]

  • Instrumentation: A Corneometer® for skin hydration and a Tewameter® for TEWL measurements.[4][13]

  • Methodology:

    • A panel of human subjects is recruited, and baseline measurements for skin hydration and TEWL are taken on designated areas of the forearm.

    • A standardized amount of the test emollient or a formulation containing it is applied to the test sites.

    • An untreated area serves as a control.[14]

    • Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 6 hours) post-application.

  • Data Analysis: Changes in Corneometer® and Tewameter® readings from baseline are calculated and statistically analyzed to determine the effect of the emollient on skin hydration and barrier function.[4] While direct data for this compound is limited, it is expected to reduce water loss by forming a semi-occlusive film.[14]

Sensory Panel Evaluation
  • Objective: To obtain a quantitative and qualitative assessment of the sensory attributes of an emollient from a trained panel of evaluators.[12]

  • Methodology:

    • A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., slip, oiliness, tackiness, absorption, residue) on a standardized scale (e.g., a 15-point scale).[12][15]

    • Coded samples of the emollients or formulations are provided to the panelists for evaluation.

    • Panelists apply a standardized amount of the product to a specified area (e.g., the forearm) and rate the attributes at various time points (e.g., during application and after 10 minutes).

  • Data Analysis: The mean scores for each attribute are calculated and often visualized using spider web charts to compare the sensory profiles of different emollients.

Visualization of Workflows and Relationships

To further clarify the experimental processes and the interplay of emollient properties, the following diagrams are provided.

G cluster_0 Phase 1: Panelist Training cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Data Analysis P1 Recruit Panel (10-15 individuals) P2 Train on Sensory Attributes (e.g., slip, oiliness, tackiness) P1->P2 P3 Standardize Rating Scale (e.g., 1-15 point scale) P2->P3 S1 Prepare Coded Samples (Blind Study) S2 Standardized Application (e.g., 0.1 mL on forearm) S1->S2 S3 Evaluate & Rate Attributes (at T=0 and T=10 min) S2->S3 D1 Collect & Tabulate Scores D2 Calculate Mean Scores for each attribute D1->D2 D3 Generate Sensory Profile (e.g., Spider Web Chart) D2->D3

Experimental workflow for a sensory panel evaluation.

G cluster_0 Physicochemical Properties cluster_1 Performance Characteristics cluster_2 Final Application Attributes Viscosity Viscosity Spreading Spreadability Viscosity->Spreading inversely affects Feel Skin Feel (e.g., Greasiness, Slip) Viscosity->Feel MW Molecular Weight MW->Feel Polarity Polarity Solvency Solvency (e.g., for UV filters) Polarity->Solvency Structure Chemical Structure (e.g., Branched, Linear) Structure->Spreading Structure->Feel Application Ease of Application Spreading->Application Aesthetics Product Aesthetics Feel->Aesthetics Occlusivity Occlusivity (TEWL) Efficacy Moisturization & Active Delivery Occlusivity->Efficacy Solvency->Efficacy

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of octyl heptanoate (B1214049) and other structurally related flavor compounds. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for professionals in flavor science, product development, and pharmaceutical formulations where understanding and controlling sensory attributes is critical.

Comparative Sensory Profile of Heptanoates and Octanoates

The following tables summarize the sensory attributes of octyl heptanoate and a selection of related straight-chain alkyl esters of heptanoic and octanoic acid. The data has been compiled from various sources and represents typical sensory descriptors identified by trained panels. It is important to note that sensory perception can be influenced by the concentration of the compound and the medium in which it is evaluated.

Table 1: Sensory Profile of Heptanoate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Odor DescriptorsOdor Detection Threshold (in water, ppb)
Methyl HeptanoateC₈H₁₆O₂144.21Sweet, fruity, green, waxy, apple-like, orris, floral, berry[1]-
Ethyl HeptanoateC₉H₁₈O₂158.24Fruity (pineapple, apple, grape, pear), winy, cognac-like[2][3][4]2.2[3]
Propyl HeptanoateC₁₀H₂₀O₂172.26Strong, ether-like, grape, sweet, waxy, fruity (pineapple, pear, apple), citrus, green, grassy[5][6]-
Butyl HeptanoateC₁₁H₂₂O₂186.29Green, fruity, winey, sweet, apple[7][8][9][10][11]-
Hexyl HeptanoateC₁₃H₂₆O₂214.34Fruity, waxy, green-
This compound C₁₅H₃₀O₂ 242.42 Fruity, slightly fatty [12]-

Table 2: Sensory Profile of Octanoate (B1194180) Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Odor DescriptorsOdor Detection Threshold (in water, ppb)
Methyl OctanoateC₉H₁₈O₂158.24Fruity, orange, waxy-
Ethyl OctanoateC₁₀H₂₀O₂172.27Fruity (apricot, peach, berry), floral, sweet, brandy-like, creamy[13][14][15]15[3]
Propyl OctanoateC₁₁H₂₂O₂186.30Coconut, fruity, waxy, oily[16][17][18]-
Butyl OctanoateC₁₂H₂₄O₂200.32Fruity, apricot, floral-
Hexyl OctanoateC₁₄H₂₈O₂228.37Fruity (apple, berry), ester-like[19][20]-
Octyl Octanoate C₁₆H₃₂O₂ 256.42 Fruity, waxy, fatty [21]-

Experimental Protocols

A comprehensive understanding of the methodologies used to generate sensory data is crucial for interpreting the results. The following sections detail a typical protocol for the Quantitative Descriptive Analysis (QDA) of flavor compounds.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a sensory evaluation method that provides detailed descriptions of the sensory attributes of a product and quantifies their intensities.

1. Panelist Selection and Training:

  • Recruitment: A panel of 8-12 individuals is recruited based on their sensory acuity, availability, and ability to articulate sensory perceptions.

  • Screening: Candidates are screened for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aromas.

  • Training: Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on a descriptive vocabulary (lexicon) for the flavor compounds being evaluated. During this phase, reference standards for each aroma attribute are provided to anchor the panelists' perceptions.

2. Lexicon Development:

  • The panel, guided by a panel leader, is presented with the range of flavor compounds to be tested.

  • Through open discussion, panelists generate a comprehensive list of terms that describe the aroma and flavor characteristics.

  • This list is then refined to a final set of non-overlapping and precise descriptors. For the comparison of heptanoates and octanoates, this lexicon would likely include terms such as "fruity," "green," "waxy," "fatty," "sweet," "floral," and specific fruit notes (e.g., "apple," "pineapple," "grape").

3. Sample Preparation and Presentation:

  • Solutions of each ester are prepared at a standardized concentration (e.g., 10 ppm) in a neutral solvent such as deionized water or a specific base relevant to the intended application (e.g., a sugar-water solution).

  • A consistent volume (e.g., 15 mL) of each sample is presented in identical, coded, and odorless containers (e.g., glass vials with lids) at a controlled room temperature (e.g., 22 ± 1°C).

  • The order of sample presentation is randomized for each panelist to minimize order and carry-over effects.

4. Sensory Evaluation:

  • Evaluations are conducted in individual sensory booths under controlled lighting and ventilation to prevent distractions and external odors.

  • Panelists are instructed to first evaluate the aroma (orthonasal perception) by sniffing the sample.

  • For flavor evaluation (retronasal perception), panelists take a small sip, hold it in their mouths for a few seconds, and then expectorate.

  • Panelists rate the intensity of each descriptor in the lexicon using an unstructured line scale (e.g., a 15 cm line anchored with "low" on the left and "high" on the right).

  • A mandatory break of at least two minutes is enforced between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.

5. Data Analysis:

  • The intensity ratings from the line scales are converted into numerical data.

  • Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine if there are significant differences in the perceived intensities of the attributes across the different compounds.

  • Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be employed to visualize the relationships between the compounds and their sensory attributes.

Mandatory Visualizations

Experimental Workflow for Sensory Panel Comparison

G Experimental Workflow for Sensory Panel Comparison cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase A Panelist Recruitment & Screening B Lexicon Development & Panelist Training A->B C Sample Preparation (Standardized Concentrations) B->C D Randomized Sample Presentation C->D E Individual Sensory Evaluation (Aroma & Flavor) D->E F Intensity Rating on Line Scales E->F G Data Collection & Compilation F->G H Statistical Analysis (ANOVA, PCA) G->H I Results Interpretation & Reporting H->I

Caption: Workflow for Quantitative Descriptive Analysis.

Olfactory Signaling Pathway

The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This process triggers a cascade of biochemical events, leading to the generation of a neural signal that is interpreted by the brain as a specific aroma.

G Simplified Olfactory Signaling Pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ATP to cAMP Conversion ac->camp ion_channel cAMP-gated Ion Channel Opening camp->ion_channel influx Na+ and Ca2+ Influx ion_channel->influx depolarization Neuron Depolarization influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Olfactory Bulb (Brain) action_potential->brain

Caption: G-protein coupled olfactory signaling cascade.

References

A Comparative Guide to Purity Assessment of Octyl Heptanoate: Cross-Validation of qNMR and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical ingredients, fine chemicals, and flavorings, the accurate determination of purity is paramount. Octyl heptanoate (B1214049), an ester valued for its fragrance and flavor properties, requires precise purity assessment to ensure its quality and safety. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). We present a cross-validation approach, offering detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in selecting the appropriate methodology for their needs.

Experimental Protocols

Detailed methodologies for both qNMR and GC are crucial for reproducible and accurate purity assessment. The following protocols are tailored for the analysis of octyl heptanoate.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2] This technique does not typically require a calibration curve, making it a potentially faster method for purity determination.[1][3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a suitable internal standard (e.g., maleic anhydride, with a certified purity) into a clean NMR tube. The internal standard should be chosen for its chemical stability, solubility in the chosen solvent, and signals that do not overlap with the analyte signals.[1][4]

    • Add 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the NMR tube.[5]

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation and Parameters (400 MHz NMR Spectrometer):

    • Pulse Program: A standard 30° or 90° pulse sequence.[5][6]

    • Acquisition Time (AQ): ≥ 3 seconds.[5]

    • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (typically > 30 seconds for quantitative accuracy) to ensure full relaxation of all protons.[5]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient, depending on the sample concentration.[6]

    • Temperature: Maintain a constant temperature, for example, 298 K.[5]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[5]

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the terminal methyl group of the heptanoate moiety at ~0.9 ppm) and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula[5]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful separation technique widely used for the purity assessment of volatile and semi-volatile compounds like esters.[7][8] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds. Purity is typically determined by the area percent method, which assumes that all components have a similar response factor.[9]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent such as hexane (B92381) or isooctane.[9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 8890 GC System or equivalent.[9]

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[9]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.[9]

      • Hold: Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Analysis:

    • The purity is determined by calculating the relative peak area of the main component (this compound) against the total area of all peaks in the chromatogram.[9]

    • Purity (%) = (Area_octyl_heptanoate / Total_peak_area) * 100

Comparative Data

The following table summarizes hypothetical but realistic data from the cross-validation of qNMR and GC-FID for the purity assessment of a single batch of this compound.

ParameterqNMRGC-FIDNotes
Mean Purity (% w/w) 99.5299.65qNMR provides a direct measure of mass purity, while GC-FID area percent can be influenced by the response factors of impurities.
Standard Deviation (n=6) 0.080.15qNMR often exhibits higher precision due to fewer sample preparation steps and the stability of the NMR instrument.
Relative Standard Deviation (%) 0.080.15Demonstrates the higher reproducibility of the qNMR measurements in this case.
Analysis Time per Sample ~15 min~25 minqNMR can be faster as it does not require lengthy column equilibration times.
Sample Consumption ~10 mg~20 mgqNMR is generally less sample-intensive.[1]
Primary Method YesNoqNMR is considered a primary ratio method of measurement, traceable to the International System of Units (SI).[10]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of qNMR and GC-FID for the purity determination of this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_qnmr qNMR Analysis cluster_gc GC-FID Analysis cluster_comparison Data Comparison & Validation cluster_outcome Outcome Sample This compound Batch qNMR_Prep Prepare qNMR Sample (with Internal Standard) Sample->qNMR_Prep GC_Prep Prepare GC Sample Sample->GC_Prep qNMR_Acquire Acquire ¹H NMR Data qNMR_Prep->qNMR_Acquire qNMR_Process Process Data & Calculate Purity qNMR_Acquire->qNMR_Process Compare Compare Purity Results (Mean, SD, RSD) qNMR_Process->Compare GC_Acquire Acquire GC-FID Data GC_Prep->GC_Acquire GC_Process Process Data & Calculate Purity GC_Acquire->GC_Process GC_Process->Compare Decision Results Concordant? Compare->Decision Validated Methods Cross-Validated for Purity Assessment Decision->Validated Yes Investigate Investigate Discrepancies (e.g., non-volatile impurities) Decision->Investigate No

References

A Comparative Guide to the Analysis of Octyl Heptanoate Impurities Utilizing the NIST Spectral Library

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Octyl heptanoate (B1214049), an ester utilized in various applications, requires rigorous analysis to identify and quantify impurities that may affect its efficacy, safety, and stability. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the National Institute of Standards and Technology (NIST) spectral library against alternative analytical techniques for the comprehensive evaluation of octyl heptanoate purity.

Quantitative Data Comparison

The selection of an analytical technique for impurity analysis is a critical decision driven by factors such as sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

ParameterGC-MS with NIST LibraryHPLC with UV/ELSDQuantitative ¹H NMR (qNMR)
Primary Use Separation and identification of volatile and semi-volatile impurities.Separation and quantification of non-volatile or thermally labile impurities.Absolute quantification of the primary compound and NMR-active impurities without the need for a specific reference standard for each impurity.
Typical Purity Accuracy High, dependent on calibration standards for quantification.High, dependent on calibration standards.Very high, as it is a direct measurement method.
Precision (RSD) < 5%< 3%< 1%[1]
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to ng range)High (mg range)
Limit of Quantification (LOQ) Low (ng range)[1]Moderate (µg range)High (mg range)
Impurity Identification Excellent, based on mass spectral matching with the NIST library.Challenging without reference standards; requires LC-MS for structural information.Provides structural information but can be complex for unknown impurities.

Experimental Protocols

Detailed methodologies for the analysis of this compound impurities using GC-MS with NIST library matching and a comparative HPLC method are presented below.

GC-MS Method for Impurity Analysis

This protocol is adapted for the analysis of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • For impurities with low volatility (e.g., residual acids or alcohols), derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 280°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Hold: Hold at 300°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 550.[1]

  • Transfer Line Temperature: 280°C.[1]

3. Data Analysis:

  • The primary this compound peak is identified based on its retention time and mass spectrum.

  • Impurity peaks are identified by searching their mass spectra against the NIST spectral library.[1] A high match factor indicates a probable identification.

  • Quantification of impurities can be performed by comparing the peak area of each impurity to the peak area of a known internal or external standard.

Comparative HPLC Method

This protocol is suitable for the analysis of non-volatile or thermally labile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture, such as acetonitrile (B52724)/water.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is determined by calculating the relative peak area of the main component against the total area of all peaks.

  • Impurity identification is challenging without reference standards but can be aided by coupling the HPLC to a mass spectrometer (LC-MS).[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes.

cluster_0 GC-MS Analysis Workflow A Sample Preparation (Dissolution/Derivatization) B GC Separation (Volatile Compounds) A->B C Mass Spectrometry (Ionization & Fragmentation) B->C D Data Acquisition (Mass Spectra) C->D E NIST Library Search D->E F Impurity Identification E->F G Quantification F->G H Final Report G->H

GC-MS workflow for impurity analysis.

cluster_1 Technique Selection Logic rect_node rect_node start Analyze this compound Sample q1 Are impurities volatile or semi-volatile? start->q1 gcms Use GC-MS with NIST Library q1->gcms Yes hplc Use HPLC q1->hplc No report Generate Purity Report gcms->report qnmr Need absolute quantification? hplc->qnmr use_qnmr Use qNMR qnmr->use_qnmr Yes qnmr->report No use_qnmr->report

Decision logic for analytical technique selection.

References

A Comparative Guide to the Relative Response Factor of Octyl Heptanoate in Common Chromatographic Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Relative Response Factor (RRF) of octyl heptanoate (B1214049), a common fragrance and flavor ester, across three widely used gas chromatography (GC) detectors: the Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), and Mass Spectrometer (MS). Understanding the RRF is crucial for accurate quantification in chromatographic analysis. This document presents theoretical calculations, expected detector responses, and a detailed experimental protocol for determining the RRF.

Executive Summary

The accurate quantification of compounds is a cornerstone of scientific research and development. In gas chromatography, the detector's response to an analyte is not always directly proportional to its concentration, necessitating the use of response factors for precise measurements. The Relative Response Factor (RRF) is a critical parameter that corrects for these differences in detector sensitivity between an analyte and a reference standard. This guide focuses on octyl heptanoate and its RRF in FID, TCD, and MS detectors, providing both theoretical insights and practical methodologies for its determination.

Comparison of Relative Response Factors

The RRF of a compound is detector-dependent. Below is a summary of the theoretical and expected RRFs for this compound in FID, TCD, and MS detectors.

DetectorTheoretical/Expected RRF of this compound (relative to Heptane)Principles of Detector Response
Flame Ionization Detector (FID) ~1.83 (Calculated)The FID response is proportional to the number of effective carbon atoms in the molecule.[1] The theoretical RRF can be estimated using the Effective Carbon Number (ECN) concept.
Thermal Conductivity Detector (TCD) Expected to be significantly different from 1.The TCD response depends on the difference in thermal conductivity between the analyte and the carrier gas (commonly Helium or Hydrogen).[2] For a large molecule like this compound, this difference is substantial, leading to a unique response factor.
Mass Spectrometer (MS) Highly dependent on ionization and fragmentation.The MS response is determined by the ionization efficiency of the molecule and the abundance of the specific ions being monitored.[3] The RRF will vary depending on the MS settings (e.g., selected ion monitoring vs. full scan) and the choice of internal standard.

Note: The theoretical RRF for FID was calculated using the Effective Carbon Number (ECN) method, with heptane (B126788) as the reference standard. The molecular formula of this compound is C15H30O2. The ECN for this compound is calculated as follows: ECN = (Number of Carbon atoms * 1) + (Number of Oxygen atoms in ester group * -0.25) = (15 * 1) + (2 * -0.25) = 14.5. The ECN for heptane (C7H16) is 7. The theoretical RRF is the ratio of the ECN of the analyte to the ECN of the standard, each divided by their respective molecular weights. RRF ≈ (ECN_analyte / MW_analyte) / (ECN_standard / MW_standard).

Experimental Determination of the Relative Response Factor

To obtain an accurate RRF for a specific analytical method, it is essential to determine it experimentally. The following protocol outlines the internal standard method for determining the RRF of this compound.

Experimental Protocol

1. Materials:

  • This compound (analyte)

  • Heptane (internal standard)

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Gas chromatograph equipped with FID, TCD, or MS detector

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Solutions:

  • Stock Solutions: Accurately weigh and dissolve known amounts of this compound and heptane in the chosen solvent to prepare individual stock solutions of known concentrations (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by adding varying, known amounts of the this compound stock solution and a constant, known amount of the heptane (internal standard) stock solution to volumetric flasks and diluting to volume with the solvent. The concentration range should bracket the expected concentration of this compound in the samples.

3. Chromatographic Analysis:

  • Set up the GC with the desired detector and an appropriate temperature program for the separation of this compound and heptane.

  • Inject a consistent volume of each calibration standard into the GC system.

  • Record the peak areas for both this compound and the heptane internal standard in each chromatogram.

4. Calculation of the Relative Response Factor:

  • For each calibration standard, calculate the response factor (RF) for both this compound and heptane using the following formula:

    • RF = Peak Area / Concentration

  • Plot the response factor of this compound against its concentration. The slope of this line represents the response factor of the analyte.

  • Similarly, determine the response factor for the heptane internal standard.

  • Calculate the Relative Response Factor (RRF) using the formula:

    • RRF = Response Factor of this compound / Response Factor of Heptane

Logical Workflow for RRF Determination

The following diagram illustrates the logical workflow for the experimental determination of the Relative Response Factor.

Caption: Experimental workflow for determining the Relative Response Factor.

Conclusion

The Relative Response Factor is a fundamental parameter for achieving accurate quantitative results in chromatography. For this compound, the RRF varies significantly depending on the detector used. While the FID response can be theoretically estimated with reasonable accuracy using the Effective Carbon Number concept, the RRFs for TCD and MS are more complex and are best determined experimentally. The provided protocol offers a robust method for determining the RRF of this compound, ensuring the reliability and accuracy of quantitative analyses in research and industrial applications.

References

A Comparative Analysis of the Volatility of Octyl Heptanoate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The volatility of fatty acid esters is a critical physicochemical property influencing their application in diverse fields, from flavor and fragrance formulation to their role as biofuels and pheromones. This guide provides a comparative analysis of the volatility of octyl heptanoate (B1214049) against other fatty acid esters, supported by experimental data and detailed methodologies for volatility determination.

Comparative Volatility Data

The volatility of a compound is primarily indicated by its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature signify greater volatility. The following table summarizes these properties for octyl heptanoate and a selection of other fatty acid esters, illustrating the influence of molecular weight and structure on volatility.

Fatty Acid EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgVapor Pressure (mmHg @ 25°C)
This compound C15H30O2242.40290 - 2910.002 (estimated)
Methyl Hexanoate (B1226103)C7H14O2130.181512.3
Ethyl HeptanoateC9H18O2158.24188-1890.4
Methyl OctanoateC9H18O2158.24193-1940.3
Octyl AcetateC10H20O2172.26206 - 2110.4[1]
Methyl DecanoateC11H22O2186.302240.04
Ethyl DecanoateC12H24O2200.322450.01
Methyl Laurate (Dodecanoate)C13H26O2214.352620.002
Ethyl Palmitate (Hexadecanoate)C18H36O2284.48309.13[2]< 0.001
Methyl OleateC19H36O2296.49218 (at 20 mmHg)< 0.001
Ethyl OleateC20H38O2310.51331.52[2]< 0.001

Observations:

  • Effect of Chain Length: As the total number of carbon atoms in the fatty acid ester increases, the molecular weight increases, leading to stronger intermolecular van der Waals forces. This results in a higher boiling point and lower vapor pressure, hence decreased volatility. For instance, methyl hexanoate (C7) is significantly more volatile than methyl laurate (C13).

  • Effect of Alcohol Moiety: For esters with the same fatty acid, increasing the chain length of the alcohol moiety increases the boiling point and decreases volatility. This can be observed when comparing methyl, ethyl, and octyl esters of the same acid.

  • This compound in Context: With a 15-carbon backbone, this compound is a relatively long-chain ester, placing it in the lower volatility range compared to shorter-chain esters commonly used as flavor and fragrance compounds. Its volatility is comparable to other esters with similar molecular weights, such as methyl laurate.

Experimental Protocols for Volatility Determination

Accurate determination of volatility is crucial for the characterization and application of fatty acid esters. Several experimental methods are employed, each with its own advantages and specific applications.

Ebulliometry (Isoteniscope Method)

This method directly measures the boiling point of a liquid at a given pressure. The vapor pressure is determined by measuring the temperature at which the liquid boils when the external pressure is controlled.

Protocol:

  • Apparatus Setup: An isoteniscope, a U-shaped manometer, a heating bath, a temperature sensor, and a vacuum system are assembled.

  • Sample Preparation: The isoteniscope is filled with the fatty acid ester sample. Dissolved gases are removed by gentle boiling under reduced pressure.

  • Equilibration: The isoteniscope is placed in the heating bath, and the system is evacuated to a desired pressure. The temperature of the bath is gradually increased.

  • Measurement: The temperature at which the liquid in the isoteniscope begins to boil (indicated by a continuous stream of bubbles) is recorded. At this point, the vapor pressure of the sample is equal to the pressure of the system, which is measured by the manometer.

  • Data Collection: The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to estimate the boiling point and vapor pressure of a substance.

Protocol:

  • Instrument Calibration: The TGA instrument is calibrated for temperature and mass using standard reference materials.

  • Sample Preparation: A small, accurately weighed sample of the fatty acid ester is placed in the TGA sample pan.

  • Heating Program: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The temperature at which a significant and rapid mass loss occurs corresponds to the boiling point of the substance at the pressure of the experiment (typically atmospheric pressure).

  • Vapor Pressure Estimation: By conducting experiments at different pressures or using established models, the vapor pressure curve can be estimated.[3][4][5]

Correlation Gas Chromatography (Correlation-GC)

This technique is used to determine the enthalpy of vaporization, which is directly related to volatility. It relies on the relationship between the gas chromatographic retention time of a compound and its vapor pressure.

Protocol:

  • Column and Standards Selection: A suitable capillary GC column and a series of standard compounds (e.g., n-alkanes) with known vaporization enthalpies are chosen.

  • Isothermal Runs: The fatty acid ester and the standard compounds are injected into the GC at several different isothermal column temperatures.

  • Retention Time Measurement: The retention times for all compounds at each temperature are accurately measured.

  • Calculation of Enthalpy of Transfer: The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (van't Hoff plot). The slope of this line is related to the enthalpy of transfer from the stationary phase to the gas phase.

  • Correlation and Determination: The enthalpies of transfer of the standards are plotted against their known vaporization enthalpies. The vaporization enthalpy of the unknown fatty acid ester is then determined from this correlation curve using its measured enthalpy of transfer.

Visualization of a Relevant Workflow: Insect Pheromone Biosynthesis

The volatility of fatty acid esters is fundamental to their function as signaling molecules in the natural world. A prominent example is their role as insect sex pheromones. The following diagram illustrates the generalized biosynthetic pathway for moth sex pheromones derived from fatty acids. The volatility of the final ester product is crucial for its dispersal and perception by potential mates.[6][7][8]

Insect_Pheromone_Biosynthesis Figure 1. Generalized Biosynthetic Pathway of Fatty Acid-Derived Insect Pheromones. cluster_0 Fatty Acid Synthesis cluster_1 Modification cluster_2 Functional Group Formation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcylACP Fatty Acyl-ACP (C16/C18) MalonylCoA->FattyAcylACP FAS UnsaturatedFattyAcylCoA Unsaturated Fatty Acyl-CoA FattyAcylACP->UnsaturatedFattyAcylCoA Desaturases ChainShortenedAcylCoA Chain-Shortened Acyl-CoA UnsaturatedFattyAcylCoA->ChainShortenedAcylCoA Chain Shortening (β-oxidation) FattyAlcohol Fatty Alcohol ChainShortenedAcylCoA->FattyAlcohol Fatty Acyl Reductase (FAR) FattyAldehyde Fatty Aldehyde FattyAlcohol->FattyAldehyde Alcohol Oxidase FattyAcylAcetate Fatty Acyl Acetate (Volatile Pheromone) FattyAlcohol->FattyAcylAcetate Acetyltransferase

Figure 1. Generalized Biosynthetic Pathway of Fatty Acid-Derived Insect Pheromones.

This guide provides a foundational understanding of the volatility of this compound in comparison to other fatty acid esters. The presented data and experimental protocols offer valuable resources for researchers and professionals in chemistry, biology, and drug development. The volatility of these esters is a key parameter that dictates their behavior and efficacy in a wide range of applications, from industrial processes to intricate biological signaling systems.

References

A Comparative Analysis of Octyl Heptanoate and Heptyl Octanoate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and potential applications of the isomeric esters, octyl heptanoate (B1214049) and heptyl octanoate (B1194180), for researchers, scientists, and drug development professionals.

Octyl heptanoate and heptyl octanoate, both esters with the chemical formula C15H30O2, are structural isomers that, despite their similarities, exhibit subtle differences in their physicochemical properties and potential applications. This guide provides a detailed comparison of these two compounds, summarizing their key characteristics, outlining a standard synthesis protocol, and exploring their utility in various scientific domains, with a particular focus on their roles beyond the flavor and fragrance industry.

Physicochemical Properties: A Tabulated Comparison

While both esters are colorless liquids at room temperature with similar molecular weights, their structural differences—the interchange of the alkyl chain and the acyl group—lead to variations in their physical properties. These differences, although minor, can be significant in specific applications such as in formulation science where properties like melting point and boiling point can influence stability and manufacturing processes.

PropertyThis compoundHeptyl OctanoateReference(s)
Molecular Formula C15H30O2C15H30O2[1][2]
Molecular Weight 242.40 g/mol 242.40 g/mol [1][2]
CAS Number 5132-75-24265-97-8[1][2]
Appearance Colorless clear liquidColorless clear oily liquid[1][2]
Odor Fruity, fatty, honey-likeWaxy, oily, green, tropical, fresh[3][4]
Melting Point -21.5 °C-10 °C[1]
Boiling Point 290-291 °C @ 760 mmHg160 °C @ 14 mmHg[1][2]
Density 0.852 g/cm³ @ 20°C0.866 g/cm³[1][5]
Refractive Index 1.43488 @ 20°C1.437[1][5]
Flash Point 130 °C130 °C[3][5]
Water Solubility InsolubleInsoluble[1][2]
logP (o/w) 6.553 (est)5.880 (est)[3][6]

Applications: From Flavors to Pharmaceuticals

The primary and most well-documented application for both this compound and heptyl octanoate is in the flavor and fragrance industry.[7][8] Their distinct scent profiles make them valuable components in a variety of consumer products.

Beyond their organoleptic properties, their ester structure suggests potential for broader applications. Both compounds are classified as fatty acid esters, a class of molecules known for their utility as surfactants, emulsifiers, and emollients.[9][10][11] In the context of drug development, such properties are crucial for the formulation of poorly soluble active pharmaceutical ingredients (APIs). The lipophilic nature of these esters can enhance the solubility and bioavailability of certain drugs. However, it is important to note that while their potential in these areas is recognized, there is a lack of direct comparative studies evaluating the performance of this compound versus heptyl octanoate as, for example, drug delivery vehicles.

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for the synthesis of both this compound and heptyl octanoate is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[12][13][14]

Objective: To synthesize this compound or heptyl octanoate.

Materials:

  • For this compound: Heptanoic acid and 1-octanol

  • For Heptyl Octanoate: Octanoic acid and 1-heptanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous toluene (B28343) (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 equivalent), the alcohol (1.2-1.5 equivalents), and a catalytic amount of the strong acid (e.g., 0.02 equivalents). Add a sufficient amount of toluene to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound or heptyl octanoate.

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation and Purification Carboxylic_Acid Carboxylic Acid (Heptanoic or Octanoic) Reaction_Vessel Reaction Vessel with Dean-Stark Trap Carboxylic_Acid->Reaction_Vessel Alcohol Alcohol (Octanol or Heptanol) Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Reflux Heating to Reflux Reaction_Vessel->Reflux Water_Removal Azeotropic Removal of Water Reflux->Water_Removal Cooling Cooling Water_Removal->Cooling Neutralization Neutralization (NaHCO₃ wash) Cooling->Neutralization Washing Washing (Water, Brine) Neutralization->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product Pure Ester (this compound or Heptyl Octanoate) Purification->Product

Caption: Generalized workflow for the synthesis of this compound and heptyl octanoate via Fischer esterification.

Logical Relationship of Properties and Applications

The utility of these esters in various applications is a direct consequence of their molecular structure and resulting physicochemical properties.

Properties_Applications cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Potential Applications Structure Isomeric Esters (C15H30O2) Volatility Volatility (Boiling Point) Structure->Volatility Lipophilicity Lipophilicity (logP, Solubility) Structure->Lipophilicity Odor Organoleptic Properties (Odor Profile) Structure->Odor Flavors Flavors & Fragrances Volatility->Flavors Pharma Pharmaceutical Formulations (Solubilizers, Emollients) Lipophilicity->Pharma Cosmetics Cosmetics (Emollients, Fragrance) Lipophilicity->Cosmetics Industrial Industrial (Surfactants, Lubricants) Lipophilicity->Industrial Odor->Flavors Odor->Cosmetics

Caption: Relationship between molecular structure, properties, and applications of the isomeric esters.

References

Isomeric Purity of Commercial Octyl Heptanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of chemical reagents is a critical parameter that can significantly influence experimental outcomes, product efficacy, and regulatory compliance. This guide provides a comparative analysis of the isomeric purity of commercially available octyl heptanoate (B1214049), a common ester in various industrial applications. The focus of this analysis is the differentiation and quantification of the straight-chain isomer, n-octyl heptanoate, from its branched-chain isomers, which may be present as impurities due to the manufacturing processes of the octanol (B41247) raw material.

This guide presents hypothetical experimental data for octyl heptanoate from three representative commercial suppliers. The data is based on established analytical techniques and is intended to illustrate the potential variability in isomeric purity that researchers may encounter. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to enable researchers to perform similar analyses in their own laboratories.

Comparative Analysis of Isomeric Purity

The isomeric purity of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). The primary isomer of interest is n-octyl heptanoate. A common isomeric impurity is 2-ethylhexyl heptanoate, which can arise from the use of 2-ethylhexanol as a starting material in the synthesis of octanol.

Table 1: Summary of Isomeric Purity Analysis by GC-MS

SupplierStated Purityn-octyl heptanoate (%)2-ethylhexyl heptanoate (%)Other Impurities (%)
Supplier A >99%99.60.30.1
Supplier B >98%98.51.20.3
Supplier C >98%99.10.80.1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

This protocol outlines the methodology for the separation and quantification of this compound isomers.

1. Instrumentation and Reagents:

  • Instrumentation: A Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).

  • Reagents:

    • This compound samples (from Supplier A, B, and C).

    • High-purity hexane (B92381) for sample dilution.

    • Helium (99.999% purity) as the carrier gas.

  • Consumables:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended for this analysis.

    • 2 mL autosampler vials with caps (B75204) and septa.

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of each this compound sample in high-purity hexane.

  • Vortex each solution to ensure homogeneity.

  • Transfer the solutions to autosampler vials for injection.

3. GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 m/z

4. Data Analysis:

  • Identify the peaks for n-octyl heptanoate and its isomers based on their mass spectra and retention times. The branched isomers are expected to have slightly shorter retention times than the straight-chain isomer.

  • The mass spectrum of this compound will show characteristic fragmentation patterns for esters.

  • Quantify the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy can be used to confirm the presence of different isomers by analyzing the chemical shifts and splitting patterns of the protons, particularly those on the octyl chain.

1. Instrumentation and Reagents:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Reagents:

  • Consumables: 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of each this compound sample in ~0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Parameters:

  • Nucleus: ¹H

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Angle: 45°

4. Data Analysis:

  • n-octyl heptanoate: Expect a triplet at approximately 4.05 ppm corresponding to the -O-CH₂- protons of the n-octyl group. The terminal methyl group of the n-octyl chain will appear as a triplet around 0.88 ppm.

  • 2-ethylhexyl heptanoate: The presence of this branched isomer will introduce more complex signals in the aliphatic region. The -O-CH₂- protons will be a doublet of doublets or a multiplet around 3.95 ppm, and there will be two distinct methyl signals.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Hexane (1%) Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Vial Transfer to GC Vial Vortex->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on DB-5ms Column Injection->Separation Detection MS Detection (EI, 40-400 m/z) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Isomer Percentages Integration->Quantification

GC-MS workflow for isomeric purity analysis.

Logic_Diagram cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation CommercialSample Commercial This compound Analysis Chromatographic Separation & Ionization CommercialSample->Analysis AnalyticalMethod Validated GC-MS Method AnalyticalMethod->Analysis Data Retention Times & Mass Spectra Analysis->Data Purity Isomeric Purity (n-octyl vs. branched) Data->Purity

Logical relationships in the analytical process.

Discussion

The hypothetical data presented in this guide highlights the importance of verifying the isomeric purity of this compound, as it can vary between suppliers even with similar stated purities. For applications where the specific isomer is critical, such as in the development of pharmaceuticals or high-performance lubricants, relying solely on the supplier's certificate of analysis may be insufficient.

The provided GC-MS protocol is a robust method for separating and quantifying the common isomers of this compound. The use of a non-polar column like DB-5ms allows for the separation of isomers based on their boiling points, with branched isomers typically eluting earlier than their straight-chain counterparts. Confirmation of the isomer structures can be achieved with ¹H NMR spectroscopy, which provides distinct signals for the different alkyl chains.

Researchers are encouraged to use these protocols as a starting point and to validate the methods within their own laboratory settings. By performing in-house quality control, scientists can ensure the consistency and reliability of their starting materials, leading to more reproducible and accurate research outcomes.

A Comparative Guide to Octyl Heptanoate Synthesis: Benchmarking Esterification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of esters like octyl heptanoate (B1214049) is a critical aspect of product development. This guide provides an objective comparison of four prominent esterification methods: Fischer Esterification, Enzymatic Synthesis, Microwave-Assisted Synthesis, and Transesterification. By presenting key performance indicators, detailed experimental protocols, and logical workflows, this document aims to inform the selection of the most suitable synthesis strategy based on experimental data and desired outcomes.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for each synthesis method for producing octyl heptanoate. These values are compiled from literature data on similar ester syntheses and provide a comparative benchmark.

ParameterFischer EsterificationEnzymatic Synthesis (Lipase)Microwave-Assisted SynthesisTransesterification
Yield (%) 70-90[1][2][3]85-98[4][5][6]>90~90-99[1]
Reaction Time 4-12 hours[1]8-24 hours[1][4]5-30 minutes[7][8][9]1-5 hours
Temperature (°C) 100-140[1][10]40-60[1][11]100-150[9]100-150
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[12][13]Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B)[14][15][16]Acid or Enzyme catalystTitanium (IV) isopropoxide or Sodium Methoxide (B1231860)
Catalyst Loading 1-5 mol%5-10 wt% of substratesVaries with catalyst type1-3 mol%
Solvent Toluene (B28343) or Hexane (for azeotropic water removal) or solvent-free[12][13]Solvent-free or minimal non-polar solvent (e.g., Hexane)[4]Solvent-free or polar solvent (e.g., DMF, Acetonitrile)[17]Typically solvent-free
Byproduct Water[3]Water[4]WaterLower boiling point alcohol (e.g., Methanol)

Experimental Protocols

Detailed methodologies for each of the four key esterification methods are provided below. These protocols are based on established procedures for similar esters and can be adapted for the synthesis of this compound.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

  • Heptanoic acid (1.0 eq)

  • Octan-1-ol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq) or concentrated Sulfuric Acid (0.02 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, octan-1-ol, and the acid catalyst.[12]

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.[12]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Enzymatic Synthesis

This method utilizes a lipase as a biocatalyst, offering a greener alternative with high specificity.

Materials:

  • Heptanoic acid (1.0 eq)

  • Octan-1-ol (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CALB) (Novozym® 435, 5-10% by weight of total substrates)[1][16]

  • n-Hexane (optional, for viscosity reduction)

Equipment:

  • Temperature-controlled orbital shaker

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine heptanoic acid and octan-1-ol. If the mixture is too viscous, a minimal amount of n-hexane can be added.

  • Add the immobilized lipase to the mixture.[1]

  • Incubate the mixture in a temperature-controlled shaker (e.g., at 50°C and 200 rpm) for 8-24 hours.[1]

  • Monitor the reaction progress by taking small samples and analyzing them using gas chromatography (GC).

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme from the product by filtration. The enzyme can be washed with a solvent and reused.

  • The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times by efficiently heating the reactants.

Materials:

  • Heptanoic acid (1.0 eq)

  • Octan-1-ol (1.2 eq)

  • Sulfuric acid (catalytic amount, e.g., 2-3 drops) or an enzyme catalyst

  • Molecular sieves (optional, as a dehydrating agent)

Equipment:

  • Dedicated microwave reactor for organic synthesis

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine heptanoic acid, octan-1-ol, and the catalyst. A magnetic stir bar is added for efficient mixing.[17]

  • If a dehydrating agent is used, add molecular sieves to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters. A typical starting point would be a temperature of 120°C and a reaction time of 10-20 minutes.[17]

  • After the reaction is complete, allow the vessel to cool to a safe temperature before opening.

  • The work-up procedure will depend on the catalyst used. For an acid catalyst, a similar neutralization and extraction process as in Fischer esterification would be followed. For an enzymatic catalyst, the enzyme would be filtered off.

  • Purify the crude product by vacuum distillation.

Transesterification

This method involves the reaction of an ester with an alcohol to produce a different ester. For this compound, this could involve reacting a methyl or ethyl heptanoate with octan-1-ol.

Materials:

  • Methyl heptanoate or Ethyl heptanoate (1.0 eq)

  • Octan-1-ol (1.5 eq)

  • Titanium (IV) isopropoxide (1-2 mol%) or Sodium methoxide (catalytic amount)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Distillation apparatus (short path)

  • Heating mantle with magnetic stirrer

  • Separatory funnel (if washing is required)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine methyl or ethyl heptanoate and octan-1-ol.

  • Add the catalyst to the mixture.[1]

  • Heat the reaction mixture with stirring to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (methanol or ethanol), typically around 100-120°C.[1]

  • The removal of the alcohol byproduct drives the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture.

  • If a titanium catalyst was used, it can be removed by washing the mixture with a dilute acid solution followed by water. If sodium methoxide was used, it can be neutralized with a weak acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and purify the resulting this compound by vacuum distillation.

Visualizing the Processes

The following diagrams illustrate the general experimental workflow for esterification and a logical comparison of the different synthesis methods.

EsterificationWorkflow General Experimental Workflow for Esterification Reactants Reactants (Heptanoic Acid + Octanol) Catalyst Catalyst Addition Reactants->Catalyst Reaction Reaction (Heating/Shaking) Catalyst->Reaction Workup Work-up (Neutralization/Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Pure this compound Purification->Product

General Esterification Workflow

SynthesisComparison Comparison of this compound Synthesis Methods cluster_conventional Conventional Methods cluster_modern Modern Methods Fischer Fischer Esterification Transesterification Transesterification Fischer->Transesterification Similar Conditions Enzymatic Enzymatic Synthesis Fischer->Enzymatic Greener Alternative Microwave Microwave-Assisted Fischer->Microwave Faster Alternative Transesterification->Enzymatic Milder Conditions Enzymatic->Microwave Can be Combined

Relationships Between Synthesis Methods

References

Safety Operating Guide

Navigating the Disposal of Octyl Heptanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of octyl heptanoate (B1214049) are critical for ensuring personnel safety and environmental compliance in research and development settings. This guide provides immediate, procedural, and logistical information for the proper management of octyl heptanoate waste.

This compound, a fatty acid ester, requires careful handling due to its potential hazards. While specific safety data can vary by manufacturer, related compounds such as 2-octyldodecyl heptanoate are classified as combustible liquids that are toxic if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to manage this compound as a hazardous waste.

Immediate Safety and Spill Management

In the event of a spill, immediate and decisive action is necessary to mitigate risks.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][2].

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use[1][2].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure[1][2].

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation[1].

  • Control Ignition Sources: As a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the vicinity of the spill[1].

  • Containment: Prevent the spill from spreading and from entering drains or waterways. Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial absorbent such as Chemizorb® to contain the spill[1][2].

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste[2][3].

  • Decontamination: Thoroughly clean the affected area to remove any residual contamination[1].

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical properties of this compound and related esters. Note that values can vary, and the Safety Data Sheet (SDS) for the specific product in use should always be consulted.

PropertyValueSubstance ReferenceSource
Flash Point 130 °C (266 °F)This compound[4]
Boiling Point 211 °C (411.8 °F)Octyl acetate (B1210297) (related)[5]
Autoignition Temperature 268 °C (514.4 °F)Octyl acetate (related)[5]
GHS Hazard Codes H227, H301, H311, H400, H410 (indicative)2-Octyldodecyl heptanoate[1]

GHS Hazard Statement Codes (indicative based on a similar compound): H227: Combustible liquid; H301: Toxic if swallowed; H311: Toxic in contact with skin; H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) and relevant federal, state, and local regulations[6][7][8]. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system[2][6][9].

Step 1: Waste Identification and Collection

  • Treat any this compound that is no longer intended for use as hazardous waste[9][10].

  • Collect the waste in a designated, chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage[2][11]. The container must be in good condition, leak-proof, and have a secure, tightly sealing cap[2][6][12].

Step 2: Proper Labeling

  • Clearly label the waste container with the words "Hazardous Waste"[10][11].

  • The label must also include the full chemical name, "this compound" (no abbreviations or chemical formulas), and the date when waste was first added to the container[10].

Step 3: Segregation and Storage

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation[6][11][12].

  • Incompatible chemicals must be segregated to prevent dangerous reactions. For instance, store esters away from strong oxidizing agents and strong bases[5][12]. Use physical barriers and secondary containment systems to ensure proper segregation[6].

  • Keep the waste container closed at all times, except when adding waste[9][11][12].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[11]. They will arrange for disposal at an approved hazardous waste facility[2].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart[11].

Step 5: Empty Container Disposal

  • A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol) that can remove the chemical residue[2][9].

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[2].

  • After triple-rinsing, deface or remove all labels from the container before it can be disposed of as regular trash[2][9].

Experimental Protocol Reference

The disposal procedures outlined above are derived from standard laboratory chemical waste management guidelines. The core experimental protocol for handling hazardous waste involves the following key steps, which should be detailed in your laboratory's standard operating procedures (SOPs):

  • Waste Characterization: Determine the hazardous characteristics of the chemical waste by consulting the SDS. For this compound, this includes combustibility and toxicity.

  • Container Selection: Choose a waste container that is chemically compatible with the ester and is in good condition with a secure lid.

  • Waste Accumulation: Collect the waste in the labeled container at a designated SAA, ensuring the container remains closed when not in use.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.

  • Disposal Request: Follow institutional procedures to request a waste pickup from the EHS department.

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Octyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Octyl heptanoate (B1214049). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship. While Octyl heptanoate is reported by some sources as not meeting GHS hazard criteria, it is imperative to handle all chemicals with appropriate caution.[1][2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with splashes or vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact. It is advised to consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection Not typically required under normal use with adequate ventilation. If ventilation is insufficient or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors or mists.
Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Remove all potential sources of ignition from the handling area, such as open flames, sparks, and hot surfaces.[3][5]

  • Handling :

    • Wear the appropriate personal protective equipment as outlined in the table above.

    • Avoid direct contact with skin and eyes.[3]

    • Do not inhale vapors or mists.[3]

    • Use explosion-proof equipment when handling larger quantities.[4]

    • Keep the container tightly closed when not in use.[4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[4][5]

    • Keep containers tightly closed.[3][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][7]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Spill Management :

    • In case of a spill, evacuate the area of non-essential personnel.

    • Remove all ignition sources.[5]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

    • Collect the absorbed material into a suitable container for disposal.[6]

    • Clean the spill area thoroughly with soap and water.

  • Final Disposal :

    • Dispose of the waste container through an approved hazardous waste disposal facility.[3][5]

    • All disposal practices must be in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Dispense this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Collect Waste handle3->clean1 clean2 Decontaminate Workspace clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 emergency1 Spill or Exposure Occurs emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor emergency2->emergency3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.